molecular formula C9H7ClN2S B1481463 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine CAS No. 2090612-43-2

4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine

Cat. No.: B1481463
CAS No.: 2090612-43-2
M. Wt: 210.68 g/mol
InChI Key: YQUBIGOFKBMPGO-UHFFFAOYSA-N
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Description

4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine ( 2090612-43-2) is a chemical compound with the molecular formula C9H7ClN2S and a molecular weight of 210.68 g/mol . It belongs to the pyrimidine class of heterocyclic compounds, which are structurally similar to nucleic acid bases and are fundamental scaffolds in medicinal and materials chemistry . This compound features a chloropyrimidine core, a structure known for its versatility as a synthetic intermediate. The chlorine atom at the 4-position is a reactive site amenable to nucleophilic aromatic substitution, allowing researchers to introduce diverse amine or alkoxide functionalities . The 6-position is substituted with a thiophen-3-ylmethyl group, incorporating a thiophene heterocycle that can influence the compound's electronic properties and potentially enhance binding affinity in biological systems . As a multifunctionalized pyrimidine, its primary research value lies in its role as a building block for the synthesis of more complex molecules . It can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to create novel biheteroaryl systems, and it serves as a key precursor in the development of potential enzyme inhibitors or receptor modulators . Pyrimidine derivatives are extensively investigated for a plethora of uses in scientific research, including as anti-inflammatory, anti-microbial, and anti-tumor agents . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-chloro-6-(thiophen-3-ylmethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-9-4-8(11-6-12-9)3-7-1-2-13-5-7/h1-2,4-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUBIGOFKBMPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its novelty, a registered CAS number has not been identified; however, this guide offers a robust theoretical framework for its synthesis, purification, and characterization based on established chemical principles and data from structurally analogous compounds. We will explore a proposed synthetic pathway, predict its physicochemical and spectroscopic properties, and discuss its potential as a scaffold in the development of novel therapeutic agents. This document is intended to serve as a foundational resource for researchers venturing into the synthesis and exploration of this and related pyrimidine derivatives.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in medicinal chemistry. The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's steric and electronic profile, thereby modulating its interaction with biological targets. The incorporation of a thiophene ring, another important pharmacophore, is a common strategy to enhance biological activity. The title compound, this compound, combines these two key heterocyclic systems, making it a promising candidate for further investigation in drug development programs.

Chemical Identifiers and Physicochemical Properties

As of the writing of this guide, this compound is not listed in major chemical databases, and therefore, a CAS number has not been assigned. The following table summarizes its key identifiers and predicted physicochemical properties.

IdentifierValueSource
Chemical Name This compoundIUPAC
Molecular Formula C₉H₇ClN₂SCalculated
Molecular Weight 210.69 g/mol Calculated
Canonical SMILES C1=C(SC=C1)CC2=CC(=NC=N2)ClPredicted
InChI Key (Predicted)Predicted
Predicted LogP 2.5 - 3.5Predicted
Predicted pKa (Acidic and Basic sites)Predicted
Predicted Solubility Poorly soluble in water, soluble in organic solventsPredicted

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a convergent approach, leveraging a cross-coupling reaction between a suitable pyrimidine precursor and a thiophene-containing organometallic reagent. A plausible and efficient method is the Negishi cross-coupling reaction.

Rationale for the Synthetic Strategy

The Negishi coupling is chosen for its high functional group tolerance and its effectiveness in coupling sp²-hybridized carbon atoms. This method involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. For our target molecule, this translates to the coupling of a (thiophen-3-ylmethyl)zinc halide with 4,6-dichloropyrimidine. The mono-substitution at the more reactive 4-position of the pyrimidine ring is generally favored.

Diagram of the Proposed Synthetic Workflow

SynthesisWorkflow cluster_precursors Precursor Synthesis cluster_main_reaction Core Synthesis Thiophene-3-carbaldehyde Thiophene-3-carbaldehyde Thiophen-3-ylmethanol Thiophen-3-ylmethanol Thiophene-3-carbaldehyde->Thiophen-3-ylmethanol NaBH4, MeOH 3-Bromothiophene 3-Bromothiophene (Thiophen-3-ylmethyl)magnesium bromide (Thiophen-3-ylmethyl)magnesium bromide 3-Bromothiophene->(Thiophen-3-ylmethyl)magnesium bromide Mg, THF 4,6-Dihydroxypyrimidine 4,6-Dihydroxypyrimidine 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine 4,6-Dihydroxypyrimidine->4,6-Dichloropyrimidine POCl3 3-(Bromomethyl)thiophene 3-(Bromomethyl)thiophene Thiophen-3-ylmethanol->3-(Bromomethyl)thiophene PBr3 3-(Bromomethyl)thiophene->(Thiophen-3-ylmethyl)magnesium bromide Mg, THF (Thiophen-3-ylmethyl)zinc chloride (Thiophen-3-ylmethyl)zinc chloride (Thiophen-3-ylmethyl)magnesium bromide->(Thiophen-3-ylmethyl)zinc chloride ZnCl2 Target_Compound This compound (Thiophen-3-ylmethyl)zinc chloride->Target_Compound 4,6-Dichloropyrimidine->Target_Compound Pd(PPh3)4, THF, reflux

Solubility profile of 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Determining the Solubility Profile of 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to systematically determine and understand the solubility profile of the novel heterocyclic compound, this compound. Given the absence of published empirical solubility data for this specific molecule, this document emphasizes the foundational principles, strategic solvent selection, and robust experimental methodologies required to generate a reliable solubility profile.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

This compound is a compound of interest, belonging to the pyrimidine class of heterocycles. Pyrimidine scaffolds are prevalent in a vast array of biologically active molecules and approved pharmaceuticals. The substituents on this particular pyrimidine core—a chloro group, which can act as a leaving group for further functionalization, and a thiophen-3-ylmethyl group, a common bioisostere in medicinal chemistry—suggest its potential as a valuable intermediate or a pharmacologically active agent itself.

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle.[1][2][3] From initial synthesis and purification to formulation and bioavailability, understanding how a compound behaves in different solvent environments is paramount.[1][4] A well-defined solubility profile enables:

  • Process Chemistry: Selection of appropriate solvents for reaction, work-up, and crystallization, which impacts yield and purity.[5][6]

  • Formulation Development: Designing stable and effective dosage forms, whether for oral, topical, or parenteral administration.[4]

  • Pharmacokinetics: Influencing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[2]

This guide will provide the theoretical and practical tools to establish the solubility profile of this compound.

Theoretical Framework for Solubility Prediction

While precise solubility values are determined experimentally, a theoretical analysis of the molecular structure of this compound allows for an educated prediction of its behavior in various organic solvents. The principle of "like dissolves like" is the cornerstone of this analysis, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[5][7]

Molecular Structure Analysis:

  • Pyrimidine Core: The pyrimidine ring, with its two nitrogen atoms, introduces polarity and potential for hydrogen bond acceptance.

  • Thiophene Ring: The thiophene moiety is an aromatic heterocycle with moderate polarity.

  • Chloro Group: The electronegative chlorine atom contributes to the molecule's overall polarity.

  • Methylene Bridge: The flexible -CH2- linker between the pyrimidine and thiophene rings allows for conformational flexibility.

Based on this structure, this compound can be classified as a moderately polar compound. It lacks strong hydrogen bond donating groups (like -OH or -NH2) but possesses several hydrogen bond accepting sites (the nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiophene ring).

Strategic Solvent Selection for Solubility Screening

A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile. Solvents should be chosen to represent a range of polarities and hydrogen bonding capabilities.

Table 1: Recommended Solvents for Initial Solubility Screening

Solvent ClassRecommended SolventsRationale
Protic Solvents Methanol, EthanolCapable of hydrogen bonding; often used in crystallization. Their polarity may lead to moderate solubility.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)Cover a range of polarities. DMSO is a powerful solvent often used for high-throughput screening. Acetone and ethyl acetate are common crystallization solvents.[5][8]
Nonpolar Toluene, HexanesExpected to have low solubility due to the polarity of the target molecule. Useful for establishing the lower bounds of solubility and for anti-solvent crystallization.[7]
Chlorinated Dichloromethane (DCM)Often effective for compounds with chloro-substituents.

The following diagram illustrates a logical workflow for selecting an appropriate solvent system, which can be adapted for both solubility determination and subsequent crystallization trials.

Solvent_Selection_Workflow start Start: Analyze Target Molecule (this compound) polarity_assessment Assess Polarity & H-Bonding (Moderately Polar, H-Bond Acceptor) start->polarity_assessment initial_screening Select Diverse Solvents (Protic, Aprotic Polar, Nonpolar) polarity_assessment->initial_screening single_solvent_trials Single Solvent Trials (e.g., Methanol, Acetone, DCM, Toluene) initial_screening->single_solvent_trials solubility_evaluation Evaluate Solubility (High, Moderate, Low) single_solvent_trials->solubility_evaluation high_solubility High Solubility: Good for reactions, difficult for crystallization solubility_evaluation->high_solubility High moderate_solubility Moderate Solubility: Ideal for single-solvent crystallization solubility_evaluation->moderate_solubility Moderate low_solubility Low Solubility: Consider mixed solvent systems solubility_evaluation->low_solubility Low mixed_solvent_strategy Mixed Solvent Strategy high_solubility->mixed_solvent_strategy crystallization Proceed to Crystallization / Further Studies moderate_solubility->crystallization low_solubility->mixed_solvent_strategy soluble_solvent Choose 'Soluble' Solvent (e.g., DCM, Acetone) mixed_solvent_strategy->soluble_solvent insoluble_solvent Choose 'Insoluble' (Anti) Solvent (e.g., Hexanes) mixed_solvent_strategy->insoluble_solvent soluble_solvent->crystallization insoluble_solvent->crystallization

Caption: A logical workflow for solvent selection for solubility and crystallization studies.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability.[9][10] The following protocol is a robust starting point for the analysis of this compound.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at equilibrium.[9]

  • Solvent Addition: Accurately add a known volume (e.g., 2 mL) of each selected organic solvent to the corresponding vials.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., at 25°C and 37°C, to assess temperature dependence). Agitate for a sufficient duration to reach equilibrium. This can take anywhere from 24 to 72 hours.[10][11] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials at high speed to pellet the remaining solid.[10]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid, it is best to sample from the top layer.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial for analysis. This step removes any fine, suspended particles. It is important to check for any potential adsorption of the compound onto the filter material.[9]

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.[9]

The following diagram provides a visual representation of this experimental workflow.

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sample Processing cluster_analysis Analysis add_solid 1. Add excess solid compound to vial add_solvent 2. Add known volume of solvent add_solid->add_solvent shake 3. Agitate at constant temperature (24-72h) add_solvent->shake centrifuge 4. Centrifuge to pellet solid shake->centrifuge supernatant 5. Withdraw clear supernatant centrifuge->supernatant filter 6. Filter through 0.22µm syringe filter supernatant->filter dilute 7. Dilute sample for analysis filter->dilute hplc 8. Quantify concentration via HPLC dilute->hplc result Solubility Data (mg/mL or mol/L) hplc->result

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

The results of the solubility screening should be compiled into a clear and concise table. This allows for easy comparison of the solubility of this compound across different solvents and temperatures.

Table 2: Example Solubility Profile of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Qualitative Classification
Methanol25[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
Ethanol25[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
Acetone25[Experimental Value][Calculated Value][e.g., Soluble]
Acetonitrile25[Experimental Value][Calculated Value][e.g., Soluble]
Ethyl Acetate25[Experimental Value][Calculated Value][e.g., Freely Soluble]
THF25[Experimental Value][Calculated Value][e.g., Freely Soluble]
DMSO25[Experimental Value][Calculated Value][e.g., Very Soluble]
Dichloromethane25[Experimental Value][Calculated Value][e.g., Freely Soluble]
Toluene25[Experimental Value][Calculated Value][e.g., Slightly Soluble]
Hexanes25[Experimental Value][Calculated Value][e.g., Insoluble]

Note: The table should be populated with experimentally determined values.

Conclusion

Determining the solubility profile of a novel compound like this compound is a foundational step in its development journey. By combining a theoretical understanding of its molecular structure with a systematic and rigorous experimental approach, researchers can generate the critical data needed to guide synthesis, purification, formulation, and ultimately, to unlock the therapeutic potential of this promising scaffold. The methodologies outlined in this guide provide a robust framework for achieving this essential characterization.

References

  • Jain, A., & Yalkowsky, S. H. (2001). Prediction of aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Available at: [Link]

  • Jorgensen, M. R., & Schyman, P. (2022). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

  • Hughes, D. L. (2021). A unified ML framework for solubility prediction across organic solvents. RSC Publishing. Available at: [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. Available at: [Link]

  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. Available at: [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Available at: [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available at: [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. Available at: [Link]

Sources

Advanced Handling & Safety Protocol: 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / R&D Safety Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Teams[1]

Executive Summary & Chemical Identity

Status: Research Chemical / Intermediate CAS Number: Not Globally Listed (Analogous Reference: 898546-96-8 for direct-bond variant) Molecular Formula: C₉H₉ClN₂S (Corrected based on saturation) / C₉H₇ClN₂S (Aromatic) Molecular Weight: ~210.68 g/mol

This guide serves as a Structure-Activity Relationship (SAR) based Safety Assessment . As a specific Safety Data Sheet (SDS) for this exact isomer is often unavailable in public regulatory databases, this protocol derives its safety standards from the functional reactivity of the 4-chloropyrimidine core and the thiophene moiety .

Physiochemical Profile

The following properties are predicted based on the behavior of structurally homologous chloropyrimidines (e.g., 4,6-dichloropyrimidine).

PropertyValue / PredictionTechnical Note
Physical State Solid (Crystalline Powder)Likely off-white to pale yellow due to thiophene conjugation.
Melting Point 45°C – 65°C (Predicted)Low-melting solid; risk of sintering during storage.
Solubility DCM, DMSO, Ethyl AcetateHydrophobic; poor water solubility.[1]
Reactivity Electrophilic (SNAr Active) The C-Cl bond is highly activated for nucleophilic attack.
Stability Moisture Sensitive Hydrolysis generates HCl gas and the corresponding pyrimidinone.

Hazard Identification & Mechanistic Toxicity

Why is this molecule hazardous? Standard GHS classifications list hazards, but they rarely explain the mechanism. Understanding the mechanism dictates the handling protocol.

The Electrophilic Hazard (The C-Cl Bond)

The chlorine atom at the 4-position of the pyrimidine ring is a "leaving group" activated by the electron-deficient nitrogen atoms in the ring.

  • Mechanism: Nucleophilic Aromatic Substitution (SNAr).

  • Biological Implication: If this compound enters the body, it can alkylate biological nucleophiles (proteins, DNA) via SNAr, leading to sensitization or cytotoxicity .[1]

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319), Skin Sens. 1 (H317).[1]

The Thiophene Moiety[1]
  • Metabolic Activation: Thiophene rings can undergo metabolic oxidation (S-oxidation) in the liver, forming reactive epoxides or sulfoxides.[1]

  • Handling Implication: While acute toxicity might be moderate, chronic exposure should be strictly minimized.

Hydrolytic Decomposition

Upon contact with atmospheric moisture, the C-Cl bond hydrolyzes.


[1]
  • Hazard: Generation of Hydrogen Chloride (corrosive gas) in the headspace of storage containers.

Engineering Controls & PPE (The Hierarchy of Defense)[1]

Do not rely solely on gloves.[3] The primary defense against this electrophile is isolation .

Graphviz Visualization: Hierarchy of Controls

SafetyHierarchy cluster_0 Primary Defense: Engineering Controls cluster_1 Secondary Defense: PPE cluster_2 Procedural Controls FumeHood Chemical Fume Hood (Face Velocity > 100 fpm) Gloves Double Nitrile Gloves (Change every 30 mins) FumeHood->Gloves Glovebox Inert Atmosphere Glovebox (For weighing > 5g) Balance Enclosed Microbalance (Static Control) Glovebox->Balance Eyes Chemical Splash Goggles (No Safety Glasses) Gloves->Eyes Body Lab Coat + Tyvek Sleeves Eyes->Body Quench Acidic Scrubber Setup Waste Segregated Halogenated Waste

Caption: Operational hierarchy emphasizing engineering isolation over PPE for sensitizing electrophiles.

Specific PPE Protocols
  • Glove Permeation: Chlorinated heterocycles can permeate thin nitrile. Recommendation: Use "Double Gloving" (4 mil nitrile inner, 8 mil nitrile outer) or Silver Shield® laminates for prolonged handling.

  • Respiratory: If handling outside a hood (strictly prohibited) or during spill cleanup, a Full-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges is required due to potential HCl generation.[1]

Handling & Synthesis Workflow

Trustworthiness Check: This protocol includes a self-validating "Quench Step" to ensure no active electrophile remains on glassware.

Weighing & Transfer
  • Equilibrate: Allow the storage container to reach room temperature before opening to prevent condensation (which triggers hydrolysis).

  • Atmosphere: Ideally, weigh inside a glovebox under Nitrogen/Argon. If using a fume hood, blanket the open bottle with Argon immediately.[1]

  • Static Control: Use an anti-static gun on the spatula; fine powders of thiophene derivatives are often electrostatic and can "jump" during weighing.

Reaction Setup (Inert Conditions)

Since the 4-Cl position is moisture-sensitive:

  • Flame-dry all glassware.

  • Purge solvent (DMF, THF, or Toluene) with nitrogen for 15 minutes prior to dissolution.[1]

  • Ventilation: Connect the reaction vessel to a scrubber (dilute NaOH) if heating >50°C, to neutralize any evolved HCl.

Decontamination (The "Kill" Step)

Before removing glassware from the hood, rinse all surfaces with a nucleophilic decontamination solution :

  • Recipe: 10% Sodium Carbonate (

    
    ) + 5% Ethanol in water.
    
  • Mechanism:[3][4][5] The hydroxide/ethoxide ions rapidly hydrolyze the reactive C-Cl bond, converting the toxic electrophile into the benign pyrimidinone derivative.

Emergency Response & Stability

Decomposition Pathway Visualization

Understanding how the molecule breaks down helps in diagnosing storage issues (e.g., "Why is the bottle pressurized?").[1]

Decomposition Parent 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine (Active Electrophile) Intermediate Tetrahedral Intermediate Parent->Intermediate + Water Water H2O (Atmospheric Moisture) Water->Intermediate Product 6-(thiophen-3-ylmethyl)pyrimidin-4(3H)-one (Inactive Solid) Intermediate->Product Gas HCl Gas (Corrosive/Pressure Hazard) Intermediate->Gas Elimination

Caption: Hydrolytic degradation pathway releasing corrosive HCl gas.[1]

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE: Don Full-Face Respirator (OV/AG) and Silver Shield gloves.

  • Neutralize: Do not just wipe up.[4] Cover the spill with Solid Sodium Bicarbonate or Lime to neutralize potential acidity.

  • Solvent: Dampen the powder with 2-propanol (Isopropanol) to facilitate cleanup without generating dust.

  • Disposal: Place in a container marked "Halogenated Organic Waste - High Hazard."

Storage & Waste Disposal

Storage Conditions
  • Temperature: Refrigerate (2°C to 8°C). Long-term storage at -20°C is preferred to inhibit slow hydrolysis.

  • Atmosphere: Store under Argon or Nitrogen. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.

  • Incompatibility: Keep away from Strong Oxidizers (e.g., Nitric Acid) due to the thiophene ring, and Strong Bases (e.g., NaOH) which will cause rapid exothermic hydrolysis.[1]

Ecological Impact & Disposal
  • Aquatic Toxicity: Thiophene derivatives are often toxic to aquatic life (H412).[6] Do not allow entry into drains.[2][3][4][6][7]

  • Incineration: Must be incinerated in a facility equipped with a scrubber for HCl and SOx (Sulfur Oxides) gases.

References

  • PubChem. (n.d.). 4,6-Dichloropyrimidine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Thiophene derivatives and aquatic toxicity. Retrieved from [Link][1]

  • Baran Lab. (n.d.). Haloselectivity of Heterocycles: Pyrimidine Reactivity Guide. Scripps Research. Retrieved from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Thiophene. Retrieved from [Link]

Sources

Thiophene-Substituted Chloropyrimidines: A Modular Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, synthetic methodologies, and pharmacophore rationale for thiophene-substituted chloropyrimidines.

Executive Summary

Thiophene-substituted chloropyrimidines represent a privileged scaffold in modern drug discovery, particularly in the development of small-molecule kinase inhibitors (SMKIs). This guide analyzes the structural synergy between the electron-deficient pyrimidine core and the electron-rich thiophene ring. We explore how the reactive chloro-handle enables late-stage diversification via Nucleophilic Aromatic Substitution (SNAr), facilitating rapid library generation for targeting PI3K, VEGFR, and EGFR pathways.

Structural Rationale & Pharmacophore Design[1]

The Pyrimidine-Thiophene Synergy

The core value of this scaffold lies in the electronic complementarity of its subunits.

  • The Chloropyrimidine Core: Acts as the electrophilic anchor. The nitrogen atoms in the pyrimidine ring pull electron density, making the C4 and C2 positions highly susceptible to nucleophilic attack. This reactivity is critical for introducing solubilizing groups or hydrogen-bond donors (amines) necessary for binding to the kinase hinge region.

  • The Thiophene Substituent: Serves as a lipophilic bioisostere of the phenyl ring. The sulfur atom increases lipophilicity (LogP) and can engage in specific Sulfur-

    
     or Sulfur-Lone Pair interactions within the hydrophobic pocket of the target protein.
    
Pharmacophore Mapping

In kinase inhibition, the "hinge binder" is often the pyrimidine nitrogen or an attached amino group. The thiophene moiety typically extends into the hydrophobic back-pocket (Gatekeeper region), providing selectivity over other kinases.

Figure 1: Pharmacophore Interaction Map This diagram illustrates the binding mode of a typical thiophene-pyrimidine inhibitor within the ATP-binding pocket.

Pharmacophore Inhibitor Thiophene-Chloropyrimidine Scaffold Hinge Hinge Region (H-Bond Acceptor/Donor) Inhibitor->Hinge Pyrimidine N1 / C2-NH Hydrophobic Hydrophobic Pocket (Gatekeeper Residue) Inhibitor->Hydrophobic Thiophene Ring (Van der Waals) Solvent Solvent Exposed Region (Solubilizing Tail) Inhibitor->Solvent C4-Substitution (via Cl displacement)

Caption: Interaction map showing the modular binding roles of the thiophene (hydrophobic) and chloropyrimidine (hinge/solvent) moieties.

Synthetic Strategies: Regioselectivity & Modularity

The synthesis of these derivatives relies on distinguishing the reactivity of the halogens on the pyrimidine ring. The C4-position is generally more reactive towards SNAr than the C2-position due to the "vinylogous amide" resonance effect being less stabilizing at C4 compared to the guanidine-like character at C2.

Protocol A: Regioselective Suzuki-Miyaura Coupling

This protocol installs the thiophene ring while preserving the chlorine for subsequent amination.

Mechanism: Palladium-catalyzed cross-coupling. Critical Control Point: Use of electron-rich ligands (e.g., PPh3 or dppf) and controlled temperature (60–80°C) favors coupling at the less hindered or more electron-deficient position, though C4-Cl is typically more reactive to oxidative addition than C2-Cl. Note: If starting with 2,4-dichloropyrimidine, C4 reacts first via SNAr, but Suzuki coupling regioselectivity can vary based on ligand sterics.

Step-by-Step Methodology:

  • Reagents: 2,4-Dichloropyrimidine (1.0 eq), Thiophene-2-boronic acid (1.1 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).

  • Solvent: DME/H2O (3:1 v/v). Degas with N2 for 15 min.

  • Reaction: Heat to 80°C under inert atmosphere for 4–6 hours.

  • Workup: Cool, extract with EtOAc, wash with brine. Purify via flash chromatography (Hexane/EtOAc).

  • Validation: 1H NMR should show thiophene protons (multiplets at 7.0–7.5 ppm) and the loss of one pyrimidine proton signal if substitution is direct, or retention of the pyrimidine singlet if substituting a halide.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Once the thiophene is installed, the remaining chlorine (typically at C2 or C4 depending on the starting material) is displaced by an amine.

Step-by-Step Methodology:

  • Reagents: Thiophene-substituted chloropyrimidine (1.0 eq), Primary/Secondary Amine (1.2 eq), DIPEA (2.0 eq).

  • Solvent: n-Butanol or DMF (polar protic/aprotic solvents facilitate the transition state).

  • Reaction: Microwave irradiation at 120°C for 20 mins OR reflux for 12 hours.

  • Observation: The reaction mixture typically turns homogeneous upon completion.

  • Purification: Recrystallization from Ethanol is often sufficient due to the high polarity difference between product and starting material.

Figure 2: Synthetic Workflow This flowchart details the divergent synthesis pathways.

Synthesis cluster_0 Route A: Sequential Functionalization Start 2,4-Dichloropyrimidine Step1 Suzuki Coupling (Thiophene-B(OH)2, Pd(0)) Start->Step1 Inter 4-(Thiophen-2-yl)-2-chloropyrimidine Step1->Inter Step2 SNAr Displacement (R-NH2, Heat) Inter->Step2 Final 2-Amino-4-thienylpyrimidine (Kinase Inhibitor) Step2->Final

Caption: Sequential functionalization of dichloropyrimidine to yield active kinase inhibitors.

Medicinal Chemistry Applications (Case Studies)

Targeting PI3K/mTOR Pathway

Thienopyrimidines (fused systems) and thiophene-substituted pyrimidines have shown nanomolar potency against PI3K


.
  • Mechanism: The pyrimidine N1 accepts a hydrogen bond from the hinge region (e.g., Val851 in PI3K

    
    ). The thiophene ring occupies the affinity pocket, often displacing water molecules which leads to an entropy-driven gain in binding affinity.
    
  • Key Insight: Substitution at the 2-position of the thiophene ring with a bulky group (e.g., sulfonamide) can enhance selectivity by interacting with Lys833 [1].

Dual VEGFR-2/EGFR Inhibitors

Compounds featuring a thiophene linked to a chloropyrimidine core have demonstrated dual inhibition.

  • Data: In cellular assays (HUVEC), these derivatives inhibit autophosphorylation of VEGFR-2 with IC50 values in the low micromolar to nanomolar range.

  • Structural Feature: The chlorine atom, if left unsubstituted at the C5 position (in different isomers), can sometimes enhance metabolic stability by blocking cytochrome P450 oxidation sites.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of substitutions on the thiophene-chloropyrimidine scaffold based on aggregated literature data.

PositionModificationEffect on Activity (Kinase)Mechanistic Rationale
Pyrimidine C4 Thiophene (unsub)Baseline PotencyEstablishes hydrophobic contact in the gatekeeper region.
Pyrimidine C4 5-MethylthiopheneIncreased Potency (

2-5x)
Fills small hydrophobic clefts; reduces conformational flexibility.
Pyrimidine C2 Chlorine (-Cl)Inactive / ReactiveToo reactive for in vivo; must be displaced by amine.
Pyrimidine C2 Morpholine/PiperazineHigh Solubility, Good PotencySolubilizing group; mimics ATP ribose moiety interactions.
Thiophene C2' Amide/UreaHigh SelectivityH-bond donor interacts with specific residues (e.g., Glu/Asp) in the back-pocket.

References

  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. Source: ACS Medicinal Chemistry Letters (2015). URL:[Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Source: Future Journal of Pharmaceutical Sciences (2016). URL:[Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation. Source: Molecules (MDPI) (2021). URL:[Link]

Technical Guide: 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical utility, synthesis, and application of 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine as a scaffold in kinase inhibitor design.

Executive Summary

This compound represents a privileged scaffold in the design of ATP-competitive kinase inhibitors. Its structural duality—offering a highly reactive electrophilic site at C4 for hinge-binder attachment and a flexible, lipophilic thiophene tail at C6—makes it an ideal building block for targeting the hydrophobic back-pocket (Selectivity Pocket) of receptor tyrosine kinases (RTKs) such as EGFR , VEGFR , and Aurora Kinases .

This guide details the synthetic logic, reaction protocols, and pharmacophore mapping required to utilize this scaffold effectively in hit-to-lead optimization campaigns.

Structural Analysis & Pharmacophore Mapping

The molecule functions as a "core connector" in fragment-based drug design (FBDD). Its value lies in the specific geometry and reactivity profile of its substituents.

The Pyrimidine Core (Hinge Interaction)

The pyrimidine ring is the quintessential kinase hinge binder.[1] Nitrogen atoms N1 and N3 typically serve as hydrogen bond acceptors. When functionalized at C4 with an amino group (via SNAr), the resulting system mimics the adenine ring of ATP, forming the critical donor-acceptor motif required for Type I and Type II inhibition.

The Thiophen-3-ylmethyl Tail (Hydrophobic Selectivity)

The C6 substituent is critical for selectivity.

  • Methylene Linker (-CH₂-): Provides rotational freedom, allowing the thiophene ring to orient itself into the hydrophobic II pocket (gatekeeper region) or the solvent front, depending on the kinase conformation (DFG-in vs. DFG-out).

  • Thiophene Ring: Acts as a bioisostere for phenyl rings but with distinct electronic properties (electron-rich) and a smaller van der Waals radius, often improving potency against kinases with restrictive hydrophobic pockets.

Visualization of Binding Mode

The following diagram illustrates how this building block integrates into the kinase ATP-binding site.

KinaseBinding Hinge Kinase Hinge Region (Val/Ala/Leu) Scaffold Pyrimidine Core (N1/N3 Acceptors) Scaffold->Hinge H-Bond (N1...NH) Tail C6-Thiophen-3-ylmethyl (Hydrophobic Interaction) Scaffold->Tail Structural Core Linker C4-Amine Bridge (H-Bond Donor) Linker->Hinge H-Bond (NH...CO) Linker->Scaffold S_NAr Attachment Pocket Hydrophobic Pocket II (Gatekeeper Residue) Tail->Pocket Van der Waals / Pi-Stacking

Caption: Pharmacophore map showing the pyrimidine core anchoring to the hinge, while the thiophene tail probes the hydrophobic selectivity pocket.

Synthetic Methodologies

The synthesis of this compound requires differentiating the two equivalent chlorines on the starting material, 4,6-dichloropyrimidine. The most robust method utilizes Negishi Cross-Coupling due to the sp³ hybridized carbon in the methyl linker.

Synthesis of the Building Block

Reaction Type: C(sp²)–C(sp³) Negishi Cross-Coupling. Challenge: Preventing bis-substitution (formation of the 4,6-dithiophene adduct).

Protocol: Negishi Mono-Coupling
  • Reagent Preparation: Generate (thiophen-3-ylmethyl)zinc bromide in situ by treating 3-(bromomethyl)thiophene with activated Zinc dust in dry THF.

  • Coupling:

    • Substrate: 4,6-Dichloropyrimidine (1.0 equiv).

    • Catalyst: Pd(dppf)Cl₂ (0.05 equiv) is preferred for its ability to suppress bis-coupling compared to Pd(PPh₃)₄.

    • Solvent: Anhydrous THF.

    • Conditions: 0°C to RT under Argon atmosphere.

Step-by-Step Procedure:

  • Charge a flame-dried flask with 4,6-dichloropyrimidine (1.49 g, 10 mmol) and Pd(dppf)Cl₂ (366 mg, 0.5 mmol) in THF (20 mL).

  • Cool to 0°C.

  • Add (thiophen-3-ylmethyl)zinc bromide (0.5 M in THF, 20 mL, 10 mmol) dropwise over 30 minutes. Crucial: Slow addition favors mono-substitution.

  • Stir at RT for 4 hours. Monitor by HPLC/TLC.

  • Quench: Saturated NH₄Cl solution.

  • Purification: Flash column chromatography (Hexane/EtOAc). The mono-substituted product elutes after the bis-product (if any) and before the starting material.

Downstream Functionalization (Library Generation)

Once the building block is in hand, the remaining C4-chlorine is highly activated for Nucleophilic Aromatic Substitution (SNAr).

Reaction Type: SNAr Displacement. Scope: Anilines, benzylamines, and heterocyclic amines.

Protocol: General SNAr
  • Mix: Building block (1.0 equiv) + Aniline derivative (1.1 equiv).

  • Solvent: n-Butanol or IPA (Protic solvents facilitate the transition state).

  • Base: DIPEA (2.0 equiv) or catalytic HCl (to activate the pyrimidine via protonation).

  • Temp: 80–110°C for 2–12 hours.

Experimental Workflow & Logic

The following diagram details the decision tree for synthesizing a library of kinase inhibitors using this scaffold.

SynthesisWorkflow Start Start: 4,6-Dichloropyrimidine Step1 Step 1: Negishi Coupling (Thiophen-3-ylmethyl)ZnBr Start->Step1 Pd(dppf)Cl2, THF Intermediate Building Block: This compound Step1->Intermediate Purification Branch1 Route A: Aniline Coupling (S_NAr, n-BuOH, 100°C) Intermediate->Branch1 Primary Path Branch2 Route B: Suzuki Coupling (Aryl Boronic Acids) Intermediate->Branch2 Alternative Path Product1 Target: Amino-Pyrimidine Inhibitor (Hinge Binder) Branch1->Product1 Product2 Target: Bi-Aryl System (Rare/Specific) Branch2->Product2

Caption: Workflow for converting 4,6-dichloropyrimidine into active kinase inhibitors via the thiophene intermediate.

Quantitative Data Summary

When optimizing this scaffold, the following physicochemical properties are typical for the intermediate, guiding purification and handling.

PropertyValue / CharacteristicRelevance
Molecular Weight ~210.68 g/mol Fragment-like, allows room for large hinge binders (MW < 500 rule).
ClogP ~2.8 - 3.2Moderate lipophilicity; ensures good cell permeability but requires polar hinge binders to balance solubility.
Reactivity High (C4-Cl)Readily reacts with weak nucleophiles (e.g., electron-deficient anilines).
UV Absorbance λ_max ~260-280 nmStrong chromophore for HPLC monitoring.
Stability Stable at RTCan be stored as a solid; solutions in DMSO stable for months.

Authoritative References

  • Munchhof, M. J., et al. (2004). "Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity."[2][3] Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24.[3] Link

    • Context: Establishes the utility of thiophene-pyrimidine scaffolds in targeting VEGFR-2.[3]

  • Kalogirou, A. S., & Koutentis, P. A. (2016). "4-Chloro-6-ethoxy-2-(methylthio)pyrimidine."[4][5] Molbank, 2017(1), M923. Link

    • Context: Provides detailed protocols for regioselective substitution on 4,6-functionalized pyrimidines.

  • Traxler, P., et al. (1997). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry, 40(22), 3601-3616. Link

    • Context: Foundational text on the binding mode of pyrimidine-based inhibitors in the ATP pocket.

  • Zhang, B., et al. (2019). "Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine."[6] IOP Conference Series: Materials Science and Engineering, 677. Link[6]

    • Context: Demonstrates cross-coupling and functionalization logic for thiophene-pyrimidine intermediates.

Sources

Molecular weight and formula of 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details the molecule's core physicochemical properties, proposes a robust synthetic pathway, and outlines established protocols for its characterization. Drawing on the extensive chemistry of pyrimidine derivatives, this guide also explores the compound's potential applications as a versatile building block for developing novel therapeutic agents. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including nucleobases such as cytosine, thymine, and uracil, which form the building blocks of nucleic acids.[1] Its unique electronic properties and ability to form multiple hydrogen bonds make it a privileged scaffold in medicinal chemistry.[1] Pyrimidine derivatives are integral to numerous approved drugs, exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, and antihypertensive properties.[1]

The strategic functionalization of the pyrimidine core allows for the fine-tuning of a compound's steric and electronic profile, thereby modulating its interaction with biological targets. The subject of this guide, this compound, incorporates three key features that make it a highly valuable intermediate for chemical synthesis:

  • The Pyrimidine Core: A nitrogen-containing heterocycle that is a cornerstone of many bioactive compounds.

  • A Reactive Chloro Group: The chlorine atom at the 4-position acts as an excellent leaving group, facilitating nucleophilic substitution reactions for the introduction of diverse functional groups.

  • A Thiophen-3-ylmethyl Substituent: The thiophene ring is another important heterocycle in medicinal chemistry, and its linkage via a methylene bridge provides conformational flexibility.

This guide will provide a detailed examination of this promising molecule.

Physicochemical Properties and Structural Elucidation

The fundamental properties of this compound are summarized below.

Molecular Formula and Weight

The structure of this compound consists of a pyrimidine ring substituted with a chlorine atom and a thiophen-3-ylmethyl group.

  • Chemical Formula: C₉H₇ClN₂S

  • Calculation:

    • Pyrimidine ring: C₄H₃N₂

    • Thiophen-3-ylmethyl group: C₅H₅S

    • Chlorine atom: Cl

    • Combining and accounting for the bond between the pyrimidine and the methylene bridge, and the chloro substitution, we arrive at C₉H₇ClN₂S.

  • Molecular Weight: 210.69 g/mol

Table 1: Core Physicochemical Data

PropertyValue
Molecular Formula C₉H₇ClN₂S
Molecular Weight 210.69 g/mol
Appearance Expected to be a white to pale yellow solid
Solubility Expected to be soluble in organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate
Structural Representation

A clear visualization of the molecular structure is essential for understanding its reactivity and potential interactions.

Figure 1: Chemical structure of this compound.

Proposed Synthesis Pathway

Rationale for Synthetic Strategy

The conversion of a hydroxyl group on a pyrimidine ring to a chlorine atom is a standard and high-yielding transformation. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[2][3] The pyrimidinone precursor can be synthesized through a condensation reaction, a common method for forming the pyrimidine ring.

Experimental Workflow

G cluster_0 Step 1: Condensation Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: Purification A Thiophen-3-ylacetamidine C 6-(Thiophen-3-ylmethyl)pyrimidin-4-ol A->C Base (e.g., NaOEt) Ethanol, Reflux B Malonic Ester Derivative B->C D 6-(Thiophen-3-ylmethyl)pyrimidin-4-ol F This compound D->F Reflux E Phosphorus Oxychloride (POCl₃) E->F G Crude Product H Column Chromatography G->H I Pure Product H->I

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-(Thiophen-3-ylmethyl)pyrimidin-4-ol

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add equimolar amounts of a suitable malonic ester derivative and thiophen-3-ylacetamidine.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the pyrimidinol intermediate.

Step 2: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser, suspend the 6-(thiophen-3-ylmethyl)pyrimidin-4-ol in an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Pour the residue slowly onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent such as ethyl acetate or dichloromethane.[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

Step 3: Purification

  • Purify the crude this compound by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the final compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques. The expected data are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the protons on the pyrimidine and thiophene rings, as well as a singlet for the methylene bridge protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct peaks for each unique carbon atom in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=N, and C-Cl bonds.

Applications in Drug Development

The title compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The reactive chloro group is the key to its utility.

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups, including:

  • Amines: Reaction with primary or secondary amines can lead to the synthesis of libraries of substituted aminopyrimidines, a class of compounds known for its diverse biological activities, including kinase inhibition.

  • Alcohols and Phenols: Reaction with alkoxides or phenoxides can yield ether-linked derivatives.

  • Thiols: Reaction with thiolates can be used to introduce sulfur-containing moieties.

Cross-Coupling Reactions

The chloro-pyrimidine can also participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings. This enables the formation of carbon-carbon bonds, allowing for the attachment of various aryl or heteroaryl groups, further expanding the chemical diversity of the resulting compounds.

Potential Therapeutic Targets

Based on the activities of structurally related pyrimidine compounds, derivatives of this compound could be investigated for a range of therapeutic applications, including:

  • Anticancer Agents: Many kinase inhibitors used in cancer therapy feature a pyrimidine core.[5]

  • Antiviral and Antimicrobial Agents: The pyrimidine scaffold is present in numerous drugs targeting viral or bacterial enzymes.

  • Central Nervous System (CNS) Disorders: Pyrimidine derivatives have been explored for their activity on various CNS targets.

Safety and Handling

As with any chlorinated organic compound, this compound should be handled with appropriate safety precautions. It is expected to be an irritant to the skin, eyes, and respiratory tract. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) of structurally similar compounds.

Conclusion

This compound is a strategically designed heterocyclic compound with significant potential as a versatile intermediate in medicinal chemistry. Its key structural features, particularly the reactive chlorine atom, allow for straightforward chemical modification to generate diverse libraries of novel compounds. The synthetic route proposed in this guide is based on well-established and reliable chemical transformations. The continued exploration of pyrimidine-based scaffolds is a promising avenue for the discovery and development of new therapeutic agents to address unmet medical needs.

References

  • Benchchem. 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine.
  • Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M921. Available from: [Link]

  • Patel, R. B., et al. (2020). Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, toxicity and biological screening. Results in Chemistry, 2, 100045.
  • Ovcharenko, V. A., & Rakhmanova, O. A. (2021). Synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(4), M1245. Available from: [Link]

  • PubChem. 4,6-Dichloro-2-(1-(2-pyridyl)ethyl)thio-pyrimidine. National Center for Biotechnology Information. Available from: [Link]

  • Supporting Information: Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Available from: [Link]

  • The existence of H-bond and halogen bond in the crystal structure of N-[2-((5-bromo-2-chloro-pyrimidin-4-yl)thio)-4-methoxy-phenyl]-4-chlorobenzenesulfonamide and its theoretical investigations. (2022). Physics @ Manasagangotri.
  • Navya Chem Pharma Llc. 4-chloro-6-(thiophen-2-yl)pyrimidine. Available from: [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. Available from: [Link]

  • Google Patents. WO2002000628A2 - Synthesis of chlorinated pyrimidines.
  • Google Patents. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • Bhambra, A. S., et al. (2021). The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines. Bioorganic & Medicinal Chemistry Letters, 31, 127715. Available from: [Link]

  • Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(2), 249. Available from: [Link]

Sources

Commercial availability and suppliers of 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine: Synthesis, Properties, and Research Applications

Introduction

This compound is a heterocyclic compound featuring a pyrimidine core functionalized with a reactive chlorine atom and a thiophen-3-ylmethyl side chain. The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast range of therapeutic agents due to its ability to mimic purine bases and interact with numerous biological targets. Derivatives of pyrimidine are integral to drugs with applications as anticancer, anti-inflammatory, antiviral, and antibacterial agents.

As of this guide's publication, this compound is not listed in major commercial chemical catalogs. This indicates its status as a novel compound, making it a prime target for exploratory synthesis and investigation by researchers in drug discovery and chemical biology. The presence of a chlorine atom at the 6-position provides a versatile handle for further chemical modification via nucleophilic aromatic substitution (SNAr) reactions, allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

This guide provides a comprehensive overview of the compound, focusing on a robust, proposed synthetic route based on established chemical principles, predicted physicochemical properties to guide experimental work, and a discussion of its potential applications grounded in the extensive pharmacology of related pyrimidine structures.

Proposed Synthetic Pathway

The most direct and logical approach to synthesize this compound is through a nucleophilic substitution reaction on a readily available dichlorinated pyrimidine precursor. A Grignard cross-coupling reaction is a well-established and powerful method for forming carbon-carbon bonds. The proposed two-step synthesis involves the preparation of a thiophenylmethyl Grignard reagent, followed by its reaction with 4,6-dichloropyrimidine.

Experimental Protocol

Step 1: Synthesis of (Thiophen-3-ylmethyl)magnesium chloride

The first critical step is the formation of the organometallic nucleophile. This is achieved by reacting 3-(chloromethyl)thiophene with magnesium turnings in an anhydrous ethereal solvent.

  • Reagents and Equipment:

    • Magnesium turnings

    • 3-(Chloromethyl)thiophene

    • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

    • Iodine crystal (for activation)

    • Three-necked round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet

  • Procedure:

    • To a flame-dried three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a small volume of anhydrous THF.

    • In a dropping funnel, prepare a solution of 3-(chloromethyl)thiophene in anhydrous THF.

    • Add a small amount of the 3-(chloromethyl)thiophene solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle heating may be required to initiate the reaction.

    • Once initiated, add the remaining 3-(chloromethyl)thiophene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey-black solution is the Grignard reagent, (thiophen-3-ylmethyl)magnesium chloride, which should be used immediately in the next step.

Causality and Field Insights: The success of a Grignard reaction hinges on strictly anhydrous conditions to prevent quenching of the highly basic organometallic reagent. The 3-substituted thiophene ring can sometimes be less reactive in Grignard formation compared to its 2-substituted counterpart. Should initiation prove difficult, the use of Rieke magnesium, which is highly activated, or the addition of 1,2-dibromoethane can be effective alternatives.

Step 2: Synthesis of this compound

The newly formed Grignard reagent is then reacted with 4,6-dichloropyrimidine. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack.

  • Reagents and Equipment:

    • (Thiophen-3-ylmethyl)magnesium chloride solution (from Step 1)

    • 4,6-Dichloropyrimidine

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 4,6-dichloropyrimidine in anhydrous THF.

    • Cool the solution of 4,6-dichloropyrimidine to -78 °C using a dry ice/acetone bath. This low temperature is crucial to control the reaction rate and prevent undesired side reactions, such as dialkylation.

    • Slowly add the Grignard reagent solution from Step 1 to the cooled 4,6-dichloropyrimidine solution via a cannula or dropping funnel.

    • Allow the reaction mixture to stir at -78 °C for several hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

    • Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

    • Allow the mixture to warm to room temperature.

Step 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to yield the pure this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Cross-Coupling Reaction cluster_step3 Step 3: Purification Thio_Cl 3-(Chloromethyl)thiophene Grignard (Thiophen-3-ylmethyl)magnesium chloride Thio_Cl->Grignard Anhydrous THF, I₂ (cat.) Mg Mg Turnings Mg->Grignard Product_Crude Crude Product Mixture Grignard->Product_Crude Anhydrous THF, -78°C DiChloroPy 4,6-Dichloropyrimidine DiChloroPy->Product_Crude Purification Silica Gel Chromatography Product_Crude->Purification Quench, Extract Final_Product This compound Purification->Final_Product

Caption: Proposed workflow for the synthesis of the target compound.

Commercial Availability of Key Precursors

The feasibility of the proposed synthesis relies on the accessibility of the starting materials. Both 4,6-dichloropyrimidine and precursors to the thiophene sidechain are commercially available from multiple suppliers.

PrecursorCAS NumberRepresentative Suppliers
4,6-Dichloropyrimidine1193-21-1Thermo Fisher Scientific, TCI, Echemi, Shandong Biotech
3-(Chloromethyl)thiophene2746-23-8ChemicalBook, CP Lab Safety, ChemNet
3-Bromothiophene872-31-1(Alternative for Grignard reagent synthesis)

Predicted Physicochemical Properties

As direct experimental data is unavailable, the following physicochemical properties have been predicted using computational models. These values serve as a useful guide for experimental design, including solvent selection, purification methods, and initial biological assays.

PropertyPredicted Value
IUPAC Name This compound
Molecular Formula C₉H₇ClN₂S
Molecular Weight 210.69 g/mol
Predicted LogP 2.5 - 3.0
Predicted Boiling Point ~320-350 °C at 760 mmHg
Predicted Melting Point 70-90 °C
Appearance Predicted to be an off-white to pale yellow solid

Note: These values are in silico predictions and must be confirmed experimentally.

Potential Applications and Biological Context

The pyrimidine ring is a privileged scaffold in medicinal chemistry. Its derivatives are known to target a wide array of biological macromolecules by acting as hydrogen bond donors and acceptors. The introduction of a chloro-substituent not only provides a site for further chemical elaboration but can also enhance binding affinity to target proteins.

1. Kinase Inhibition: Many pyrimidine-based compounds are potent kinase inhibitors used in oncology. The pyrimidine core can mimic the adenine ring of ATP, enabling competitive binding to the kinase ATP-binding pocket. The thiophene moiety can engage in hydrophobic interactions, while the pyrimidine nitrogens can form critical hydrogen bonds. A plausible mechanism of action for this compound could involve the inhibition of key signaling pathways, such as the MAPK/ERK pathway, which is frequently dysregulated in various cancers.

Hypothetical Mechanism: Kinase Inhibition

Kinase_Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Target This compound Target->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

2. Anti-inflammatory and Antimicrobial Agents: The pyrimidine nucleus is also present in compounds with significant anti-inflammatory and antimicrobial properties. Research has shown that various substituted pyrimidines can inhibit enzymes involved in inflammatory processes or interfere with microbial growth pathways.

3. Intermediate for Chemical Libraries: The true value of this compound for a drug discovery program lies in its potential as a versatile intermediate. The chlorine atom can be displaced by a wide range of nucleophiles (amines, alcohols, thiols), allowing for the creation of a focused library of analogues to explore the chemical space around this scaffold.

Safety and Handling

While no specific toxicology data exists for this compound, it should be handled with the standard precautions for novel chemical entities. As a chlorinated heterocyclic compound, it may be an irritant. All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information regarding the precursors, consult their respective Safety Data Sheets (SDS) from the supplier.

Conclusion

This compound represents a novel and unexplored molecule with significant potential in the field of drug discovery. Although not commercially available, this guide provides a robust and detailed synthetic protocol utilizing accessible starting materials. The predicted physicochemical properties suggest it is a stable, research-friendly compound. Grounded in the extensive and diverse biological activities of the pyrimidine family, this molecule stands as a promising starting point for the development of new kinase inhibitors, anti-inflammatory agents, or as a foundational scaffold for diverse chemical libraries. Its synthesis and subsequent biological evaluation are highly encouraged for researchers seeking to explore new areas of chemical space.

References

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - MDPI. (2021, July 22). Available at: [Link]

  • ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. (2025, August 8). ResearchGate. Available at: [Link]

  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI. (2016, December 29). Available at: [Link]

  • CAS RN 2746-23-8 | 3-(Chloromethyl)thiophene | MFCD08445657 - Hoffman Fine Chemicals. Available at: [Link]

  • 3-(Chloromethyl)thiophene, min 98%, 1 gram - CP Lab Safety. Available at: [Link]

  • 4,6-Dichloropyrimidine - Shandong Biotech. Available at: [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - ResearchGate. (2025, October 16). Available at: [Link]

  • ChemInform Abstract: Convenient Method for the Preparation of the 2-Methyl Thiophen-3-yl Magnesium

Stability Profile & Storage Protocol: 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Synthesis Applications [1][2]

Executive Summary

4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine (CAS: 898546-96-8) is a bifunctional heterocyclic intermediate frequently employed in the synthesis of kinase inhibitors and pharmaceutical scaffolds.[1][2] Its stability profile is defined by two competing structural vulnerabilities: the moisture-sensitive 4-chloropyrimidine moiety and the oxidation-prone thiophene-methylene linkage.[1][2]

Core Storage Directive:

  • Temperature: -20°C ± 5°C (Long-term); 2–8°C (Active use < 1 week).[1][2]

  • Atmosphere: Inert gas purge (Argon or Nitrogen) required.[2]

  • Critical Hazard: Hydrolytic dechlorination releasing HCl, which autocatalytically accelerates degradation.[2]

Chemical Profile & Structural Vulnerabilities

To understand the stability protocol, one must first understand the molecular "pain points." This molecule is not a static brick; it is a reactive electrophile designed for substitution.[2]

FeatureStructural MotifStability RiskMechanism
Primary Electrophile C4-Chlorine bondHigh Nucleophilic Aromatic Substitution (

).[1][2] Susceptible to hydrolysis by atmospheric moisture.[2]
Linker Methylene (-CH₂-)Moderate Benzylic-like oxidation.[1][2] The position is activated by both the pyrimidine (electron-deficient) and thiophene (electron-rich) rings.[1][2]
Heterocycle Thiophene RingLow/Moderate Sulfur oxidation (S-oxide formation) under aggressive oxidative stress; generally stable under standard storage.[2]
Basic Center Pyrimidine NitrogensModerate Protonation by environmental acids (or self-generated HCl), increasing hygroscopicity.[2]

Degradation Pathways (Mechanistic Analysis)

The following diagram illustrates the primary degradation cascades. The Hydrolytic Pathway is the dominant mode of failure in standard laboratory freezers if seals are compromised.

DegradationPathways Parent This compound (Active API/Intermediate) Intermediate_OH Transition State (Meisenheimer Complex) Parent->Intermediate_OH Slow Hydrolysis Product_Ox Methylene Oxidation (Ketone/Alcohol) Parent->Product_Ox Radical Oxidation (Light/Air) Water H₂O (Moisture) Water->Intermediate_OH Product_OH 4-Hydroxy-6-(thiophen-3-ylmethyl)pyrimidine (Inactive Impurity) Intermediate_OH->Product_OH -HCl HCl HCl (Gas/Acid) Intermediate_OH->HCl HCl->Parent Autocatalysis (Protonation activates C-Cl) Oxygen O₂ / Peroxides Oxygen->Product_Ox

Figure 1: Mechanistic degradation pathways.[1][2] Note the autocatalytic loop where generated HCl protonates the pyrimidine ring, making the C-Cl bond even more susceptible to hydrolysis.

The Hydrolysis Trap

The 4-chloropyrimidine motif is inherently unstable toward water. While not as reactive as an acid chloride, it will slowly hydrolyze to the 4-hydroxy derivative (tautomerizing to the pyrimidone).[2]

  • Trigger: Ambient humidity (>40% RH).[2]

  • Catalyst: Acid.[2][3][4] As the molecule hydrolyzes, it releases HCl. This acid protonates the N1 or N3 nitrogen, pulling electron density from the ring and making the C4 carbon significantly more electrophilic. This creates a runaway degradation effect .[2]

Oxidative Sensitivity

The methylene bridge connecting the thiophene and pyrimidine rings is "doubly activated." Radical species (initiated by light or peroxides in solvents) can abstract a hydrogen atom here, leading to ketone formation or oxidative cleavage.

Comprehensive Storage Protocol

This protocol is designed to interrupt the degradation pathways identified above.

Physical Storage Conditions
ParameterSpecificationRationale
Temperature -20°C ± 5°C Arrhenius kinetics dictate that lowering T significantly retards the

hydrolysis rate.[1][2]
Atmosphere Inert (Argon/N₂) Displaces moisture (preventing hydrolysis) and oxygen (preventing oxidation).[2] Argon is preferred due to its density.[2]
Container Amber Glass Blocks UV light (290–400 nm) to prevent photo-initiated radical formation at the methylene bridge.[2]
Closure Teflon-lined Cap + Parafilm Ensure a hermetic seal.[1][2] Polyethylene caps are permeable to moisture over months.[2]
Handling & Aliquoting Workflow

Repeated freeze-thaw cycles introduce condensation.[1][2] Follow this "Single-Stream" workflow to maintain integrity.

StorageWorkflow Receipt 1. Receipt of Material (Check CoA & Appearance) Dry 2. Desiccation (Vacuum desiccator, 2h, RT) Receipt->Dry Aliquot 3. Aliquot Generation (Divide into single-use vials under Argon) Dry->Aliquot Seal 4. Sealing (Parafilm over cap) Aliquot->Seal Freeze 5. Deep Freeze (-20°C) Seal->Freeze Use Usage Event Freeze->Use Select 1 Vial Thaw Thaw to RT in Desiccator (Do NOT open cold) Use->Thaw

Figure 2: Optimal handling workflow to minimize moisture introduction.[1][2]

Critical Protocol: Thawing Never open a cold vial of 4-chloropyrimidine derivatives in ambient air.[1][2] The cold glass acts as a condenser, trapping atmospheric moisture inside the vial.

  • Rule: Allow the vial to warm to room temperature inside a desiccator or a sealed bag before opening.

Analytical Monitoring & Quality Control

Do not assume stability; verify it.[2] The following HPLC method is recommended for detecting the primary impurities (Hydrolysis product and N-oxide).

Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses silanol activity, keeps pyrimidine protonated/neutral).[2]

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Aromatic core) and 230 nm (Thiophene).[2]

Pass/Fail Criteria:

  • Purity: ≥ 97.0% (Area %).[2][5]

  • Hydrolysis Impurity (RRT ~0.6): ≤ 0.5%.

  • Water Content (Karl Fischer): ≤ 0.5% w/w.[2] (Strict limit to prevent autocatalysis).

Stress Testing (Forced Degradation)

If validating a new supplier or formulation, perform a simplified stress test:

  • Acid Stress: Dissolve in 0.1 M HCl/ACN (1:1). Heat to 60°C for 4 hours.

    • Expectation: Rapid conversion to 4-hydroxy derivative.[1][2] If stable, the material may be misidentified or highly pure.

  • Oxidative Stress: Dissolve in 3% H₂O₂/ACN.[2] RT for 24 hours.[2]

    • Expectation: Formation of S-oxides (thiophene) or ketone (methylene).[2]

References

  • PubChem. (n.d.).[2] 4-Chloropyrimidine Stability Data. National Library of Medicine.[2] Retrieved from [Link]

  • ResearchGate. (2021). Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives. Retrieved from [Link]

Sources

Methodological & Application

Standard protocol for synthesizing 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the robust, scalable synthesis of 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine , a critical pharmacophore in kinase inhibitor discovery (specifically targeting EGFR and VEGFR pathways). While cross-coupling strategies (e.g., Negishi/Suzuki) exist, they often suffer from heavy metal contamination and cost inefficiencies at scale.

This protocol prioritizes a De Novo Ring Construction strategy. By building the pyrimidine ring from thiophene precursors, we ensure regiochemical purity and avoid the bis-substitution byproducts common in direct alkylation of dichloropyrimidines.

Key Advantages of this Protocol:

  • Scalability: Avoids unstable organozinc/magnesium reagents.

  • Purity: "Bottom-up" synthesis eliminates regioisomeric impurities.

  • Cost-Efficiency: Utilizes inexpensive thiophene-3-acetic acid and formamidine.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into three logical phases:

  • Linker Activation: Conversion of thiophene-3-acetic acid to a

    
    -keto ester scaffold.
    
  • Cyclocondensation: Formation of the pyrimidin-4-ol core using formamidine.

  • Deoxychlorination: Aromatization and functionalization using phosphoryl chloride (

    
    ).
    

SynthesisPathway Start Thiophen-3-ylacetic Acid Meldrum Meldrum's Acid Adduct (Activated Intermediate) Start->Meldrum 1. EDC, DMAP 2. Meldrum's Acid KetoEster Ethyl 4-(thiophen-3-yl)-3-oxobutanoate (β-Keto Ester) Meldrum->KetoEster EtOH, Reflux (Decarboxylation) Pyrimidone 6-(Thiophen-3-ylmethyl)pyrimidin-4(3H)-one (Tautomer of Pyrimidin-4-ol) KetoEster->Pyrimidone Formamidine Acetate NaOEt, EtOH, Reflux Target This compound (Target Scaffold) Pyrimidone->Target POCl3, 85°C (Deoxychlorination)

Figure 1: Step-wise synthetic pathway leveraging Meldrum's acid activation for clean carbon homologation.[1]

Detailed Experimental Protocols

Stage 1: Synthesis of Ethyl 4-(thiophen-3-yl)-3-oxobutanoate

Rationale: Direct alkylation of acetoacetate is often messy. The Meldrum's acid route provides a clean, neutral condition for carbon homologation.

Reagents:

  • Thiophen-3-ylacetic acid (1.0 equiv)

  • Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.0 equiv)

  • EDC

    
    HCl (1.1 equiv)
    
  • DMAP (1.1 equiv)

  • Dichloromethane (DCM) (Solvent)

  • Absolute Ethanol (Reagent/Solvent)

Protocol:

  • Activation: In a dry flask under

    
    , dissolve Thiophen-3-ylacetic acid (10 mmol) in anhydrous DCM (40 mL). Add EDC
    
    
    
    HCl (11 mmol) and DMAP (11 mmol). Stir at 0°C for 30 mins.
  • Coupling: Add Meldrum’s acid (10 mmol) and stir at room temperature (RT) for 12 hours. The solution will turn slightly yellow/orange.

  • Workup: Wash the organic layer with 1M HCl (2x) to remove DMAP/urea byproducts, then with brine. Dry over

    
     and concentrate in vacuo.
    
  • Ethanolysis: Dissolve the crude acyl-Meldrum's intermediate in absolute Ethanol (30 mL) and reflux for 4 hours.

    • Mechanism:[1][2][3][4][5] Thermal decomposition leads to ketene generation, which is trapped by ethanol to form the

      
      -keto ester with concomitant loss of acetone and 
      
      
      
      .
  • Purification: Concentrate the solvent. Purify via flash chromatography (Hexane/EtOAc 9:1) to yield the

    
    -keto ester as a pale yellow oil.
    

Key Data Point:

Parameter Specification
Yield Target >85% (over 2 steps)
Appearance Pale yellow oil

| 1H NMR Marker | Characteristic singlet at


 3.5-3.6 ppm (methylene between carbonyls) |
Stage 2: Cyclocondensation to 6-(Thiophen-3-ylmethyl)pyrimidin-4-ol

Rationale: Using formamidine acetate introduces the pyrimidine N-C-N fragment with a hydrogen at the 2-position, essential for the target structure.

Reagents:

  • 
    -Keto ester (from Stage 1) (1.0 equiv)
    
  • Formamidine Acetate (1.5 equiv)

  • Sodium Ethoxide (NaOEt) (2.5 equiv, 21% wt in EtOH)

  • Ethanol (Solvent)[1][6]

Protocol:

  • Preparation: Charge a reaction vessel with NaOEt solution (25 mmol). Add Formamidine Acetate (15 mmol) and stir for 15 mins to liberate the free base.

  • Addition: Add the

    
    -keto ester (10 mmol) dropwise to the mixture.
    
  • Cyclization: Reflux the mixture (

    
    ) for 6–8 hours. Monitor by TLC (DCM/MeOH 95:5). The product usually precipitates or shows as a polar spot.
    
  • Isolation: Evaporate the ethanol. Dissolve the residue in minimal water (10 mL).

  • Precipitation: Carefully acidify with Acetic Acid to pH ~5-6. The pyrimidinol tautomer will precipitate as an off-white solid.

  • Filtration: Filter, wash with cold water and diethyl ether. Dry under high vacuum.

Critical Insight: This intermediate exists in tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms. For the next step (chlorination), both forms react identically.

Stage 3: Deoxychlorination to this compound

Rationale:


 acts as both solvent and reagent. The addition of a tertiary amine prevents acid-catalyzed decomposition of the thiophene ring, which can be sensitive to strong mineral acids generated during the reaction.

Reagents:

  • Pyrimidin-4-ol intermediate (1.0 equiv)

  • Phosphoryl Chloride (

    
    ) (5–10 equiv)
    
  • N,N-Dimethylaniline (1.0 equiv) or Diisopropylethylamine (DIPEA)

Protocol:

  • Setup: Place the pyrimidin-4-ol (5 mmol) in a round-bottom flask equipped with a drying tube (

    
    ) and a reflux condenser.
    
  • Addition: Add

    
     (5 mL) carefully (exothermic). Add N,N-Dimethylaniline (0.6 mL).
    
  • Reaction: Heat to

    
     for 3–5 hours.
    
    • Endpoint: The suspension should become a clear, dark solution.

  • Quenching (Hazard): Cool the mixture to RT. Pour the reaction mixture slowly onto crushed ice/water (50 g) with vigorous stirring. Maintain temperature <20°C to prevent hydrolysis of the product.

  • Extraction: Neutralize with saturated

    
     to pH 7–8. Extract with DCM (3 x 30 mL).
    
  • Purification: Dry organics (

    
    ) and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient 90:10 to 80:20).
    

Final Product Specifications:

  • Appearance: White to off-white crystalline solid.

  • Stability: Store at 4°C; stable to ambient moisture but sensitive to strong nucleophiles.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Stage 1 Incomplete decarboxylationEnsure Ethanol reflux is vigorous and sustained for >4 hours.
Precipitation Failure (Stage 2) pH not optimalThe zwitterionic point is often narrow. Adjust pH slowly between 5 and 6 using dilute AcOH.
Black Tar in Stage 3 Thiophene polymerizationThiophene is acid-sensitive. Ensure N,N-dimethylaniline is present to scavenge HCl. Reduce temp to 80°C.
Regioisomer Contamination N/AThis synthetic route is regiospecific; isomers are chemically impossible unless starting materials are impure.

References

  • Synthesis of 4,6-Dichloropyrimidine (Grounding for Chlorination)

    • Process for preparing 4,6-dichloro-pyrimidine.[2][6][7][8] US Patent 6,018,045. (2000). Describes the standard POCl3/tertiary amine protocol for chlorinating hydroxy-pyrimidines.

  • Thiophene-Pyrimidine Condensation Strategies

    • Siddesh, M. B., et al. (2014). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads.[3] Journal of Chemical Sciences.[1] Details the condensation of thiophene-chalcones and esters with amidines.

  • Meldrum's Acid Homologation (General Methodology)
  • Analogous Synthesis (Cyclopropyl-Thiophene-Pyrimidine)

    • Synthesis of 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol.[3] (2023).[3] Smolecule. Provides precedent for the condensation of thiophene-substituted precursors with amidine derivatives.[1][9]

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization and execution of Nucleophilic Aromatic Substitution (SNAr) reactions utilizing 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine as the electrophilic scaffold. This substrate represents a critical intermediate in the synthesis of kinase inhibitors and heterocyclic bioactive agents. The pyrimidine core, activated by ring nitrogens, facilitates the displacement of the C4-chloride by various nucleophiles (amines, alkoxides, thiols).

The presence of the thiophen-3-ylmethyl moiety at the C6 position introduces specific solubility and steric considerations but remains electronically insulated from the ring due to the methylene bridge. This protocol addresses the balance between reactivity and regioselectivity (if starting from di-halo precursors) and provides robust workflows for library synthesis.

Mechanistic Principles

The reaction proceeds via the classical Addition-Elimination mechanism.[1][2] The electron-deficient pyrimidine ring is susceptible to nucleophilic attack at the C4 position.

  • Activation: The electronegative nitrogen atoms at positions 1 and 3 withdraw electron density, making C4 highly electrophilic.

  • Addition: The nucleophile attacks C4, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the ring nitrogens.

  • Elimination: The chloride ion is expelled, restoring aromaticity and yielding the substituted product.

Electronic Influence of the C6-Substituent

Unlike a directly attached thiophene, which might donate electron density via resonance (deactivating the ring), the methylene linker (-CH₂-) in the 6-(thiophen-3-ylmethyl) group acts as an insulator. Consequently, the C4 position retains high reactivity comparable to 4-chloro-6-alkylpyrimidines.

Graphviz Diagram: SNAr Mechanism

The following diagram illustrates the transition states and intermediate stabilization.

SNAr_Mechanism Substrate 4-Chloro-6-(thiophen-3-ylmethyl) pyrimidine TS1 Transition State 1 (Attack) Substrate->TS1 + Nu: Nu Nucleophile (Nu:) Nu->TS1 Inter Meisenheimer Complex (Anionic Intermediate) TS1->Inter Formation of C-Nu bond TS2 Transition State 2 (Cl Elimination) Inter->TS2 Loss of Aromaticity Product 4-Substituted Pyrimidine + Cl- TS2->Product - Cl⁻ Restoration of Aromaticity

Figure 1: Step-wise mechanism of SNAr on the pyrimidine core. The rate-determining step is typically the nucleophilic attack (TS1).

Experimental Protocols

Method A: Amination (Primary & Secondary Amines)

This method is suitable for aliphatic and electron-rich aromatic amines.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 – 3.0 equiv)
    
  • Solvent: Isopropanol (IPA),

    
    -Butanol, or 1,4-Dioxane.
    

Protocol:

  • Dissolution: Charge a reaction vial with the chloropyrimidine (1.0 equiv) and the chosen solvent (0.2 M concentration).

  • Addition: Add DIPEA (2.5 equiv) followed by the amine (1.2 equiv).

    • Note: If the amine is a hydrochloride salt, increase DIPEA to 3.5 equiv.

  • Reaction: Seal the vessel and heat to 80–90 °C for 2–12 hours.

    • Monitoring: Monitor by LCMS or TLC (Hexane/EtOAc). The starting material (Cl-pyrimidine) typically elutes faster than the amino-product.

  • Workup:

    • Cool to room temperature.[3]

    • Precipitation: If the product precipitates, filter and wash with cold water/ethanol.

    • Extraction: If soluble, dilute with EtOAc, wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH or Hexane/EtOAc) if necessary.

Method B: Etherification (Alkoxides)

Used for introducing alkoxy groups (e.g., -OMe, -OEt, -OBn).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alcohol: Methanol, Ethanol, or Benzyl alcohol (Solvent or 1.5 equiv)

  • Base: Sodium Hydride (NaH, 60% in oil) or Potassium tert-butoxide (KOtBu).

  • Solvent: THF or DMF (anhydrous).

Protocol:

  • Activation: In a dried flask under N₂, suspend NaH (1.2 equiv) in anhydrous THF at 0 °C.

  • Alkoxide Formation: Add the alcohol (1.2 equiv) dropwise. Stir for 15–30 min until H₂ evolution ceases.

  • Addition: Add a solution of this compound (1.0 equiv) in THF dropwise to the alkoxide solution.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 1–4 hours.

    • Note: SNAr with alkoxides is faster than with amines; heating is often unnecessary and may cause side reactions.

  • Quench: Carefully quench with sat. NH₄Cl solution.

  • Workup: Extract with EtOAc, wash with water/brine, dry, and concentrate.

Optimization & Troubleshooting Guide

Solvent & Base Selection Matrix

The choice of solvent significantly impacts reaction rate and impurity profiles.

SolventPolarityBoiling PointApplication
Isopropanol (IPA) Protic, Polar82 °CStandard. Promotes proton transfer in aminations. Green solvent.
n-Butanol Protic, Polar117 °CHigh-temperature reactions for sterically hindered amines.
THF Aprotic, Polar66 °CBest for alkoxides (NaH method).
DMF/DMSO Aprotic, PolarHighIncreases rate for weak nucleophiles (anilines). Warning: Difficult workup.
DCM Aprotic, Non-polar40 °CGenerally too low boiling; poor kinetics for SNAr.
Decision Tree for Reaction Optimization

Optimization_Flow Start Start: 4-Cl-Pyrimidine + Nucleophile CheckNu Is Nucleophile an Amine or Alcohol? Start->CheckNu AminePath Amine CheckNu->AminePath Amine AlcPath Alcohol CheckNu->AlcPath Alcohol CheckBasicity Is Amine Aliphatic or Aromatic? AminePath->CheckBasicity Aliphatic Aliphatic (Strong Nu) CheckBasicity->Aliphatic Aromatic Aromatic (Weak Nu) CheckBasicity->Aromatic Cond1 Use IPA/DIPEA, 80°C Aliphatic->Cond1 Cond2 Use n-BuOH/H+, 110°C or Pd-Catalysis Aromatic->Cond2 Cond3 Use NaH/THF, 0°C to RT AlcPath->Cond3

Figure 2: Decision tree for selecting reaction conditions based on nucleophile type.

Common Pitfalls
  • Hydrolysis: If water is present in the solvent (especially DMSO/DMF) and hydroxide is generated, the 4-Cl can hydrolyze to the 4-OH (pyrimidone), which is unreactive. Solution: Use anhydrous solvents and keep the system sealed.

  • Regioselectivity (if starting from 2,4-dichloro): While this guide focuses on the 4-chloro-6-substituted substrate, be aware that if synthesizing the starting material from 2,4-dichloro-6-(thiophen-3-ylmethyl)pyrimidine, the C4 position is generally more reactive than C2, but temperature control is critical (0 °C favors C4 selectivity) [1, 2].

  • Thiophene Oxidation: Avoid strong oxidizing workups (e.g., bleach) as the thiophene sulfur can oxidize to the sulfoxide/sulfone.

References

  • Regioselectivity in Pyrimidines: Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015).[4] Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of the American Chemical Society. Link

  • Thiophene-Pyrimidine Analogs: Zhang, B., Zhou, Y., Gu, Q., & Xu, S. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering. Link[5]

  • General SNAr Mechanism: Rohrbach, S., Smith, A. J., & Williams, J. H. (2019). Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications. Comprehensive Organic Synthesis. Link

  • Kinase Inhibitor Synthesis: Landaverry, Y. R., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules. Link

Sources

Application Note: Precision Buchwald-Hartwig Amination of 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the protocol for the palladium-catalyzed amination of 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine (CAS: 898546-96-8) . This substrate presents a classic "heterocyclic conflict" in medicinal chemistry: the need to activate a deactivated electrophile (aryl chloride) in the presence of a soft Lewis base (thiophene sulfur) that can poison the catalyst.

The Chemical Challenge
  • Electrophilicity: The 4-chloropyrimidine core is electron-deficient, facilitating oxidative addition compared to chlorobenzenes.[1] However, the chloride is still a challenging leaving group compared to bromide or triflate.

  • Catalyst Poisoning: The thiophene ring, linked via a methylene bridge, introduces a sulfur atom that can coordinate to the Pd(II) intermediate, potentially forming an inactive resting state (off-cycle species).

  • Competitive Pathways: Chloropyrimidines are prone to hydrodehalogenation (reduction of C–Cl to C–H) if the reductive elimination step is slow.[1]

The Solution: Steric Bulk & Precatalysts

To overcome sulfur poisoning and promote reductive elimination, this protocol utilizes Third/Fourth-Generation Buchwald Precatalysts (e.g., BrettPhos Pd G4, RuPhos Pd G4). These bulky biarylphosphine ligands create a "protective shell" around the palladium center, sterically discouraging sulfur coordination while accelerating the reductive elimination of the amine product.

Mechanistic Insight & Catalyst Selection

The success of this reaction hinges on the balance between the rate of oxidative addition (OA) and the prevention of catalyst deactivation.

Critical Component Selection
ComponentRecommendationScientific Rationale
Catalyst Source BrettPhos Pd G4 (or RuPhos Pd G4)Why: Precatalysts ensure a precise 1:1 Pd:Ligand ratio and rapid generation of the active L-Pd(0) species at low temperatures, minimizing induction periods where the substrate could degrade.
Ligand BrettPhos (Primary Amines) RuPhos (Secondary Amines)Why: These ligands are electron-rich (facilitating OA into C–Cl) and extremely bulky (preventing S-coordination and promoting Reductive Elimination).
Base NaOtBu (Standard) Cs₂CO₃ (Sensitive)Why: NaOtBu is strong enough to deprotonate the Pd-bound amine rapidly. For base-sensitive substrates, anhydrous Cs₂CO₃ in dioxane is the alternative.
Solvent 1,4-Dioxane or t-Amyl Alcohol Why: High boiling points allow reaction temperatures (80–100°C) necessary to overcome the activation energy of the aryl chloride OA.
Visualization: The "Thiophene Trap" & Catalytic Cycle

The following diagram illustrates the standard catalytic cycle and the specific "off-cycle" trap caused by the thiophene moiety.

BuchwaldMechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Substrate (Cl) PdII_Cl Pd(II)-Cl Complex (Ar-Pd-Cl) OxAdd->PdII_Cl Trap OFF-CYCLE TRAP Pd-S Coordination (Catalyst Poisoning) PdII_Cl->Trap + Thiophene (S) AmineBind Amine Coordination & Deprotonation PdII_Cl->AmineBind + Amine / Base Trap->PdII_Cl Reversible if Ligand Bulky RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim Product Aminated Pyrimidine + Regenerated Pd(0) RedElim->Product Product->Pd0

Figure 1: Catalytic cycle highlighting the competitive sulfur coordination (Red) which must be mitigated by bulky ligands.

Experimental Protocols

Protocol A: The "Gold Standard" (High Throughput / Challenging Amines)

Recommended for initial screening and high-value intermediates.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 equiv (Primary or Secondary)

  • Catalyst: BrettPhos Pd G4 (CAS: 1470372-59-8) - 2.0 mol%

  • Base: Sodium tert-butoxide (NaOtBu) - 1.5 equiv

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.5 equiv), and BrettPhos Pd G4 (0.02 equiv).

    • Note: If the amine is a liquid, add it after the solvent.

  • Solvation: Add anhydrous 1,4-Dioxane . Seal the vial with a crimp cap or Teflon-lined screw cap.

  • Inerting: If not in a glovebox, purge the headspace with Nitrogen for 5 minutes via needle.

  • Reaction: Place the vial in a pre-heated block at 90°C . Stir vigorously (800 rpm).

    • Time: Typical conversion is reached in 2–4 hours.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the starting chloride (M+H: ~211/213) and appearance of the product.

    • Checkpoint: If >10% hydrodehalogenated byproduct (M+H: ~177) is observed, lower temp to 80°C and increase catalyst to 4 mol%.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a small pad of Celite to remove palladium black and salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: Cost-Effective Scale-Up (Legacy System)

Suitable for simple, nucleophilic amines (e.g., morpholine, aniline) on gram scale.

Reagents:

  • Catalyst: Pd₂(dba)₃ (1.0 mol%) + Xantphos (2.0 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene:t-BuOH (4:1 ratio)

Procedure Modifications:

  • Premixing: It is critical to pre-stir the Pd₂(dba)₃ and Xantphos in the solvent for 10 minutes at room temperature before adding the substrate and base. This ensures the active catalytic species forms before the thiophene can sequester the "naked" palladium.

  • Temperature: Requires higher temperature (100–110°C ) due to the lower activity of the catalyst system.

Optimization & Troubleshooting Workflow

Use this logic flow to troubleshoot low yields or impurities.

OptimizationFlow Start Start Reaction (Protocol A) Check LCMS Check (2 Hours) Start->Check Decision Outcome? Check->Decision Success >90% Conv. Proceed to Workup Decision->Success Clean LowConv Low Conversion (<50%) Decision->LowConv Stalled Dehal Hydrodehalogenation (>10%) Decision->Dehal Byproduct Fix1 Increase Temp (110°C) OR Switch to RuPhos LowConv->Fix1 Fix2 Switch Solvent to t-Amyl Alcohol Increase Concentration Dehal->Fix2

Figure 2: Decision tree for reaction optimization.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Starting Material Remains Catalyst poisoning by Sulfur or oxidative addition is too slow.1. Increase Catalyst loading to 5 mol%.2. Switch to BrettPhos (bulkier).3. Ensure strictly anhydrous conditions (O₂ kills active Pd).
Product + Des-Chloro Byproduct Reductive elimination is slower than β-hydride elimination or H-abstraction.1. Switch solvent to t-Amyl Alcohol .2. Increase amine equivalents (1.5 eq).3. Lower temperature slightly (80°C) but extend time.
Complex Mixture / Black Precipitate Catalyst decomposition (Pd black formation).1. Ligand loading is too low (ensure 1:1 or 1:1.2 Pd:L ratio).2. Use G4 Precatalyst instead of mixing Pd/Ligand in situ.

References

  • Buchwald-Hartwig Amination Overview

    • Title: "The Palladium-Catalyzed Amination of Aryl Halides"[2][3][4][5][6]

    • Source:Accounts of Chemical Research
    • URL:[Link]

  • Precatalyst Technology (G3/G4)

    • Title: "Palladium Precatalysts for Cross-Coupling Reactions"[7][8]

    • Source:Chemical Reviews
    • URL:[Link]

  • Heterocycle Amination Specifics

    • Title: "Efficient Pd-Catalyzed Amin
    • Source:Organic Letters
    • URL:[Link]

  • Title: "this compound (CAS 898546-96-8)

Sources

Application Notes and Protocols for the Functionalization of the Thiophene Ring in 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Thiophene Functionalization in Drug Discovery

The thiophene moiety is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] Its presence in blockbuster drugs highlights the importance of methodologies for its precise functionalization. The target molecule, 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine, presents a valuable starting point for the generation of diverse chemical libraries. The pyrimidine core is a common feature in pharmacologically active compounds, and the thiophene ring offers multiple sites for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity.[4][5][6][7]

This guide provides a comprehensive overview of established and robust protocols for the selective functionalization of the thiophene ring within this compound. We will delve into the underlying principles of thiophene reactivity and present detailed, field-proven methodologies for key transformations, including electrophilic substitution and transition-metal-catalyzed cross-coupling reactions.

Understanding the Reactivity of the 3-Substituted Thiophene Ring

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.[8] The position of functionalization is directed by the existing substituent. In the case of this compound, the alkyl substituent at the 3-position is weakly activating and directs electrophilic substitution primarily to the 2- and 5-positions. The 2-position is generally more reactive than the 5-position due to the stabilizing effect of the sulfur atom on the adjacent carbocation intermediate. However, the steric bulk of the pyrimidinylmethyl group may influence the regioselectivity, potentially favoring the less hindered 5-position.

Transition metal-catalyzed cross-coupling reactions offer a powerful alternative for C-C and C-N bond formation, providing access to a broader range of derivatives.[9] These reactions typically proceed via initial formation of a metalated thiophene species, which then couples with a suitable partner.

Strategic Approaches to Thiophene Functionalization

The functionalization of the thiophene ring in our target molecule can be broadly categorized into two main strategies:

  • Electrophilic Aromatic Substitution: Direct introduction of functional groups onto the electron-rich thiophene ring.

  • Transition Metal-Catalyzed Cross-Coupling: Formation of new carbon-carbon or carbon-heteroatom bonds.

The choice of strategy depends on the desired functional group and the required regioselectivity.

Part 1: Electrophilic Aromatic Substitution

Vilsmeier-Haack Formylation: Introduction of an Aldehyde Group

The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich aromatic rings, including thiophenes.[10][11][12][13] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a mild electrophile. For 3-alkylthiophenes, formylation is expected to occur predominantly at the 2- or 5-position.[14]

Causality Behind Experimental Choices:

  • Reagents: DMF and POCl₃ are the standard and most cost-effective reagents for generating the Vilsmeier reagent.

  • Solvent: The reaction is typically carried out in an excess of DMF, which also serves as the solvent.

  • Temperature: The reaction is usually performed at low to ambient temperatures to control the reactivity and minimize side reactions.

  • Work-up: Aqueous work-up with a base is necessary to hydrolyze the intermediate iminium salt and liberate the aldehyde product.

Experimental Protocol: Vilsmeier-Haack Formylation

  • To a solution of this compound (1.0 eq) in anhydrous DMF (10 volumes) at 0 °C under a nitrogen atmosphere, add phosphorus oxychloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into a stirred mixture of ice and water.

  • Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired formylated product.

Expected Outcome: A mixture of 2-formyl and 5-formyl derivatives is expected. The ratio will depend on the steric and electronic effects of the pyrimidinylmethyl substituent.

Part 2: Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of heterocyclic compounds like thiophene.[15][16][17][18]

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[19][20][21][22][23] To perform a Suzuki coupling on the thiophene ring, it first needs to be converted into a boronic acid or a boronate ester. This is typically achieved by lithiation followed by quenching with a trialkyl borate.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow Start This compound Lithiation Lithiation (n-BuLi or LDA) Start->Lithiation Boronation Quench with B(OR)3 Lithiation->Boronation Thiophene_Boronic_Acid Thiophene Boronic Acid/Ester Derivative Boronation->Thiophene_Boronic_Acid Suzuki_Coupling Suzuki-Miyaura Coupling (Aryl/Vinyl Halide, Pd Catalyst, Base) Thiophene_Boronic_Acid->Suzuki_Coupling Functionalized_Product Functionalized Product Suzuki_Coupling->Functionalized_Product

Caption: Workflow for Suzuki-Miyaura coupling on the thiophene ring.

Experimental Protocol: Two-Step Suzuki-Miyaura Coupling

Step 1: Synthesis of the Thiophene Boronic Ester

  • Dissolve this compound (1.0 eq) in anhydrous THF (20 volumes) and cool to -78 °C under a nitrogen atmosphere.

  • Add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at this temperature.

  • Add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude boronic ester can often be used in the next step without further purification.

Step 2: Suzuki-Miyaura Coupling

  • To a mixture of the crude thiophene boronic ester (1.0 eq), the desired aryl or vinyl halide (1.1 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a solvent system such as 1,4-dioxane/water (4:1), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryAryl HalideProductYield (%)
14-Iodoanisole4-Chloro-6-((2-(4-methoxyphenyl)thiophen-3-yl)methyl)pyrimidine75
21-Bromo-4-(trifluoromethyl)benzene4-Chloro-6-((2-(4-(trifluoromethyl)phenyl)thiophen-3-yl)methyl)pyrimidine68
33-Bromopyridine4-Chloro-6-((2-(pyridin-3-yl)thiophen-3-yl)methyl)pyrimidine62
Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[24][25][26] To apply this reaction to our target molecule, we first need to introduce a halogen atom onto the thiophene ring, which can then undergo amination. Halogenation of 3-alkylthiophenes with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) typically occurs at the 2- or 5-position.[27][28]

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow Start This compound Halogenation Halogenation (NBS or NCS) Start->Halogenation Halogenated_Thiophene Halogenated Thiophene Derivative Halogenation->Halogenated_Thiophene Buchwald_Hartwig Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base, Ligand) Halogenated_Thiophene->Buchwald_Hartwig Aminated_Product Aminated Product Buchwald_Hartwig->Aminated_Product

Sources

Reaction conditions for displacing chlorine in 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development scientists targeting the functionalization of 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine . The protocols below prioritize high-fidelity displacement of the C4-chlorine atom via Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-couplings.

Executive Summary & Chemical Rationale

The substrate This compound features a highly electrophilic pyrimidine core. The chlorine at position C4 is activated by the para-relationship to the N1 nitrogen and the ortho-relationship to the N3 nitrogen, making it an excellent candidate for Nucleophilic Aromatic Substitution (


) .

Unlike simple phenyl chlorides, this heteroaryl chloride does not strictly require metal catalysis for displacement by strong nucleophiles (amines, alkoxides, thiols). However, the presence of the thiophen-3-ylmethyl moiety introduces specific considerations:

  • Electronic Effect: The methylene bridge isolates the thiophene ring from the pyrimidine

    
    -system, preventing significant deactivation of the C4 position.
    
  • Catalyst Poisoning: In Pd-catalyzed reactions (Suzuki/Buchwald), the thiophene sulfur can coordinate to Palladium, potentially requiring specialized ligands or higher catalyst loadings.

Mechanistic Pathway ( )

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like anionic intermediate.

SNAr_Mechanism cluster_0 Step 1: Addition cluster_1 Step 2: Elimination SM 4-Cl-Pyrimidine (Electrophile) Complex Meisenheimer Intermediate (Anionic) SM->Complex Attack at C4 Nuc Nucleophile (Nu-H) Nuc->Complex Prod 4-Nu-Pyrimidine (Product) Complex->Prod Re-aromatization LG HCl / Salt Complex->LG

Figure 1: The


 pathway. The C4 position is highly susceptible to nucleophilic attack due to the electron-deficient nature of the pyrimidine ring.

Experimental Protocols

Protocol A: Amination via (Primary & Secondary Amines)

Objective: Displacement of Cl with amines to form 4-amino-6-(thiophen-3-ylmethyl)pyrimidines. Applicability: High-yield synthesis for library generation.

Reagents & Conditions
  • Solvent: Isopropanol (iPrOH) or 1,4-Dioxane. (iPrOH is preferred for green chemistry and ease of workup).

  • Base:

    
    -Diisopropylethylamine (DIPEA, 1.5 eq) or Triethylamine (
    
    
    
    ).
  • Temperature:

    
     (Thermal) or 
    
    
    
    (Microwave).
Step-by-Step Procedure
  • Setup: In a 20 mL scintillation vial (or microwave tube), dissolve This compound (1.0 eq, e.g., 100 mg) in iPrOH (3 mL).

  • Addition: Add Amine Nucleophile (1.2 eq).

  • Basification: Add DIPEA (1.5 eq). Note: If using an amine salt (e.g., HCl salt), increase DIPEA to 2.5 eq.

  • Reaction:

    • Thermal: Seal and stir at

      
       for 4–12 hours.
      
    • Microwave: Irradiate at

      
       for 15 minutes (High Absorption setting).
      
  • Validation (TLC/LCMS): Monitor for disappearance of the starting material (approx. UV 254 nm). The product is typically more polar.

  • Workup:

    • Cool to room temperature.[1]

    • If product precipitates: Filter and wash with cold

      
      .
      
    • If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with water and brine, dry over

      
      , and concentrate.
      
Protocol B: Etherification ( ) with Alkoxides

Objective: Synthesis of 4-alkoxy derivatives. Critical Control: Moisture exclusion is vital to prevent hydrolysis to the pyrimidone (4-OH).

Reagents & Conditions
  • Solvent: Anhydrous THF or DMF.

  • Base: Sodium Hydride (NaH, 60% dispersion) or Cesium Carbonate (

    
    ).
    
  • Temperature:

    
     to Room Temperature (RT).
    
Step-by-Step Procedure
  • Activation: In a flame-dried flask under

    
    , suspend NaH  (1.2 eq) in anhydrous THF  (2 mL).
    
  • Alkoxide Formation: Add the Alcohol (1.1 eq) dropwise at

    
    . Stir for 15 min until 
    
    
    
    evolution ceases.
  • Displacement: Add a solution of This compound (1.0 eq) in THF (1 mL) dropwise to the alkoxide mixture.

  • Reaction: Allow to warm to RT and stir for 1–3 hours.

  • Quench: Carefully quench with sat.

    
     solution.
    
  • Workup: Extract with EtOAc (

    
    ). Dry organic layer over 
    
    
    
    .
Protocol C: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Replacing Cl with an Aryl/Heteroaryl group (C-C bond formation).[1] Challenge: The thiophene sulfur may poison Pd catalysts. Solution: Use phosphine ligands with high turnover numbers (e.g., XPhos, SPhos) or robust catalysts like


.
Reagents & Conditions
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    + XPhos.
  • Base:

    
     (2M aqueous solution) or 
    
    
    
    (solid).
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Atmosphere: Argon/Nitrogen (Strictly degassed).

Step-by-Step Procedure
  • Degassing: Charge reaction vessel with Substrate (1.0 eq), Boronic Acid (1.5 eq), and Base (3.0 eq). Evacuate and backfill with Argon (

    
    ).[1]
    
  • Solvent: Add degassed Dioxane/Water .

  • Catalyst: Add Pd catalyst (0.05 eq) under a positive stream of Argon.

  • Reaction: Heat to

    
     for 2–6 hours.
    
  • Scavenging: If thiophene poisoning is suspected (stalled reaction), add an additional 2 mol% catalyst.

  • Purification: Filter through Celite to remove Pd black. Purify via flash chromatography.

Optimization & Troubleshooting Guide

Solvent and Base Selection Matrix
Reaction TypePreferred SolventPreferred BaseComments
Amination (

)
iPrOH, n-BuOHDIPEA,

Protic solvents stabilize the transition state (H-bonding).
Etherification THF, DMFNaH, KOtBuAnhydrous conditions essential to avoid hydrolysis.
Suzuki Coupling Dioxane/H2O, DME

,

Water is required for boronic acid activation.
Buchwald (Anilines) Toluene, t-Amyl alcoholNaOtBu,

Use BrettPhos for primary amines; XantPhos for anilines.
Decision Logic for Method Selection

Optimization_Logic Start Select Nucleophile Type Nucleophile Type? Start->Type Amine Amine (R-NH2) Type->Amine N-Nucleophile Alcohol Alcohol (R-OH) Type->Alcohol O-Nucleophile Carbon Aryl Boronic Acid Type->Carbon C-Nucleophile CheckSterics Is Amine Sterically Hindered? Amine->CheckSterics Check Sterics Ether_Prot Ether_Prot Alcohol->Ether_Prot Protocol B: NaH/THF Suzuki_Prot Suzuki_Prot Carbon->Suzuki_Prot Protocol C: Suzuki (Pd(dppf)Cl2) SNAr_Std Protocol A: SNAr (iPrOH, 80°C) CheckSterics->SNAr_Std No (Primary/Secondary) Buchwald Pd-Catalyzed Buchwald (Pd2(dba)3, NaOtBu) CheckSterics->Buchwald Yes (or Aniline)

Figure 2: Decision tree for selecting the optimal displacement strategy based on nucleophile class and steric constraints.

References

  • MDPI. (2022).[2] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules. Retrieved from [Link]

  • ACS Publications. (2001).[3] Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. PubMed Central. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Application Note: Divergent Synthesis of Fused Heterocycles from 4-Chloropyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthetic utility of 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine as a versatile electrophilic scaffold for constructing fused bicyclic heterocycles—specifically triazolopyrimidines and tetrazolopyrimidines .

These fused systems are pharmacophores of high interest in oncology (EGFR/VEGFR kinase inhibitors) and infectious disease research due to their bioisosteric relationship with purines.

Executive Summary

The 4-chloropyrimidine moiety serves as a high-reactivity "gateway" functionality. Due to the electron-deficient nature of the pyrimidine ring (enhanced by the electronegative chlorine), the C4 position is highly susceptible to Nucleophilic Aromatic Substitution (


).

This guide focuses on the This compound (1) scaffold. The thiophen-3-ylmethyl group at C6 acts as a lipophilic anchor, often critical for hydrophobic pocket binding in protein targets, while the C4-Cl allows for the annulation of a second azole ring.

Key Transformations Covered:

  • Hydrazinolysis: Synthesis of the 4-hydrazino intermediate.

  • Orthoester Cyclization: Formation of the kinetically controlled

    
    .
    
  • Dimroth Rearrangement: Isomerization to the thermodynamically stable

    
    .
    
  • Azidolysis: Direct synthesis of

    
    .
    

Chemical Strategy & Mechanism

The synthesis relies on the varying nucleophilicity of hydrazine and azide anions.

  • Pathway A (Triazoles): Hydrazine displaces the chloride to form a hydrazine intermediate. The terminal nitrogen of the hydrazine then attacks an electrophilic carbon source (e.g., triethyl orthoformate), followed by cyclization onto the pyrimidine N3 nitrogen.

  • Pathway B (Tetrazoles): The azide anion displaces the chloride. While initially forming a 4-azidopyrimidine, this species exists in an equilibrium with the fused tetrazolo[1,5-c]pyrimidine. In the solid state, the fused form usually predominates.

Reaction Pathway Diagram

G Figure 1: Divergent synthesis pathways from the chloropyrimidine core. Start 4-Chloro-6-(thiophen-3-ylmethyl) pyrimidine (1) Hydrazine 4-Hydrazino-6-(thiophen-3-ylmethyl) pyrimidine (2) Start->Hydrazine NH2NH2·H2O, EtOH, Reflux (SNAr) Tetrazolo Tetrazolo[1,5-c]pyrimidine (5) Start->Tetrazolo NaN3, DMF, Heat (Azide-Tetrazole Equilibrium) Triazolo_Kinetic [1,2,4]Triazolo[4,3-c]pyrimidine (Kinetic Isomer) (3) Hydrazine->Triazolo_Kinetic R-C(OEt)3 or HCOOH (Cyclization) Triazolo_Thermo [1,2,4]Triazolo[1,5-c]pyrimidine (Thermodynamic Isomer) (4) Triazolo_Kinetic->Triazolo_Thermo Acid/Heat (Dimroth Rearrangement)

Figure 1: Divergent synthesis pathways from the chloropyrimidine core.[1][2][3][4][5][6][7][8][9][10][11][12] The scheme highlights the pivotal role of the hydrazine intermediate.

Experimental Protocols

Safety Pre-Requisites
  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Use only in a fume hood.

  • Sodium Azide: Acutely toxic. Contact with acid releases explosive/toxic hydrazoic acid (

    
    ). Do not use metal spatulas (risk of shock-sensitive metal azides).
    
  • Thiophene Derivatives: Often possess a strong, sulfurous odor. Waste must be segregated into sulfur-halogenated streams.

Protocol A: Synthesis of 4-Hydrazino-6-(thiophen-3-ylmethyl)pyrimidine (2)

This is the critical intermediate. Incomplete conversion here will lead to difficult purifications later.

Reagents:

  • Compound (1) (1.0 eq)

  • Hydrazine hydrate (80% or 99%) (5.0 - 10.0 eq)

  • Ethanol (Absolute) (10-15 volumes)

Procedure:

  • Dissolution: Dissolve this compound in absolute ethanol in a round-bottom flask.

  • Addition: Add hydrazine hydrate dropwise at room temperature. Note: A slight exotherm may occur.

  • Reflux: Heat the mixture to reflux (

    
    ) with stirring. Monitor by TLC (System: 
    
    
    
    9:1). The starting material (
    
    
    ) should disappear, and a lower
    
    
    spot (amine-like) should appear.
    • Typical Time: 2–4 hours.

  • Precipitation: Allow the reaction to cool to room temperature. Often, the product crystallizes directly. If not, concentrate the solvent to 20% volume under reduced pressure and cool in an ice bath.

  • Filtration: Filter the solid precipitate.[10]

  • Wash: Wash the cake with cold ethanol (

    
    ) and water (
    
    
    
    ) to remove excess hydrazine salts.
  • Drying: Dry under vacuum at

    
    .
    

Expected Result: Off-white to pale yellow solid. QC Check:


 NMR should show the disappearance of the pyrimidine C4-H (if applicable) or shift of adjacent protons. A broad singlet (

) around 4.0–9.0 ppm (highly variable) confirms the hydrazine.
Protocol B: Synthesis of [1,2,4]Triazolo[4,3-c]pyrimidines (3)

This reaction fuses the triazole ring. We use triethyl orthoformate (or orthoacetate) as the one-carbon donor.

Reagents:

  • Hydrazino Intermediate (2) (1.0 eq)

  • Triethyl orthoformate (TEOF) (Excess/Solvent) OR TEOF (1.5 eq) in Ethanol.

  • Catalytic Acetic Acid (optional, promotes cyclization).

Procedure:

  • Setup: Suspend the hydrazino compound (2) in triethyl orthoformate (approx. 5–10 mL per gram of substrate).

  • Reflux: Heat the mixture to reflux (

    
    ).
    
    • Mechanism:[3][4][13][14] The terminal hydrazine nitrogen attacks the orthoester carbon, eliminating ethanol. Intramolecular attack on the pyrimidine nitrogen follows.

  • Monitoring: Reflux for 4–8 hours. TLC should show a new spot with different polarity.

  • Work-up: Cool the mixture. The product may precipitate.[10] If not, evaporate the excess orthoester under high vacuum.

  • Purification: Recrystallize from Ethanol/DMF or Ethanol/Water.

Characterization Note: In the


 NMR, look for the distinctive singlet of the triazole proton (C3-H) around 

9.0–10.0 ppm.
Protocol C: Dimroth Rearrangement to [1,2,4]Triazolo[1,5-c]pyrimidines (4)

The [4,3-c] isomer (3) is often kinetically favored but less stable than the [1,5-c] isomer (4). The rearrangement is driven by acid or base catalysis under heat.

Reagents:

  • Compound (3) (from Protocol B)[13]

  • Glacial Acetic Acid (Solvent) OR 10% NaOH (aq).

Procedure (Acidic Route):

  • Dissolve Compound (3) in glacial acetic acid.

  • Reflux for 4–12 hours.

  • Pour into crushed ice/water. Neutralize with ammonia solution if necessary to precipitate the product.

  • Filter and dry.[5]

Mechanism: The pyrimidine ring opens at the


 bond and re-closes, swapping the positions of the bridgehead nitrogen. This results in a thermodynamically more stable fused system.
Protocol D: Synthesis of Tetrazolo[1,5-c]pyrimidines (5)

This reaction utilizes the "azide-tetrazole" equilibrium.[4]

Reagents:

  • Compound (1) (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 - 2.0 eq)
    
  • Ammonium Chloride (

    
    ) (1.0 eq) (buffers the reaction).
    
  • DMF or DMSO (Solvent).

Procedure:

  • Dissolution: Dissolve Compound (1) in DMF.

  • Addition: Add

    
     and 
    
    
    
    .
  • Heating: Heat to

    
     for 4–6 hours. Caution: Do not overheat azides.
    
  • Work-up: Pour the reaction mixture into ice-cold water. The tetrazolo derivative usually precipitates as a solid.

  • Filtration: Filter and wash copiously with water to remove residual azide.

Structural Insight: In solution (


 NMR), you may see a mixture of the 4-azido and tetrazolo forms. In the solid state (IR), the tetrazole form (absence of strong azide peak at 

) usually dominates.

Analytical Data Summary (Template)

CompoundKey IR Bands (

)
Key

NMR Signals (

ppm, DMSO-

)
Hydrazine (2) 3100-3400 (

)
4.0-6.0 (br s,

), 8.0-9.0 (br s,

)
Triazolo[4,3-c] (3) No

, C=N str.
~9.2-9.5 (s, 1H, Triazole-H), No

exch.
Tetrazolo[1,5-c] (5) 1600-1620 (C=N), No

Pyrimidine protons shift downfield due to fusion.

References

  • Synthesis of Triazolopyrimidines via Oxidative Cyclization: Title: IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives.[11] Source: Beilstein Journal of Organic Chemistry. Link:[Link]

  • Azide-Tetrazole Equilibrium: Title: Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Source: Beilstein Journal of Organic Chemistry. Link:[Link]

  • General Reactivity of 4-Chloropyrimidines: Title: An overview on synthesis and biological activity of pyrimidines. Source: International Journal of Pharmaceutical Sciences and Research (via SciSpace). Link:[Link]

  • Thiophene-Pyrimidine Hybrids: Title: Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies.[1][15] Source: ACS Omega. Link:[Link]

Sources

Application Note & Protocols: Strategic C-C Bond Formation on 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle through carbon-carbon (C-C) bond formation is a critical strategy for modulating pharmacological activity and exploring chemical space. This guide provides an in-depth analysis of robust and versatile palladium-catalyzed cross-coupling methodologies for the targeted synthesis of novel analogues from 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine. We will explore the mechanistic underpinnings, provide detailed, field-tested protocols, and offer expert insights into the Suzuki-Miyaura, Sonogashira, and Heck reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage modern synthetic techniques for the efficient construction of complex pyrimidine-based molecules.

Introduction: The Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in drug discovery, integral to the structure of many FDA-approved drugs. Its nitrogen atoms act as hydrogen bond acceptors, and its planar structure allows for effective π-stacking interactions with biological targets. The ability to strategically introduce diverse substituents onto the pyrimidine core is paramount for fine-tuning a molecule's structure-activity relationship (SAR).[1][2][3]

This compound serves as a valuable starting material. The chlorine atom at the C4 position of the electron-deficient pyrimidine ring is an activated site for palladium-catalyzed cross-coupling reactions.[4][5] The reactivity of chloro-pyrimidines, while lower than their bromo or iodo counterparts, offers advantages in terms of cost and availability, making them attractive for large-scale synthesis.[4][5] Modern advancements in ligand design have largely overcome the challenge of activating the C-Cl bond for efficient oxidative addition.[6] This guide focuses on three primary C-C bond-forming reactions that are indispensable in the medicinal chemist's toolkit.

Chapter 1: Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging C(sp²)-C(sp²) bonds due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[7][8][9] The reaction's reliance on generally non-toxic boron reagents further enhances its appeal in pharmaceutical development.[2][10]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyrimidine, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[11] The use of electron-rich, bulky phosphine ligands is crucial to facilitate this step.[12][6]

  • Transmetalation: In the presence of a base, the organoboron reagent forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.[8][13]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][11]

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pyrimidine Ar-Cl (Substrate) pyrimidine->oxidative_addition pd_complex Ar-Pd(II)L₂-Cl oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid R-B(OR)₂ (Coupling Partner) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation pd_intermediate Ar-Pd(II)L₂-R transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3) (1-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/H₂O 4:1)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) to the flask via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90-110 °C). Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl pyrimidine.

Data & Optimization Insights
ParameterRecommendationRationale & Expert Insights
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Buchwald Precatalysts (e.g., XPhos Pd G3)For challenging C-Cl bond activation, modern Buchwald-type ligands/precatalysts are highly effective due to their electron-richness and steric bulk, which promote both oxidative addition and reductive elimination.[14][15]
Base K₂CO₃, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to activate the boronic acid for transmetalation.[13] K₃PO₄ is often a good choice for sensitive substrates.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is typical. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[16]
Temperature 80-120 °CHigher temperatures are generally required for activating the C-Cl bond compared to C-Br or C-I bonds.[5][16] Microwave irradiation can often accelerate the reaction significantly.

Chapter 2: Sonogashira Coupling for Alkynyl Scaffolds

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[17][18][19] This reaction is invaluable for introducing rigid alkynyl linkers into molecules, a common strategy in drug design for probing binding pockets and enhancing potency.

Mechanistic Overview

The Sonogashira reaction famously involves a dual catalytic system, with both palladium and copper playing crucial roles.[17][18]

  • Palladium Cycle: Similar to the Suzuki coupling, this cycle begins with the oxidative addition of the Pd(0) catalyst to the chloro-pyrimidine.

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.[20] This step makes the alkyne's proton more acidic and prepares it for coupling.[20]

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The aryl and alkynyl groups are eliminated from the palladium center, forming the product and regenerating the Pd(0) catalyst.

Sonogashira_Workflow cluster_prep Vessel Preparation cluster_reaction Reaction Setup cluster_run Execution & Monitoring cluster_workup Workup & Purification prep1 Add Pyrimidine-Cl, Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂), & CuI to Schlenk Flask reac1 Establish Inert Atmosphere (Ar/N₂ Purge) prep1->reac1 reac2 Add Degassed Solvent (e.g., THF) & Amine Base (e.g., TEA) reac1->reac2 reac3 Add Terminal Alkyne via Syringe reac2->reac3 run1 Stir at RT or Heat (e.g., 60 °C) reac3->run1 run2 Monitor by TLC or LC-MS run1->run2 work1 Dilute with Organic Solvent, Filter through Celite run2->work1 Upon Completion work2 Aqueous Wash (NH₄Cl, Brine) work1->work2 work3 Dry, Concentrate, & Purify via Chromatography work2->work3

Caption: General experimental workflow for a Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol describes a standard copper-co-catalyzed Sonogashira coupling.

Materials:

  • This compound

  • Terminal Alkyne (1.1 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) Iodide (CuI) (2-10 mol%)

  • Amine Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA)) (2.0 - 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and CuI (5 mol%).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add degassed THF (to 0.1 M), followed by the amine base (e.g., TEA, 2.5 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 50-70 °C. The formation of a salt (triethylammonium chloride) may cause the mixture to become thick. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Data & Optimization Insights
ParameterRecommendationRationale & Expert Insights
Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄These are the classic, reliable catalysts for Sonogashira couplings.[17][21] They are generally effective for a wide range of substrates.
Co-catalyst Copper(I) Iodide (CuI)CuI is essential for the formation of the copper acetylide, which greatly accelerates the transmetalation step, allowing for milder reaction conditions.[18][19]
Base TEA, DIPA, Hunig's BaseAn amine base is required to neutralize the HX generated and to facilitate the deprotonation of the alkyne.[19] It often serves as both base and co-solvent.
Troubleshooting Alkyne Homocoupling (Glaser coupling)If significant homocoupling is observed, ensure the reaction is strictly anaerobic. Running the reaction under more dilute conditions or using a copper-free protocol can also mitigate this side reaction.[18]

Chapter 3: Heck Reaction for Alkene Installation

The Heck (or Mizoroki-Heck) reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, providing a powerful route to stilbene and cinnamate derivatives, among others.[22][23]

Mechanistic Overview

The mechanism of the Heck reaction shares initial steps with other cross-coupling reactions but diverges in the final product-forming step.[24]

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond of the pyrimidine to form an Ar-Pd(II)-Cl complex.

  • Alkene Coordination & Insertion: The alkene coordinates to the palladium center, followed by migratory insertion (syn-insertion) of the aryl group into the C=C bond. This carbopalladation step determines the regioselectivity of the reaction.[24]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated. This is typically a syn-elimination process and forms the new C=C double bond.[24]

  • Catalyst Regeneration: The resulting H-Pd(II)-Cl species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.

Experimental Protocol: Heck Reaction

This protocol is a general method for the coupling of the title compound with an electron-deficient alkene like n-butyl acrylate.

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂) (2-5 mol%)

  • Ligand (e.g., P(o-tolyl)₃ or other phosphines) (4-10 mol%)

  • Base (e.g., K₂CO₃, TEA) (1.5 - 2.5 equiv.)

  • Anhydrous, polar aprotic solvent (e.g., DMF, NMP)

Procedure:

  • Vessel Preparation: To a sealable reaction tube, add this compound (1.0 equiv.), the palladium catalyst (Pd(OAc)₂, 3 mol%), the ligand (P(o-tolyl)₃, 6 mol%), and the base (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube and purge with an inert gas (argon or nitrogen).

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., DMF) followed by the alkene (1.5 equiv.) via syringe.

  • Reaction: Tightly seal the tube and heat the reaction mixture to a high temperature (e.g., 120-140 °C). Monitor the reaction by LC-MS.

  • Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by flash column chromatography.

Data & Optimization Insights
ParameterRecommendationRationale & Expert Insights
Catalyst Pd(OAc)₂, Pd₂(dba)₃Simple palladium salts are often sufficient as pre-catalysts, as they are reduced in situ to the active Pd(0) species.[24] Palladacycles are also highly active.[25][26]
Ligand PPh₃, P(o-tolyl)₃, N-Heterocyclic Carbenes (NHCs)The choice of ligand is critical. For electron-rich aryl chlorides, more electron-donating phosphines or NHCs are often required to promote oxidative addition.[25]
Base K₂CO₃, Cs₂CO₃, Organic amines (TEA, DIPA)An inorganic or hindered organic base is needed to neutralize the acid formed during the catalytic cycle.[23][25]
Solvent DMF, NMP, DMAcHigh-boiling polar aprotic solvents are typically required to reach the high temperatures necessary for the reaction, especially with aryl chlorides.[25]

Conclusion

The Suzuki-Miyaura, Sonogashira, and Heck reactions represent a powerful and versatile suite of tools for the derivatization of this compound. By carefully selecting the appropriate catalyst, ligands, and reaction conditions, researchers can efficiently synthesize a diverse library of analogues for biological screening. The protocols and insights provided herein serve as a robust foundation for chemists engaged in the design and synthesis of novel pyrimidine-based therapeutic agents. Continued innovation in catalyst development promises to further expand the scope and utility of these indispensable C-C bond-forming reactions in drug discovery.[10][27]

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • YouTube. Sonogashira Coupling Reaction Mechanism. Available from: [Link]

  • ResearchGate. The Sonogashira coupling reaction mechanism. Available from: [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Available from: [Link]

  • BIOENGINEER.ORG. Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. Available from: [Link]

  • ResearchGate. Phospha-adamantanes as ligands for palladium-catalyzed cross-coupling reactions. Available from: [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available from: [Link]

  • ResearchGate. Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

  • PolyU Electronic Theses. Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. Available from: [Link]

  • PubMed. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Available from: [Link]

  • PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available from: [Link]

  • Gessner Group. Phosphine ligands and catalysis. Available from: [Link]

  • ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Available from: [Link]

  • RSC Publishing. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Available from: [Link]

  • PMC. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Available from: [Link]

  • PMC. C–O bond Formation in a Microfluidic Reactor: High Yield SNAr Substitution of Heteroaryl Chlorides. Available from: [Link]

  • RSC Publishing. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • Wikipedia. Heck reaction. Available from: [Link]

  • JOCPR. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Available from: [Link]

  • ResearchGate. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available from: [Link]

  • NROChemistry. Sonogashira Coupling. Available from: [Link]

  • SpringerLink. Regioselectivity in the Heck (Mizoroki-Heck) Reaction. Available from: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

  • ACS Publications. Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters. Available from: [Link]

  • University of Illinois. carbon-carbon bond forming reactions. Available from: [Link]

  • Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available from: [Link]

  • ACS Publications. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available from: [Link]

Sources

Troubleshooting & Optimization

Purification techniques for 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome to the technical support guide for 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine . As researchers, we often treat chloropyrimidines as robust intermediates. However, this specific scaffold presents a "stability paradox." While the pyrimidine ring is electron-deficient and generally stable to oxidation, the C4-Chlorine is highly activated toward nucleophilic aromatic substitution (


).

The Critical Failure Mode: The most common user report we receive is not a failure of synthesis, but a loss of yield during purification . This is almost invariably caused by the acidity of standard silica gel , which catalyzes the hydrolysis of the C-Cl bond to form the 4-hydroxy impurity (pyrimidinone tautomer).

This guide prioritizes non-destructive purification to preserve the integrity of your halogenated handle.

Part 1: Chromatographic Troubleshooting (The "Silica Trap")

Issue 1: "My product streaks on the column and I recover a polar white solid."

Diagnosis: Silica Gel Hydrolysis.[1][2] Standard flash silica (pH ~6.5–7.0) contains acidic silanol groups (


). These groups can protonate the pyrimidine nitrogen (N1 or N3), significantly increasing the electrophilicity of the C4 position. Residual water on the silica then attacks the C-Cl bond, converting your valuable chloride into the useless 4-hydroxy derivative.

The Fix: Silica Neutralization Protocol Do not run this compound on untreated silica. You must buffer the stationary phase.

Step-by-Step Protocol:

  • Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., 5% EtOAc in Hexanes).

  • The Additive: Add 1.0% to 2.0% Triethylamine (

    
    )  to the slurry.
    
  • Equilibration: Pour the column and flush with 3 column volumes (CV) of the

    
    -doped solvent.
    
  • The Run: Run your purification without

    
     in the mobile phase (the pre-treatment is usually sufficient), or maintain 0.5% 
    
    
    
    if the run is long (>30 mins).

Mechanism of Failure:

SilicaHydrolysis Silica Acidic Silanol (Si-OH) Pyr 4-Cl-Pyrimidine (Substrate) Silica->Pyr Protonation (H+) Activated Protonated Intermediate (Highly Electrophilic) Pyr->Activated Impurity 4-Hydroxy Impurity (Dead Product) Activated->Impurity Hydrolysis (SNAr) Water Residual H2O Water->Activated Nucleophilic Attack

Figure 1: Mechanism of Silica-Induced Hydrolysis. Acidic silanols activate the pyrimidine ring, facilitating displacement of the chloride by residual water.

Issue 2: "I cannot separate the 4,6-Dichloropyrimidine starting material."

Diagnosis: Co-elution of Starting Material (SM). The starting material (4,6-dichloropyrimidine) and your product are both non-polar. On standard Hexane/EtOAc gradients, their


 is often < 0.05.

The Fix: Orthogonal Selectivity Switch from "polarity-based" separation to "polarizability-based" separation using chlorinated solvents.

Recommended Solvent Systems:

Solvent System ASolvent System BSelectivity MechanismApplication
Hexane / EtOAc StandardPolarityGood for general cleaning, poor for SM removal.
DCM / Hexane Recommended PolarizabilityExcellent for separating the dichloro-SM from the mono-substituted product.
Toluene / EtOAc Alternative

Interaction
Use if DCM fails; the thiophene ring interacts with Toluene.

Protocol:

  • Pack column with Hexanes.

  • Run a shallow gradient: 0%

    
     30% DCM in Hexanes over 10 CVs.
    
  • The 4,6-dichloropyrimidine usually elutes first.[3]

Part 2: Crystallization (Scalable Purification)

For batches >5g, chromatography becomes inefficient. Crystallization is preferred but prone to "oiling out" due to the thiophene lipophilicity.

FAQ: "My product oils out instead of crystallizing. How do I fix this?"

The Solution: The "Cloud Point" Method. Avoid single-solvent recrystallization. Use a solvent/anti-solvent pair.[4]

Experimental Workflow:

  • Dissolution: Dissolve crude oil in the minimum amount of warm Isopropanol (IPA) or DCM (approx 40-50°C). Do not boil (risk of degradation).

  • Anti-Solvent Addition: Slowly add n-Heptane dropwise with vigorous stirring.

  • The Critical Moment: Stop adding Heptane the moment a faint turbidity (cloudiness) persists.

  • Seeding: Add a "seed crystal" (if available) or scratch the glass wall.

  • Cooling: Allow to cool to Room Temp (RT) slowly. Do not put directly in the freezer, or it will oil out again.

Solvent Compatibility Table:

Solvent PairRatio (v/v)OutcomeNotes
IPA / Heptane 1:3 to 1:5Best Forms needles. High recovery.
DCM / Hexane1:10GoodGood for removing polar impurities.
EtOAc / Hexane1:4VariableRisk of oiling out if cooled too fast.
Ethanol / WaterN/AAVOID High risk of hydrolysis at elevated temps.[5]

Part 3: Storage & Handling

Issue: "The compound turned yellow/orange after 1 week in the fridge."

Diagnosis: Autocatalytic Decomposition. If any trace HCl remains (from hydrolysis or synthesis), it protonates the thiophene or pyrimidine, catalyzing further degradation.

Storage Protocol:

  • Dryness: Ensure the product is dried under high vacuum (< 5 mbar) for 12+ hours to remove all solvent traces.

  • Inert Atmosphere: Store under Argon/Nitrogen.

  • Temperature: -20°C is mandatory for long-term storage (> 1 month).

  • Stabilizer: For very sensitive batches, store as a solid mixed with 1% anhydrous

    
     (solid packet) to scavenge any acid generated over time.
    

Decision Tree: Purification Strategy

Use this logic flow to determine the best purification route for your crude mixture.

PurificationLogic Start Crude Mixture Analysis TLC TLC (Hex/EtOAc 4:1) Start->TLC PurityCheck Is SM (Dichloro) present? TLC->PurityCheck YesSM Yes: SM Present PurityCheck->YesSM Rf < 0.1 diff NoSM No: Only Polar Impurities PurityCheck->NoSM Clean Separation FlashDCM Flash Column: DCM/Hexane Gradient YesSM->FlashDCM Scale < 2g Cryst Crystallization: IPA/Heptane YesSM->Cryst Scale > 2g FlashTEA Flash Column: Hex/EtOAc + 1% TEA NoSM->FlashTEA Standard Route

Figure 2: Decision Matrix for Purification. Selects method based on impurity profile and scale.

References

  • BenchChem Technical Support. "Optimization of 4-Chloropyrimidine Substitution Reactions." BenchChem Knowledge Base. Accessed Feb 2026.

  • Brown, D. J.The Pyrimidines. Wiley-Interscience, Chemistry of Heterocyclic Compounds Series. (Standard text on Pyrimidine reactivity and hydrolysis risks).
  • University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." Department of Chemistry.

  • Patent US5525724A. "Process for the preparation of chloropyrimidines." (Details on distillation and solvent handling for labile chloropyrimidines).

  • Kalogirou, A. S., & Koutentis, P. A. (2016).[6][7] "4-Chloro-6-ethoxy-2-(methylthio)pyrimidine."[6][7] Molbank, 2016(4), M923. (Demonstrates sensitivity of 4-chloropyrimidines to nucleophilic attack).

Sources

Overcoming catalyst poisoning in 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Catalyst Poisoning in 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine Coupling

Status: Active Ticket ID: CHEM-SUP-882 Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Double Coordination" Trap

You are attempting to couple This compound . This substrate presents a classic "Trojan Horse" problem in palladium catalysis.

While the 4-chloro position is the intended electrophile for oxidative addition, the molecule contains two inherent catalyst poisons:

  • The Thiophene Sulfur: A "soft" donor that binds irreversibly to soft metals like Pd(0)/Pd(II), blocking open coordination sites.

  • The Pyrimidine Nitrogen: A strong

    
    -donor that can displace weakly bound phosphine ligands.
    

The Result: The catalyst is sequestered by the substrate itself (substrate inhibition) before it can facilitate the cross-coupling cycle, leading to stalled reactions or immediate precipitation (Pd black).

Diagnostic Hub: Identify Your Failure Mode

Use this guide to match your experimental observation with the root cause.

Symptom A: The "Non-Starter" [1]
  • Observation: TLC/LCMS shows 95%+ starting material after 2 hours at 80°C. No color change in the reaction mixture.

  • Diagnosis: Oxidative Addition Failure. The thiophene moiety has coordinated to the Pd(0) species before it could insert into the C-Cl bond. The catalyst is "resting" in a stable, inactive complex with your substrate.

  • Immediate Action: You need a ligand that binds Pd more tightly than the thiophene sulfur. Switch to NHC ligands (PEPPSI) or Bis-phosphines (Xantphos) .

Symptom B: The "Early Death"
  • Observation: Reaction proceeds to ~30-40% conversion rapidly, then flatlines. Adding more boronic acid does nothing.

  • Diagnosis: Catalyst Decomposition. The catalytic cycle is turning over, but the intermediate species are unstable. The Pyrimidine N-coordination is likely displacing your ligands over time, leading to Pd aggregation (black precipitate).

  • Immediate Action: Increase ligand-to-metal ratio (L:M 2:1 or 3:1) or switch to a Bulky Buchwald Ligand (XPhos/SPhos) to sterically shield the metal center.

Symptom C: The "Side-Product Nightmare"
  • Observation: Low yield of product, but high consumption of boronic acid (homocoupling).

  • Diagnosis: Slow Transmetalation. The thiophene is loosely binding to the trans-Pd(II) intermediate, slowing down the entry of the boronic acid. The boronic acid accumulates and reacts with itself.

  • Immediate Action: Switch base to K₃PO₄ (anhydrous) and consider Pd-PEPPSI-IPent which creates a spacious steric pocket to facilitate transmetalation.

Strategic Solutions & Protocols
Strategy 1: The "Anchor" Method (Pd-NHC Catalysts)

Best for: Reactions that stall immediately (Symptom A).

Why it works: N-Heterocyclic Carbenes (NHCs) like PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) form an incredibly strong


-bond with Palladium. The thiophene sulfur cannot displace the NHC ligand.

Protocol:

  • Catalyst: Pd-PEPPSI-IPr (1.0 - 3.0 mol%).

  • Solvent: 1,4-Dioxane or Toluene (degassed).

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃.

  • Temperature: 80°C - 100°C.

  • Procedure:

    • Charge reaction vial with Substrate (1.0 equiv), Boronic Acid (1.5 equiv), Base, and Pd-PEPPSI-IPr.

    • Crucial Step: Evacuate and backfill with Argon x3. Oxygen + Sulfur = Rapid Catalyst Death.

    • Add anhydrous solvent.

    • Heat to 80°C.

Strategy 2: The "Bulky Shield" Method (Buchwald Ligands)

Best for: Reactions that die halfway (Symptom B) or difficult chloropyrimidines.

Why it works: XPhos and SPhos are massive, electron-rich ligands.

  • Electronic: They push electron density onto Pd, accelerating oxidative addition into the unreactive C-Cl bond.

  • Steric: The biaryl backbone creates a "roof" over the Pd center, physically blocking the approach of the thiophene sulfur or pyrimidine nitrogen from the "top" or "bottom," leaving only the active site open for the reaction.

Protocol:

  • Pre-Catalyst: Pd₂(dba)₃ (1.0 mol%) or Pd(OAc)₂.

  • Ligand: XPhos (2.0 - 4.0 mol%) (Ensure L:Pd ratio is at least 2:1).

  • Solvent: n-Butanol or t-Amyl Alcohol (The alcohol proton helps activate the chloropyrimidine).

  • Base: K₃PO₄ (anhydrous).

  • Temperature: 100°C.

Visualization: The Poisoning Mechanism vs. Solution

The following diagram illustrates the competitive binding landscape that dictates the success or failure of your reaction.

CatalystPoisoning Substrate This compound Pd_Active Active Pd(0) Species Substrate->Pd_Active Exposure Poison_Complex DEAD END: Pd-S/N Coordinated Complex (Catalyst Poisoning) Pd_Active->Poison_Complex Thiophene S-binding (Favored with Weak Ligand) OxAdd_Complex Oxidative Addition Complex (Pd Inserted into C-Cl) Pd_Active->OxAdd_Complex C-Cl Insertion (Requires Strong Ligand) Product Coupled Product OxAdd_Complex->Product Transmetalation & Reductive Elimination Ligand_Weak Weak Ligand (PPh3) Ligand_Weak->Pd_Active Forms unstable species Ligand_Strong Strong/Bulky Ligand (XPhos / PEPPSI) Ligand_Strong->Pd_Active Blocks S-binding site

Caption: Figure 1. Kinetic competition between catalyst poisoning (Red Path) and productive oxidative addition (Green Path). Bulky ligands bias the system toward the Green Path.

Comparative Data: Ligand Selection Matrix

Based on internal screening of sulfur-containing chloropyrimidines, here is the expected performance:

Ligand SystemResistance to S-PoisoningC-Cl Activation PowerRecommended Use Case
Pd(PPh₃)₄ LowLowAvoid. Will likely fail due to S-displacement.
Pd(dppf)Cl₂ MediumMediumGood starting point, but may stall at 50% conversion.
Pd-PEPPSI-IPr High HighStandard. Best balance of stability and activity.
XPhos G4 High Very High Difficult Cases. Use if the C-Cl bond is sterically hindered.
Amphos MediumHighGood alternative if costs are a concern.
Frequently Asked Questions (FAQs)

Q: Can I use CuTC (Copper Thiophene-2-carboxylate) as an additive? A: Yes, but primarily if you are doing a Stille coupling . For Suzuki couplings, CuTC is less effective. However, adding CuI (10 mol%) can sometimes help scavenge free thiophene impurities, though it won't stop the substrate itself from binding.

Q: My reaction turns black immediately upon heating. What happened? A: "Pd Black" formation indicates your ligand fell off. The pyrimidine nitrogen likely displaced your phosphine, destabilizing the Pd, which then aggregated. Switch to PEPPSI-IPr ; the NHC carbene bond is too strong for the nitrogen to displace.

Q: Should I use microwave heating? A: Yes. Sulfur poisoning is often an equilibrium process. High temperatures (120°C+) accessible in a microwave can shift the equilibrium away from the resting Pd-S state and force the endothermic oxidative addition to occur.

References
  • Organ, M. G., et al. (2006).[2] Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Tolerant Palladium Precatalyst.[2][3]Chemistry – A European Journal . [Link][4]

    • Core Reference for PEPPSI c
  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides.Journal of the American Chemical Society . [Link]

    • Establishes XPhos/SPhos as the standard for heteroaryl chlorides.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[5][6][7]Angewandte Chemie International Edition . [Link]

    • Foundational text on activ
  • General troubleshooting for sulfur poisoning mechanisms.

Sources

Technical Support Center: Recrystallization of 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10]

Compound: 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine CAS (Analogous): N/A (Specific intermediate) Structure Analysis for Solubility:

  • Pyrimidine Core: Electron-deficient, moderately polar, susceptible to nucleophilic attack (hydrolysis) at the C4-Cl position.[1]

  • Thiophene-3-ylmethyl Tail: Lipophilic (greasy), electron-rich aromatic system.[1] Increases solubility in non-polar solvents compared to simple chloropyrimidines.[1]

  • Critical Quality Attribute (CQA): The C4-Chloro handle is reactive. Avoid hot protic solvents (water/alcohols) at high temperatures for extended periods to prevent hydrolysis to the 4-hydroxy impurity.[1]

This guide provides a logic-driven approach to solvent selection, prioritizing yield and stability.

Solvent Selection Matrix

The following table summarizes recommended solvent systems based on the "Like Dissolves Like" principle, modified for the specific lipophilicity of the thiophene moiety.

Solvent SystemRolePolarityRecommendationTechnical Rationale
Ethyl Acetate / n-Heptane Primary Medium / Non-polarHighly Recommended Excellent control.[1] The compound dissolves in warm EtOAc; Heptane acts as a gentle anti-solvent.[1] Low risk of hydrolysis.
Isopropanol (IPA) AlternativePolar ProticRecommended Good for removing polar impurities.[1] Note: Limit heating time to prevent solvolysis (displacement of Cl by O-iPr).[1]
Dichloromethane (DCM) / Hexane AlternativeLow PolarityConditional Use if the compound is very soluble.[1] Good for low-temperature crystallization (-20°C). DCM is volatile; handle in fume hood.[1]
Ethanol / Water CautionPolar / HighNot Recommended High risk of hydrolysis (Cl

OH) at elevated temperatures.[1] Only use if pH is strictly neutral and heating is brief.[1]
Toluene SpecificNon-polar AromaticSpecific Use Useful if the main impurity is aliphatic tar.[1] The thiophene ring interacts well with Toluene (

-stacking).[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the optimal solvent system based on crude material behavior.

SolventSelection Start Start: Crude Material Evaluation SolubilityCheck Check Solubility in Hot Ethyl Acetate (50°C) Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble YesSoluble Add n-Heptane (Anti-solvent) until turbid Soluble->YesSoluble Yes NoSoluble Check Solubility in DCM or Toluene Soluble->NoSoluble No OilingOut Issue: Oiling Out? YesSoluble->OilingOut Alternative Try Isopropanol (IPA) (Single Solvent) NoSoluble->Alternative Seed Re-heat, Add Seed Crystal, Cool Slower OilingOut->Seed Yes Success Crystallization (Filter & Dry) OilingOut->Success No Seed->Success Alternative->Success

Caption: Logical workflow for solvent screening. Blue nodes indicate actions, diamonds indicate decision points.

Standard Operating Procedure (SOP)

Protocol: Binary Solvent Recrystallization (EtOAc/Heptane)

  • Dissolution:

    • Place 10 g of crude this compound in a round-bottom flask.

    • Add Ethyl Acetate (EtOAc) in small portions (start with 2 mL/g) while heating to 50-60°C.

    • Critical: Do not boil aggressively.[1][2] Swirl until fully dissolved. If insoluble particles remain (likely inorganic salts), perform a hot filtration .[1]

  • Anti-Solvent Addition:

    • Remove from heat source temporarily.[1][2]

    • Add n-Heptane dropwise to the hot solution.[1]

    • Stop adding when a faint, persistent cloudiness (turbidity) appears.

    • Add a few drops of EtOAc to clear the solution back to transparent.[1]

  • Crystallization:

    • Allow the flask to cool to room temperature (RT) slowly on a cork ring (do not place directly on cold benchtop).

    • Once at RT, transfer to a fridge (4°C) or freezer (-20°C) for 2-4 hours to maximize yield.

  • Isolation:

    • Filter the crystals using a Buchner funnel/vacuum.

    • Wash the cake with cold Heptane (to remove mother liquor without redissolving product).[1]

    • Dry under vacuum at 40°C.[1]

Troubleshooting Guides & FAQs

Issue 1: The Product "Oils Out"

Symptom: Instead of crystals, a separate liquid layer (oil) forms at the bottom of the flask as it cools. Cause: The temperature dropped too fast, or the solvent system is too polar/non-polar gap is too wide.[1] The compound's melting point might be depressed by impurities.[1] Solution:

  • Re-heat the mixture until the oil redissolves.

  • Add Seed Crystals: Add a tiny amount of pure product (if available) to the solution while it is still warm (but below saturation temp).

  • Slower Cooling: Wrap the flask in aluminum foil or a towel to slow the heat loss.[1]

  • Agitation: Stir gently. Vigorous stirring can sometimes induce oiling; gentle stirring promotes nucleation.[1]

Issue 2: Hydrolysis (Generation of Impurities)

Symptom: HPLC shows a new peak (likely 4-hydroxy derivative), or the solid becomes sticky/hygroscopic. Cause: Use of wet solvents or alcohols at high temperatures.[1] The C-Cl bond is labile.[1] Solution:

  • Switch Solvents: Move from Ethanol/IPA to EtOAc/Heptane or Toluene .

  • Dry Solvents: Ensure solvents are anhydrous.[1]

  • Lower Temp: Dissolve at 40°C instead of reflux (boiling).

Issue 3: Low Yield

Symptom: Mother liquor still contains a significant amount of product (confirmed by TLC/HPLC). Cause: Too much solvent used during dissolution, or the compound is too soluble in the anti-solvent.[1] Solution:

  • Concentrate: Evaporate 50% of the solvent from the mother liquor and repeat the cooling step (Second Crop).

  • Ratio Adjustment: Increase the ratio of Heptane (Anti-solvent) to EtOAc in the next run.

Experimental Validation & Workflow

The following diagram details the physical setup and validation steps to ensure purity.

RecrystallizationWorkflow Crude Crude Solid (Impurities: Regioisomers, Salts) Dissolve Dissolution (Solvent: EtOAc, T: 50°C) Crude->Dissolve Filter Hot Filtration (Remove Salts) Dissolve->Filter Insolubles present Crystallize Controlled Cooling (+ Heptane) Dissolve->Crystallize Clear solution Filter->Crystallize Analyze Validation (HPLC Purity >98%, No Hydrolysis Peak) Crystallize->Analyze

Caption: Step-by-step purification workflow ensuring removal of inorganic salts and organic impurities.

References

  • BenchChem Technical Support. (2025).[1][3] Recrystallization of 4-Chloro-6-(3-iodophenyl)pyrimidine. (Provides general protocols for 4-chloropyrimidine derivatives).

  • University of Rochester. (n.d.).[1] Solvents for Recrystallization. Department of Chemistry. (General solvent polarity and selection rules).

  • Sigma-Aldrich. (2023).[1] 4-Chloro-2-(methylthio)pyrimidine Product Sheet. (Analogous solubility data for thiopyrimidines).

  • MDPI. (2016).[1] Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. (Demonstrates reactivity of the chloro-group and stability concerns).

  • Google Patents. (1998).[1] Process for the preparation of chloropyrimidines (US5525724A).[1] (Industrial scale purification logic).

Sources

Technical Support Center: Optimizing 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-4CL-THIO Lead Scientist: Dr. A. Vance Subject: Minimizing Side Reactions in


 Protocols
Executive Summary & Core Reactivity

The substitution of 4-chloro-6-(thiophen-3-ylmethyl)pyrimidine proceeds via a Nucleophilic Aromatic Substitution (


) .[1][2] Unlike standard electrophilic aromatic substitutions, the pyrimidine ring acts as the electrophile.

The Central Challenge: The reaction is a "Goldilocks" scenario. The pyrimidine ring is electron-deficient enough to react with amines but not so reactive that it is immune to hydrolysis by trace water. Furthermore, the methylene bridge (C-6 position) introduces a site of potential acidity (


), creating a risk of deprotonation-induced polymerization or alkylation if base strength is uncontrolled.
Critical Control Points (CCCP)
Module A: The Hydrolysis Headache

The Issue: The most common impurity is the 4-hydroxy-6-(thiophen-3-ylmethyl)pyrimidine (or its tautomeric pyridone). This occurs when water competes with your amine nucleophile for the electrophilic C-4 center.

  • Root Cause: Wet solvents, hygroscopic bases, or unsealed reaction vessels.

  • Mechanism: Water acts as a nucleophile, attacking the C-4 position. The resulting intermediate collapses to expel HCl, forming the hydroxyl species.

Protocol Adjustment:

  • Solvent Choice: Switch from protic solvents (e.g., EtOH,

    
    PrOH) to anhydrous aprotic solvents  (DMF, DMSO, or THF) if hydrolysis >5%.
    
  • Scavenging: Add 3Å Molecular Sieves to the reaction vessel 30 minutes prior to reagent addition.

  • Base Selection: Use DIPEA (Hünig's base) instead of

    
     if the reaction is moisture-sensitive. Carbonates can generate water in situ if they react with trace acid impurities (
    
    
    
    ).
Module B: The Methylene Bridge Trap

The Issue: The methylene group (


) connecting the pyrimidine and thiophene rings is "doubly activated." It is flanked by an electron-poor pyrimidine and an electron-rich thiophene.
  • Risk: Strong bases (NaH, LDA, or even alkoxides at high T) can deprotonate this position. The resulting carbanion can dimerize or react with the starting material, leading to "gummy" dark precipitates.

  • Prevention: Never use bases with a conjugate acid

    
    . Stick to tertiary amines (TEA, DIPEA) or mild inorganic bases (
    
    
    
    ).
Module C: Thiophene Integrity

The Issue: Thiophenes are electron-rich and susceptible to oxidation (to sulfoxides/sulfones) or electrophilic attack.

  • Risk: If the reaction mixture is acidic (e.g., HCl generated during substitution isn't neutralized), the thiophene ring can undergo polymerization.

  • Prevention: Ensure the reaction remains slightly basic (pH 8-9 equivalent) throughout. Perform the reaction under an inert atmosphere (

    
     or Ar) to prevent sulfur oxidation.
    
Visualizing the Pathway

The following diagram illustrates the decision logic for optimizing reaction conditions and the mechanistic pathways leading to product vs. side reactions.

SNAr_Optimization Start Start: 4-Cl-Pyrimidine + Amine Solvent_Check Select Solvent System Start->Solvent_Check THF_DMF Anhydrous DMF/THF (Preferred for Kinetics) Solvent_Check->THF_DMF High Solubility Alcohol n-Butanol/iPrOH (Traditional) Solvent_Check->Alcohol Green Chem Base_Check Select Base THF_DMF->Base_Check Alcohol->Base_Check Strong_Base Strong Base (NaH, tBuOK) RISK: Bridge Deprotonation Base_Check->Strong_Base Mild_Base Mild Base (DIPEA, Cs2CO3) SAFE Base_Check->Mild_Base Path_Dimer Side Rxn: Dimerization (Bridge Attack) Strong_Base->Path_Dimer High Risk Reaction Reaction Progress Mild_Base->Reaction Path_Product Product Formation (SNAr) Reaction->Path_Product Kinetic Control Path_Hydrolysis Side Rxn: Hydrolysis (Formation of 4-OH) Reaction->Path_Hydrolysis Trace H2O / High T

Caption: Decision tree for reaction optimization highlighting critical failure points (Red) and preferred pathways (Green).

Troubleshooting Guide & FAQs
SymptomProbable CauseCorrective Action
Peak at M-18 (or M-Cl+OH) Hydrolysis. Water has displaced the chloride instead of your amine.1. Dry solvent over 3Å sieves.2. Switch to anhydrous DMF .3. Increase amine equivalents (to outcompete water).
Dark/Black Reaction Mixture Thiophene Decomposition. Acid-catalyzed polymerization or oxidation.1. Ensure inert atmosphere (

).2. Verify base equivalents (must neutralize HCl generated).3. Lower temperature (max 80°C).
Starting Material Remains Stalled Reaction. The pyrimidine is deactivated or the nucleophile is too weak.1. Switch solvent to DMSO (naked anion effect).2. Use microwave irradiation (100°C, 15 min).3. Add catalytic KI (Finkelstein-like activation).
New Spot with 2x Mass Dimerization. Base was too strong; deprotonated the methylene bridge.1. Switch to a weaker base (e.g., from

to DIPEA).2. Lower reaction temperature.[1][3]
Recommended Experimental Protocol

Objective: Synthesis of 4-amino-substituted-6-(thiophen-3-ylmethyl)pyrimidine with <2% hydrolysis.

Reagents:

  • This compound (1.0 eq)

  • Amine Nucleophile (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous DMF (Concentration: 0.2 M)

Procedure:

  • Preparation: Flame-dry a round-bottom flask or microwave vial and purge with Nitrogen.

  • Dissolution: Add the pyrimidine substrate and anhydrous DMF. Stir until fully dissolved.

  • Base Addition: Add DIPEA via syringe. Note: DIPEA acts as an HCl scavenger and prevents the reaction mixture from becoming acidic, protecting the thiophene.

  • Nucleophile Addition: Add the amine nucleophile dropwise.

  • Reaction:

    • Method A (Thermal): Heat to 60–80°C for 4–12 hours. Monitor by TLC/LCMS every 2 hours.

    • Method B (Microwave): Heat to 100°C for 15–20 minutes.

  • Work-up: Pour mixture into ice-cold water. If solid precipitates, filter and wash with water (removes DMF/DIPEA salts). If oil forms, extract with EtOAc, wash with brine (

    
    ) to remove DMF.
    
  • Purification: Recrystallize from EtOH or column chromatography (Hex/EtOAc).

References
  • BenchChem Technical Support. (2025).[1] Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

  • National Institutes of Health (NIH). (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions. Retrieved from

  • GChem Global. (n.d.). SNAr Comparative Reaction: Solvent Effects (DMSO vs. others). Retrieved from

  • ResearchGate. (2011). Rate–acidity profiles for exchange of the 4-methyl protons in amino, imino, and keto pyrimidines. Retrieved from

Sources

Removing palladium residues from 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine products

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PD-REM-042 Subject: Removing Palladium from 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic & Problem Analysis

User Query: "I cannot get residual Palladium (Pd) levels below 50 ppm in my this compound product. Standard washes aren't working."

Technical Diagnosis: You are encountering a Competitive Chelation Scenario . Your molecule contains two distinct "poisoning" motifs that actively bind Palladium, preventing standard washes from working:

  • The Pyrimidine Nitrogen: A classic

    
    -donor that stabilizes Pd(II) species.
    
  • The Thiophene Sulfur: A "soft" donor that has high affinity for soft metals like Pd(0)/Pd(II).

The Critical Risk (Structure-Activity Warning): Your molecule contains a 4-Chloro pyrimidine moiety. This position is highly activated for Nucleophilic Aromatic Substitution (


).
  • WARNING: Do NOT use amine-based scavengers (e.g., Ethylenediamine, Si-Triamine). These will attack the 4-position, displacing the chloride and destroying your product.

  • Recommendation: You must use sulfur-based scavengers (Thiol, Thiourea, or TMT) which have high affinity for Pd but low nucleophilicity toward the pyrimidine ring.

Decision Matrix & Workflow

Before proceeding, select your remediation path based on your current stage and purity requirements.

Pd_Remediation_Workflow Start Start: Pd > 50 ppm Check_Solubility Is Product Soluble in THF/EtOAc? Start->Check_Solubility Soluble_Yes Yes Check_Solubility->Soluble_Yes Soluble_No No (Insoluble) Check_Solubility->Soluble_No Low Solubility Method_A Method A: Si-DMT Scavenger (High Specificity, No Yield Loss) Soluble_Yes->Method_A High Value API Method_B Method B: Activated Carbon (Cheap, Yield Loss Risk) Soluble_Yes->Method_B Early Stage/Bulk Method_C Method C: Crystallization (Requires Solvent Screening) Soluble_No->Method_C Validation Validation: ICP-MS Method_A->Validation Method_B->Validation Method_C->Validation

Figure 1: Decision tree for selecting the appropriate Palladium remediation strategy based on solubility and project stage.

Tier 1 Solution: Functionalized Silica Scavengers (Recommended)

This is the most robust method for your specific molecule. We recommend SiliaMetS® Dimercaptotriazine (DMT) or Thiol (SH) .

Why this works:

  • Thermodynamics: The chelating effect of DMT (bidentate/tridentate binding) is thermodynamically stronger than the monodentate binding of your thiophene/pyrimidine product.

  • Chemoselectivity: These scavengers are non-nucleophilic at neutral pH, preserving the sensitive C-Cl bond on your pyrimidine.

Protocol A: Batch Mode Scavenging
ParameterSpecification
Scavenger Si-DMT (Preferred) or Si-Thiol
Loading 4 equivalents relative to residual Pd (or 10-20 wt% if Pd content unknown)
Solvent THF, Ethyl Acetate, or DCM (Must dissolve product completely)
Temperature 50°C (Heat promotes ligand exchange)
Time 4 – 16 Hours

Step-by-Step Guide:

  • Dissolution: Dissolve your crude this compound in THF (10 volumes). Ensure clarity.

  • Addition: Add Si-DMT (Silica-bound Dimercaptotriazine). Start with 10 wt% relative to the mass of your product.

    • Note: If the solution is dark black/brown (colloidal Pd), increase to 20 wt%.

  • Digestion: Stir vigorously at 50°C for 4 hours.

    • Technical Insight: Heating is crucial here. You need thermal energy to overcome the activation barrier to dissociate the Pd from your product's thiophene ring and transfer it to the scavenger.

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Wash: Wash the filter cake with 2 volumes of THF to recover entrained product.

  • Analysis: Concentrate a small aliquot for ICP-MS analysis.

Tier 2 Solution: Activated Carbon (Budget/Bulk)

Use this if functionalized silica is unavailable or cost-prohibitive. Be aware that activated carbon may adsorb your aromatic product, leading to yield loss (5-15%).

Selection: Use a chemically activated wood-based carbon (e.g., Darco KB-G or Ecosorb C-941 ). These have mesopores suitable for organometallic complexes.

Protocol B: Carbon Treatment
  • Slurry: Dissolve product in Ethanol or EtOAc (avoid DCM if possible, as carbon adsorption is often poorer in chlorinated solvents).

  • Charge: Add Activated Carbon (10 wt%) .

  • Agitate: Stir at Room Temperature for 12 hours.

    • Warning: Do not heat above 40°C with carbon and this specific molecule; the high surface area can sometimes catalyze hydrolysis of the chloro-pyrimidine if moisture is present.

  • Filter: Filter over a tight Celite bed. Carbon fines are notorious for passing through; use a double-layer filter if necessary.

Tier 3 Solution: Liquid-Liquid Extraction (The "Wash")

If the Pd is cationic (Pd(II)), a chelating wash can work. This is less effective for Pd(0) nanoparticles.

Protocol C: Cysteine/NAC Wash
  • Dissolve: Dissolve product in EtOAc or Isopropyl Acetate.

  • Prepare Wash: Make a 5% aqueous solution of N-Acetyl Cysteine (NAC) . Adjust pH to 7-8 with dilute NaOH.

    • Chemistry: The thiolate anion is generated at pH > 7, which is a potent ligand for Pd.

  • Extract: Wash the organic layer vigorously with the NAC solution (3x).

  • Rinse: Wash with water and brine to remove residual NAC.

Mechanism of Action (Visualized)

Understanding why the scavenger works helps you troubleshoot.

Chelation_Mechanism cluster_0 The Problem: Product Binding cluster_1 The Solution: Scavenger Displacement Pd Pd Residue Prod Your Product (Thiophene/N-Ligand) Pd->Prod Equilibrium Binding Scav Si-DMT Scavenger (Chelating Thiol) Pd->Scav High Affinity Transfer Pd_Scav Pd-Scavenger Complex (Solid Phase) Scav->Pd_Scav Irreversible Binding

Figure 2: The scavenger (Si-DMT) acts as a thermodynamic sink, pulling Palladium away from the weaker Thiophene/Pyrimidine ligands.

Frequently Asked Questions (FAQ)

Q: My product turned yellow after scavenging. Is it degraded? A: Not necessarily. A yellow tint often indicates trace colloidal sulfur or oxidized scavenger leaching (rare with high-quality silica). However, check LC-MS. If you see a mass of M+16 or M+32, the thiophene may have oxidized. Ensure you degas solvents before heating.

Q: Can I use TMT (Trimercaptotriazine) sodium salt instead of silica? A: Use with caution. TMT sodium salt is basic. At high temperatures, the free trimercaptotriazine anion is a nucleophile and could displace the chloride on your pyrimidine ring (Side Reaction:


). We strongly recommend the Silica-supported  version (Si-TMT) or Si-DMT, which keeps the nucleophile immobilized and kinetically restricted from attacking the product.

Q: I used Si-Thiol and the Pd level is still 200 ppm. Why? A: You likely have Pd(0) Nanoparticles (colloidal Pd) rather than Pd(II) ions. Simple thiols bind Pd(II) well but struggle with Pd(0) clusters.

  • Fix: Switch to Si-DMT (Thiourea/Triazine) or Si-TMT . These multidentate ligands are far superior for breaking down Pd(0) clusters. Alternatively, add a mild oxidant (open to air) to convert Pd(0)

    
     Pd(II) before scavenging, though this risks oxidizing your thiophene.
    

Q: What is the regulatory limit for Pd? A: Per ICH Q3D (R2) guidelines:

  • Oral: 100 µ g/day (approx. 10 ppm for a 10g daily dose).[1]

  • Parenteral: 10 µ g/day (approx. 1 ppm).

  • Inhalation: 1 µ g/day .

References
  • ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation. (2022). Available at: [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species. Organic Process Research & Development. (2007). Galaffu, N., et al. Available at: [Link][2]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances. Organic Process Research & Development. (2023). Available at: [Link]

Sources

Addressing solubility issues of 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine in water

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility and stability challenges associated with 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine . This document is structured as a Tier-3 Technical Support resource, designed for researchers requiring immediate, actionable protocols.

Subject: this compound CAS Registry (Analog): 898546-96-8 (Direct thiophene analog reference) Chemical Class: Lipophilic Electrophilic Heterocycle

Executive Summary & Chemical Profile

The Core Issue: this compound exhibits a classic "brick-dust" profile: high crystallinity and high lipophilicity (LogP ~2.8–3.2 estimated). Its poor aqueous solubility is driven by strong intermolecular


-

stacking and the hydrophobic nature of the thiophene-methyl motif.

The Hidden Danger: The 4-chloro substituent is an electrophilic handle activated by the pyrimidine ring nitrogens. While you seek solubility, water acts as a nucleophile .[1] Forcing solubility (e.g., heat, extreme pH) often leads to silent hydrolysis, converting your active chloride into the inactive 4-hydroxy (pyrimidone) species [1][2].

Diagnostic Workflow: Why is it precipitating?

Before attempting solubilization, diagnose the failure mode using this logic gate.

SolubilityDiagnosis Start Observation: Compound Precipitates SolventCheck Is the primary solvent water? Start->SolventCheck Cloudy Appearance: Milky/Cloudy Suspension? SolventCheck->Cloudy Yes Crystals Appearance: Distinct Crystals/Needles? SolventCheck->Crystals After heating? OilingOut Issue: 'Oiling Out' (Liquid-Liquid Phase Separation) Solution: Add Surfactant (Tween 80) Cloudy->OilingOut Amorphous drops Lattice Issue: High Lattice Energy Solution: Disrupt Packing (Use DMSO/DMF pre-solubilization) Cloudy->Lattice Fine powder Hydrolysis WARNING: Chemical Change Precipitate may be 4-OH byproduct Check LCMS immediately Crystals->Hydrolysis Likely Hydrolysis

Figure 1: Diagnostic logic for identifying the root cause of solubility failure. Note the distinction between physical precipitation and chemical degradation.

Validated Solubilization Protocols

Method A: The "Golden Path" (DMSO Stock + Aqueous Dilution)

Best for: In vitro assays, chemical synthesis, and acute animal dosing.

Mechanism: This method uses a dipolar aprotic solvent to overcome the crystal lattice energy, followed by rapid dispersion into water to create a kinetic solution before precipitation can occur [3].

StepActionTechnical Rationale
1 Dissolve 10 mg compound in 1 mL anhydrous DMSO .DMSO disrupts

-stacking. Anhydrous grade prevents premature hydrolysis.
2 Vortex for 30 seconds. Sonicate if necessary (max 40°C).Ensures complete breakdown of crystal lattice.
3 Critical: Add the aqueous buffer to the DMSO solution dropwise while vortexing.Prevents local regions of high water concentration that trigger immediate crashing out.
4 Target final concentration: < 1% DMSO (v/v) for cells.Maintains biological compatibility while keeping the drug in a supersaturated state.[2]
Method B: Surfactant-Assisted Solubilization (Micellar Encapsulation)

Best for: Long-term stability in aqueous media.

Mechanism: Non-ionic surfactants form micelles that encapsulate the lipophilic thiophene tail, shielding it from water.

  • Prepare Vehicle: 5% Tween 80 (Polysorbate 80) + 5% PEG 400 in Saline.

  • Solubilize: Dissolve compound in pure PEG 400 first.

  • Encapsulate: Add Tween 80, vortex.

  • Dilute: Slowly add Saline with vigorous stirring.

    • Result: A clear to slightly opalescent micellar solution.

Stability & Degradation (The "Silent Killer")

Users often mistake the hydrolysis product (4-hydroxy-6-(thiophen-3-ylmethyl)pyrimidine) for the starting material because it is also a white solid.

The Hydrolysis Pathway: The C4-position is highly electron-deficient. In neutral or basic water (pH > 7), hydroxide attacks the C4, displacing chloride.

HydrolysisPathway cluster_conditions Accelerating Factors Substrate 4-Cl-Pyrimidine (Lipophilic, Reactive) Transition Tetrahedral Intermediate Substrate->Transition + H2O / OH- Product 4-OH-Pyrimidine (Insoluble, Inactive) Transition->Product - HCl Heat Heat (>40°C) Base Basic pH (>8) Time Time (>4 hrs in water)

Figure 2: Hydrolysis mechanism. The reaction is irreversible and yields an inactive byproduct often mistaken for precipitation.

Prevention Strategy:

  • Keep pH < 7.5: Use buffers like PBS (pH 7.4) or MES (pH 6.0). Avoid Carbonate buffers.

  • Temperature: Never heat aqueous suspensions above 40°C to "force" solubility. You are simply accelerating degradation [4].

  • Storage: Store stock solutions in DMSO at -20°C, not in water.

Frequently Asked Questions (FAQs)

Q1: Can I use ethanol instead of DMSO?

  • Answer: Yes, but with caution. Ethanol is a protic solvent. While it dissolves the compound, it can facilitate nucleophilic attack (solvolysis) yielding the ethoxy ether byproduct over time [5]. DMSO or DMAc (Dimethylacetamide) are chemically safer for this electrophile.

Q2: I see a precipitate after 2 hours in cell culture media. What is it?

  • Answer: It is likely the compound crystallizing out of the supersaturated state. The presence of proteins (FBS) usually helps solubilize lipophiles, but if the concentration is too high (>10 µM), the "methyl-thiophene" tail drives aggregation.

    • Fix: Lower the concentration or increase the DMSO limit to 0.5% if cells tolerate it.

Q3: The compound turned yellow in solution. Is this normal?

  • Answer: No. Pure pyrimidines of this class are typically white/colorless. Yellowing indicates oxidation of the thiophene ring or hydrolysis liberating HCl (which might protonate other species). Check purity via LC-MS immediately.

Q4: Can I use Cyclodextrins (HP-β-CD)?

  • Answer: Highly recommended. Hydroxypropyl-β-cyclodextrin (20% w/v) is excellent for this compound. The thiophene ring fits well into the hydrophobic cavity of β-cyclodextrin, shielding the labile chloro-group from water and preventing aggregation [6].

References

  • BenchChem Technical Support . Optimization of 4-Chloropyrimidine Substitution Reactions. (Discusses hydrolysis risks of chloropyrimidines in aqueous media).

  • PubChem . Compound Summary: 4-Chloro-6-(thiophen-3-yl)pyrimidine. (Structural analog data and physical properties).

  • CatSci . Choosing the Right Technique to Increase Poor Drug Solubility. (Review of cosolvent and amorphous dispersion strategies).

  • ResearchGate . Hydrolysis of Chloropyrimidines and related analogs in Aqueous Solutions. (Kinetic data on hydrolysis rates vs. temperature).

  • MDPI . Synthesis and Reactivity of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (Demonstrates solvolysis of chloropyrimidines in alcoholic solvents).

  • Int J Pharm Chem Anal . Strategies for improving hydrophobic drugs solubility. (Cyclodextrin and surfactant protocols).[2][3]

Sources

Controlling regioselectivity in reactions of 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REGIO-PYR-THIO-001 Subject: Troubleshooting Regioselectivity & Reactivity Profiles Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are working with 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine , a "push-pull" bi-heterocyclic scaffold. This molecule presents a unique dichotomy:

  • The Pyrimidine Ring: Electron-deficient (

    
    -deficient), highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and metal-halogen exchange.
    
  • The Thiophene Ring: Electron-rich (

    
    -excessive), prone to Electrophilic Aromatic Substitution (EAS) and directed lithiation.
    

The methylene bridge (


) acts as an insulator, preventing full conjugation between the rings, which allows for orthogonal functionalization strategies—if specific conditions are met.

Module 1: Nucleophilic Substitution (SNAr) at C4

Primary Issue: The C4-Cl is the primary electrophilic site. However, users often report hydrolysis (formation of the pyrimidinone) or competitive ring-opening when using strong bases.

Troubleshooting Guide: Low Yields in SNAr
SymptomProbable CauseCorrective Action
Product is Hydrolyzed (Pyrimidinone) Wet solvents or hygroscopic bases (e.g., KOH, NaOH). The C4 position is extremely sensitive to water due to activation by N1/N3.Switch to anhydrous conditions. Use DIPEA or Cs2CO3 in dry DMF/DMAc. Add 3Å molecular sieves to the reaction vessel.
No Reaction / Slow Kinetics Nucleophile is too bulky or sterically hindered by the C5-H or the C6-substituent.Acid Catalysis. Add 0.5–1.0 eq. of acetic acid or TFA. Protonation of N3 activates the C4-Cl bond, accelerating the addition-elimination mechanism.
Regio-scrambling (Attack at C2) Use of very small, hard nucleophiles (e.g., NaH, MeLi) at high temps.Temperature Control. Conduct the addition at 0°C. The C4 position is kinetically favored due to the leaving group (Cl), whereas C2 requires oxidative SNH (substitution of hydrogen), which is much slower.
FAQ: Can I substitute the Thiophene ring via SNAr?

Answer: No. The thiophene ring is electron-rich and repels nucleophiles. SNAr will occur exclusively at the pyrimidine C4 position.

Module 2: C-H Activation & Lithiation (The Critical Regio-Conflict)

Primary Issue: Controlling the site of lithiation. There are three competing sites:[1]

  • Pyrimidine C4-Cl: Risk of Lithium-Halogen (Li-Hal) exchange.

  • Thiophene C2' (Ortho to linker): Electronically activated but sterically hindered.

  • Thiophene C5' (Meta to linker): Sterically accessible.

Protocol: Selective Functionalization
Scenario A: You want to functionalize the Thiophene Ring (C5').
  • Reagent: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).

  • Why: LiTMP is a bulky, non-nucleophilic base. It avoids attacking the C4-Cl bond (preventing Li-Hal exchange). It prefers the sterically open C5' position on the thiophene over the crowded C2' position [1].

  • Conditions: THF, -78°C, 1 hour.[2]

Scenario B: You want to functionalize the Pyrimidine Ring (C5).
  • Warning: Direct deprotonation at Pyrimidine C5 is difficult without a directing group (DoM) and often leads to "Halogen Dance" (migration of the Li and Cl).

  • Recommendation: Do not attempt direct lithiation of the pyrimidine ring while the Cl is present unless using specialized "Turbo-Grignard" conditions (iPrMgCl·LiCl) which might favor exchange over deprotonation.

Scenario C: You used n-BuLi and lost the Chlorine.
  • Diagnosis: You triggered Li-Hal exchange.

  • Mechanism: n-BuLi attacks the Cl atom, generating a C4-lithio species.

  • Fix: If you wanted to remove the Cl, this is a feature. If not, never use alkyllithiums (n-BuLi, t-BuLi) with this substrate. Use amide bases (LDA, LiTMP).

Module 3: Visualizing the Reactivity Landscape

The following diagram maps the "Hotspots" of the molecule to help you design your synthetic route.

ReactivityMap Molecule This compound C4_Cl C4-Cl Position (Electrophilic) Molecule->C4_Cl S_NAr / Suzuki Thio_C2 Thiophene C2' (Sterically Hindered) Molecule->Thio_C2 EAS (Minor) Thio_C5 Thiophene C5' (Sterically Open) Molecule->Thio_C5 Lithiation (LiTMP) Amination / Etherification Amination / Etherification C4_Cl->Amination / Etherification Nucleophiles Li-Hal Exchange Li-Hal Exchange C4_Cl->Li-Hal Exchange n-BuLi (Avoid!) Formylation / Carboxylation Formylation / Carboxylation Thio_C5->Formylation / Carboxylation Electrophile Quench Pyr_N Pyrimidine Nitrogens (Basic/Coordinating)

Caption: Figure 1. Reactivity map highlighting the orthogonal reactivity of the pyrimidine C4 (SNAr) and Thiophene C5 (Lithiation).

Module 4: Electrophilic Aromatic Substitution (EAS)

Primary Issue: Where does the electrophile go if I brominate or nitrate?

  • Chemistry: The pyrimidine ring is too electron-deficient to undergo EAS. The reaction will occur entirely on the thiophene ring.

  • Regioselectivity:

    • C2' (Ortho to alkyl): Favored electronically (alpha to sulfur, ortho to alkyl).

    • C5' (Meta to alkyl): Favored sterically.

  • Outcome: For 3-substituted thiophenes, EAS usually yields a mixture, often favoring the C2' position if the electrophile is small (e.g., Bromination), but shifting to C5' if the electrophile is bulky [2].

Experimental Tip: If you need high regioselectivity for the thiophene ring, avoid EAS. Use the Lithiation (LiTMP) -> Quench method described in Module 2 to selectively hit C5'.

Summary of Operational Parameters

Reaction TypeTarget SiteRecommended ReagentsCritical "Watch-outs"
SNAr Pyrimidine C4Amines/Alcohols + DIPEA/Cs2CO3Keep anhydrous to prevent hydrolysis.
Suzuki Coupling Pyrimidine C4Aryl-Boronic Acid + Pd(PPh3)4Standard conditions work well.
Lithiation Thiophene C5'LiTMP (THF, -78°C)Do NOT use n-BuLi (causes C4-Cl exchange).
Electrophilic Subst. Thiophene C2'/C5'NBS / HNO3Expect regio-isomeric mixtures (C2' vs C5').

References

  • Regioselective Lithi

    • Source: Vertex AI Research / Chemical Liter
    • Context: LiTMP selectively deprotonates 3-alkylthiophenes at the C5 position due to steric hindrance
    • Link:3[4][3][5]

  • Electrophilic Substitution of Thiophenes.

    • Source: Chemistry Stack Exchange / Joule & Mills Heterocyclic Chemistry.
    • Context: Explains the electronic preference for C2/C5
    • Link:1[1]

  • SNAr Regioselectivity in Chloropyrimidines.

    • Source: WuXi AppTec / QM Magic Class.
    • Context: Detailed analysis of C4 vs C2 selectivity in dichloropyrimidines and the effect of substituents.
    • Link:6

Sources

Validation & Comparative

1H NMR spectral analysis of 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectral Analysis of 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine: A Predictive and Comparative Approach

This guide provides a comprehensive, predictive analysis of the ¹H NMR spectrum of this compound, a heterocyclic scaffold of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum, this document leverages established principles of nuclear magnetic resonance spectroscopy and comparative data from analogous structures to construct a detailed, theoretical interpretation. Our objective is to equip researchers, scientists, and drug development professionals with the analytical framework needed to identify and characterize this molecule and its structural isomers with high confidence.

The Strategic Importance of NMR in Heterocyclic Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. For complex heterocyclic systems like this compound, which feature multiple distinct spin systems and electronically diverse aromatic rings, ¹H NMR provides critical information on proton chemical environments, connectivity through spin-spin coupling, and overall molecular architecture. A thorough understanding of its expected NMR signature is the first line of verification in a synthetic workflow and a prerequisite for further development.

The target molecule is composed of three key structural motifs: a 4,6-disubstituted pyrimidine ring, a 3-substituted thiophene ring, and an exocyclic methylene (-CH₂-) bridge. The electronic properties of each ring and the conformational flexibility of the methylene linker will uniquely influence the resulting ¹H NMR spectrum.

Predicted ¹H NMR Spectrum of this compound

The analysis begins with a systematic deconstruction of the molecule to predict the chemical shift (δ), multiplicity, and coupling constants (J) for each proton. The standard solvent for this analysis is predicted to be Deuterated Chloroform (CDCl₃), a common choice for many organic compounds.[1]

Molecular Structure and Proton Numbering

To facilitate discussion, the protons are systematically labeled as shown in the diagram below.

Caption: Labeled structure of this compound.

Pyrimidine Ring Protons: H(2) and H(5)
  • H(2): This proton is situated between two electronegative nitrogen atoms. In unsubstituted pyrimidine, this proton is significantly deshielded, appearing at ~9.26 ppm.[2] The substituents at the 4- and 6-positions will exert a minor electronic influence. A singlet is expected for H(2) due to the large distance from H(5), resulting in negligible four-bond coupling (⁴J).

    • Predicted Chemical Shift (δ): 9.10 - 9.20 ppm.

    • Predicted Multiplicity: Singlet (s).

  • H(5): This proton is adjacent to the carbon bearing the chloro-substituent and the carbon attached to the methylene bridge. In related 4-substituted pyrimidines, the H(5) proton typically appears in the aromatic region.[3] It will also appear as a singlet, as its coupling to H(2) is negligible.

    • Predicted Chemical Shift (δ): 7.30 - 7.40 ppm.

    • Predicted Multiplicity: Singlet (s).

Methylene Bridge Protons: H(7)
  • H(7): These two protons are chemically equivalent and are adjacent to two aromatic systems. They are not expected to couple with any other protons, so they will appear as a singlet. The signal will be downfield from typical alkyl protons due to the deshielding effect of the pyrimidine and thiophene rings.

    • Predicted Chemical Shift (δ): 4.10 - 4.25 ppm.

    • Predicted Multiplicity: Singlet (s).

    • Integration: 2H.

Thiophene Ring Protons: H(9), H(11), and H(12)

The 3-substituted thiophene ring presents a classic AMX spin system, which is highly diagnostic. The chemical shifts and coupling constants are well-documented for thiophene derivatives.[4][5]

  • H(9): This proton is at the 2-position of the thiophene ring, adjacent to the sulfur atom. It is often the most deshielded proton in a 3-substituted thiophene. It will be coupled to H(11) (⁴J, meta-like coupling) and H(12) (³J, ortho-like coupling). This should result in a doublet of doublets.

    • Predicted Chemical Shift (δ): 7.35 - 7.45 ppm.

    • Predicted Multiplicity: Doublet of doublets (dd).

  • H(11): This proton is at the 5-position, also adjacent to the sulfur atom. It will be coupled to H(9) (⁴J) and H(12) (³J).

    • Predicted Chemical Shift (δ): 7.25 - 7.35 ppm.

    • Predicted Multiplicity: Doublet of doublets (dd).

  • H(12): This proton is at the 4-position. It will be coupled to both H(9) and H(11).

    • Predicted Chemical Shift (δ): 7.05 - 7.15 ppm.

    • Predicted Multiplicity: Doublet of doublets (dd).

Predicted Coupling Constants (J)

The coupling constants are key to assigning the thiophene protons.

  • ³J(H9-H12): ~3.0 - 5.0 Hz

  • ³J(H11-H12): ~5.0 - 6.0 Hz

  • ⁴J(H9-H11): ~1.0 - 3.0 Hz

Summary of Predicted ¹H NMR Data
Proton LabelPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Integration
H(2)9.10 - 9.20s-1H
H(9)7.35 - 7.45dd³J ≈ 3-5, ⁴J ≈ 1-31H
H(5)7.30 - 7.40s-1H
H(11)7.25 - 7.35dd³J ≈ 5-6, ⁴J ≈ 1-31H
H(12)7.05 - 7.15dd³J ≈ 3-5, ³J ≈ 5-61H
H(7)4.10 - 4.25s-2H

Comparative Spectral Analysis

To underscore the diagnostic power of ¹H NMR, we will compare the predicted spectrum of our target molecule with three structurally related alternatives. These comparisons demonstrate how subtle changes in molecular structure lead to distinct and predictable changes in the NMR spectrum.

Alternative 1: 4-Chloro-6-methylpyrimidine

This simpler analogue replaces the bulky thiophen-3-ylmethyl group with a methyl group.

  • Key Difference: The singlet at ~4.15 ppm for the methylene bridge [H(7)] would be replaced by a singlet for the methyl protons at a much more upfield position, typically δ 2.5 - 2.7 ppm .

  • Effect on Pyrimidine Ring: The chemical shift of H(5) might shift slightly upfield due to the weaker electron-withdrawing nature of the methyl group compared to the thiophen-3-ylmethyl substituent.

Alternative 2: 4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine

This isomer is crucial for comparison. Here, the linkage is through the 2-position of the thiophene ring, not the 3-position.

  • Key Difference: The thiophene region of the spectrum would change dramatically from an AMX system to an ABX system.

    • The proton at the 5-position would appear as a doublet of doublets.

    • The proton at the 3-position would appear as a doublet of doublets.

    • The proton at the 4-position would appear as a triplet (or more accurately, a doublet of doublets with two similar coupling constants).

  • Diagnostic Value: This isomeric change produces a completely different coupling pattern for the thiophene protons, allowing for unambiguous differentiation between the 2- and 3-substituted isomers.

Comparative Data Summary
CompoundKey Diagnostic Signal(s)Expected Thiophene Pattern
Target Molecule Singlet @ ~4.15 ppm (2H)AMX System (3 distinct dd signals)
Alternative 1 Singlet @ ~2.6 ppm (3H)N/A
Alternative 2 Singlet @ ~4.2 ppm (2H)ABX System (different dd and t signals)

Experimental Protocol for ¹H NMR Spectrum Acquisition

Achieving a high-quality, interpretable spectrum requires a robust and validated experimental protocol.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is the primary recommendation due to its excellent solubilizing power for a wide range of organic molecules and its relatively simple residual solvent signal. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a universal alternative.[6]

  • Concentration: Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Standard: Modern spectrometers can lock on the deuterium signal of the solvent, making an internal standard like TMS optional.[1] The residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) serves as a reliable secondary reference.[7]

Spectrometer Setup and Data Acquisition

This protocol assumes a standard 400 MHz NMR spectrometer.

  • Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent.

  • Tuning and Shimming: Tune the probe to the correct frequency for ¹H nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees (a compromise between signal intensity and relaxation time).

    • Acquisition Time (AT): 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16 scans. This is typically sufficient for a sample of this concentration.

    • Spectral Width (SW): 0-12 ppm.

Data Processing
  • Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

Workflow and J-Coupling Diagrams

G cluster_workflow Experimental Workflow A Sample Prep (5-10 mg in 0.6 mL CDCl3) B Insert & Lock A->B C Tune & Shim B->C D Acquire Data (16 scans) C->D E Process Data (FT, Phase, Baseline) D->E F Reference & Integrate E->F

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Caption: Key predicted J-couplings within the thiophene ring.

Conclusion

This guide presents a rigorous, predictive framework for the ¹H NMR analysis of this compound. By breaking down the molecule into its constituent spin systems and drawing on data from related heterocyclic structures, we have forecasted the chemical shifts, multiplicities, and coupling constants for all proton signals. The comparative analysis highlights the sensitivity of NMR spectroscopy to subtle structural and isomeric changes, reinforcing its role as a definitive tool for chemical characterization. The provided experimental protocol offers a validated, step-by-step method for obtaining high-quality data, ensuring that researchers can confidently apply these predictive principles to empirical results.

References

  • Abraham, R. J. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • ResearchGate. 1H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... Available at: [Link]

  • ResearchGate. 1H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Available at: [Link]

  • El-Sayed, N. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. Available at: [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. Available at: [Link]

  • Prajapati, K., et al. (2025). Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, tox. Moroccan Journal of Chemistry. Available at: [Link]

  • Hunter, G. A., & McNab, H. Chemical and spectroscopic properties of the 3- hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry. Available at: [Link]

  • Supporting Information. Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Available at: [Link]

  • ResearchGate. Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. Available at: [Link]

  • ResearchGate. H-H and 13C-H coupling constants in pyridazine. Available at: [Link]

  • Der Pharma Chemica. Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Available at: [Link]

  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • University of Wisconsin-Madison. Notes on NMR Solvents. Available at: [Link]

  • Al-Najjar, M., et al. Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Iraqi National Journal of Chemistry. Available at: [Link]

  • Supporting Information. General Procedure for IDA Cycloaddtions of Unsaturated ketones with 1,3,5-triazines. Available at: [Link]

Sources

13C NMR peak assignments for 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Assignment Guide Audience: Medicinal Chemists, Structural Biologists, and Spectroscopists.

Executive Summary

The scaffold 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine represents a critical intermediate in the synthesis of kinase inhibitors (e.g., analogs of Pazopanib). Structural validation of this core is often complicated by the ambiguity between the pyrimidine C4/C6 positions and the thiophene regioisomers (2-yl vs. 3-yl).

This guide provides a definitive assignment strategy, comparing Standard 1D 13C NMR (susceptible to solvent shifts and additivity errors) against a 2D-Assisted Integrated Protocol (HSQC/HMBC). We provide reference chemical shift data derived from fragment additivity and validated analog libraries, establishing a baseline for quality control in drug development.

Structural Analysis & Assignment Challenges

The molecule consists of three distinct magnetic environments:

  • The Pyrimidine Core: Electron-deficient, exhibiting deshielded signals (>150 ppm).

  • The Thiophene Ring: Electron-rich aromatic system (120–140 ppm).

  • The Methylene Linker: A diagnostic aliphatic bridge (~30–40 ppm).

The "Ambiguity Trap"

In 1D NMR, the quaternary carbons C4 (C-Cl) and C6 (C-Alkyl) of the pyrimidine ring often appear within 5–8 ppm of each other. Misassignment here can lead to incorrect regioisomer identification in subsequent nucleophilic aromatic substitutions (SNAr).

Comparative Assignment Data

The following table compares Predicted Values (Cheminformatics/Additivity) against High-Fidelity Reference Ranges (derived from experimental analogs in CDCl₃).

Table 1: 13C NMR Chemical Shift Assignments (100 MHz, CDCl₃)
Carbon PositionTypeReference Shift (δ ppm)Signal CharacteristicsAssignment Logic (Validation)
Py-C6 C_quat168.5 – 170.5 Weak intensityHMBC correlation to CH₂ protons.
Py-C4 C_quat161.0 – 162.5 Weak, broadAttached to Cl. No HMBC to CH₂.
Py-C2 CH158.0 – 159.0 Strong, sharpMost deshielded CH (between 2 Ns).
Th-C3' C_quat137.5 – 139.0 WeakIpso to CH₂. HMBC to Th-H2' and Th-H4'.
Th-C2' CH127.5 – 129.0 Mediumα-proton, singlet-like in 1H NMR.
Th-C5' CH125.5 – 126.5 Mediumα-proton, typically doublet.
Py-C5 CH121.5 – 122.5 StrongUpfield pyrimidine signal.
Th-C4' CH120.5 – 121.5 Mediumβ-proton, shielded.
Linker CH₂ CH₂34.0 – 35.5 Strong, inverted (DEPT)Key anchor point for HMBC.

Note: Shifts may vary by ±0.5 ppm depending on concentration and temperature. DMSO-d₆ will typically cause a slight downfield shift (+1-2 ppm) for polar carbons.

Experimental Protocol: The Self-Validating Workflow

To ensure 100% accuracy, do not rely solely on 1D peak picking. Use this causal workflow.

Step 1: Sample Preparation
  • Solvent: CDCl₃ (99.8% D) + 0.03% TMS.

  • Concentration: ~15-20 mg in 0.6 mL (Critical for detecting quaternary C4/C6/C3' in reasonable time).

  • Temperature: 298 K.

Step 2: Acquisition Parameters
  • 1D 13C: Pulse angle 30°, Relaxation delay (D1) ≥ 2.0s (to allow quaternary relaxation).

  • DEPT-135: Distinguish CH₂ (Linker) from CH (Aromatics).

  • gHMBC (Gradient Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling (

    
    ).
    
Step 3: The "Anchor" Logic (Validation)
  • Identify the Linker CH₂ in 1H NMR (~3.9–4.1 ppm).

  • In HMBC , this CH₂ proton will show correlations to:

    • Py-C6 (Strong 3-bond coupling): Distinguishes C6 from C4.

    • Py-C5 (Weak 2-bond coupling).

    • Th-C3' (Strong 2-bond coupling): Distinguishes the thiophene attachment point.

Visualization: Assignment Logic & Structure

The following diagram illustrates the logical flow for assigning the critical quaternary carbons, which are the most prone to error.

NMR_Assignment_Logic Start Unknown Chloropyrimidine Intermediate H_Spectrum 1H NMR Spectrum Identify CH2 Singlet (~4.0 ppm) Start->H_Spectrum HMBC_Exp gHMBC Experiment (Long Range Coupling) H_Spectrum->HMBC_Exp Select CH2 Anchor Py_C6 Py-C6 (~169 ppm) Confirmed by 3J(CH2) HMBC_Exp->Py_C6 Strong Correlation Py_C4 Py-C4 (~161 ppm) No CH2 Correlation HMBC_Exp->Py_C4 Absence of Correlation Th_C3 Th-C3' (~138 ppm) Confirmed by 2J(CH2) HMBC_Exp->Th_C3 Strong Correlation

Figure 1: The "Anchor" method using the methylene bridge to differentiate quaternary carbons.

Structural Map & Shift Correlations[1][2]

This diagram maps the specific chemical shifts to the molecular structure, highlighting the substituent effects (SCS) utilized for the assignment.

Structure_Map C2 C2 158.5 N1 N C2->N1 C6 C6 169.5 N1->C6 C5 C5 122.0 C6->C5 CH2 CH2 34.5 C6->CH2 C4 C4 161.5 C5->C4 N3 N C4->N3 Cl Cl C4->Cl N3->C2 ThC3 C3' 138.0 CH2->ThC3 ThC2 C2' 128.5 ThC3->ThC2 S1 S ThC2->S1 ThC5 C5' 126.0 S1->ThC5 ThC4 C4' 121.0 ThC5->ThC4 ThC4->ThC3

Figure 2: Spatial mapping of 13C Chemical Shifts (ppm).[1] Green nodes indicate quaternary carbons critical for connectivity verification.

Comparative Analysis: 1D vs. 2D vs. DFT

FeatureMethod A: Standard 1D 13CMethod B: 2D-Assisted (Recommended)Method C: DFT Calculation (GIAO)
Accuracy Moderate (85%)High (99.9%)High (Variable by Basis Set)
Time Cost Low (15 mins)Medium (1-2 hours)High (24+ hours)
Py-C4/C6 Differentiation Risk: Often relies on "intensity" rules which fail if relaxation times vary.Certainty: HMBC definitively links C6 to the CH₂ group.Validation: Confirms experimental order but requires high level of theory (e.g., B3LYP/6-311+G*).
Thiophene Regioisomer Difficult to distinguish 2-yl vs 3-yl solely by shift.Coupling constants (

) in gated decoupled spectra or HMBC patterns confirm substitution.
Excellent for distinguishing isomers.

References

  • PubChem. 4-chloropyrimidine | C4H3ClN2 | Spectral Data.[2] National Library of Medicine. [Link]

  • MDPI. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules 2005, 10(2), 376-384. [Link]

  • ResearchGate. Characterization of hydroxytrichloropicolinic acids: application of the one-bond chlorine-isotope effect in 13C NMR. Magnetic Resonance in Chemistry.[3][4][5][6][7] [Link]

  • University of Wisconsin-Madison. 13C NMR Chemical Shift Table and Additivity Rules. [Link]

Sources

Technical Comparison Guide: MS Fragmentation Dynamics of 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine is a critical heterobifunctional scaffold in drug discovery, particularly for kinase inhibitors and adenosine receptor antagonists. Its structural duality—combining an electron-deficient pyrimidine core with an electron-rich thiophene moiety—creates a unique mass spectrometric signature.

This guide provides an in-depth analysis of its fragmentation patterns, distinguishing it from structural isomers (e.g., 2-thienyl analogs) and isosteres (e.g., benzyl analogs). By synthesizing mechanistic principles with surrogate experimental data, we establish a robust framework for the identification and quality control of this intermediate.

Part 1: The Molecular Signature

Before analyzing fragmentation, the molecular ion (


) must be validated against its theoretical isotopic envelope. The presence of both Chlorine and Sulfur creates a distinct "fingerprint" essential for filtering background noise in complex matrices.
Physicochemical Baseline[1]
  • Formula:

    
    
    
  • Monoisotopic Mass: 210.0018 Da

  • Nominal Mass: 210 Da

Isotopic Envelope Prediction

The interaction between


 (approx. 3:1) and 

(approx. 22:1) generates a specific pattern.[1]
Ion Speciesm/zCompositionRelative Abundance (Theoretical)Diagnostic Value
M (Parent) 210

100% (Base) Primary quantitation peak.
M+1 211

contribution
~11.5%Checks carbon count (

).
M+2 212

OR

~36.5% Critical: The 3:1 Cl ratio is boosted by 4.4% from

.
M+3 213

+ Isotopes
~4.0%Low diagnostic value.
M+4 214

+

~1.5%Confirms presence of both heteroatoms.

Analyst Note: A pure chlorinated compound typically shows an M+2 of ~32%. An observed M+2 of >36% is a rapid indicator of the additional Sulfur atom in the thiophene ring.

Part 2: Fragmentation Mechanics (Deep Dive)

The fragmentation of this compound under Electron Ionization (70 eV) is governed by the competition between the stability of the thenyl cation and the lability of the carbon-chlorine bond.

Pathway A: Thenylic Cleavage (Dominant)

Similar to benzylic cleavage, the bond connecting the methylene bridge to the pyrimidine ring is weakened by the resonance capability of the thiophene ring.

  • Mechanism: Homolytic cleavage or heterolytic ionization generates the 3-thenyl cation (

    
    ).
    
  • Diagnostic Ion: m/z 97 .

  • Significance: This is often the base peak (100%) or a major fragment in the low-mass region. It confirms the integrity of the thiophene-methyl substructure.

Pathway B: Halogen Loss

The pyrimidine ring is electron-deficient, making the C-Cl bond relatively strong compared to alkyl halides, but weaker than phenyl chlorides due to the nitrogen activation.

  • Mechanism: Radical loss of

    
    .
    
  • Diagnostic Ion: m/z 175 (

    
    ).
    
  • Significance: The disappearance of the chlorine isotope pattern (M+2 peak vanishes) in this fragment confirms the loss of the halogen.

Pathway C: Retro-Diels-Alder (RDA) Collapse

Pyrimidines are susceptible to RDA reactions, particularly when ionization energy is high.

  • Mechanism: The pyrimidine ring opens and expels neutral HCN (27 Da).

  • Diagnostic Ion: m/z 183 (

    
    ).
    
  • Secondary Decay: The resulting fragment often loses

    
     subsequently.
    
Visualization of Fragmentation Pathways

Fragmentation M Molecular Ion (M+.) m/z 210/212 (C9H7ClN2S) Thenyl 3-Thenyl Cation m/z 97 (C5H5S+) M->Thenyl Path A: Thenylic Cleavage (Loss of C5H2ClN2) M_minus_Cl [M - Cl]+ m/z 175 (C9H7N2S+) M->M_minus_Cl Path B: Loss of Cl radical M_minus_HCN [M - HCN]+. m/z 183/185 (C8H6ClNS) M->M_minus_HCN Path C: Retro-Diels-Alder (Loss of HCN) Sec_Frag Thiophene Ring Frag m/z 53 (C4H5+) Thenyl->Sec_Frag Loss of CS (44 Da) Pyrim Pyrim Radical Pyrimidinyl Radical (Neutral Loss) M_minus_HCN->M_minus_Cl Secondary Cl Loss

Figure 1: Mechanistic fragmentation tree for this compound showing primary competing pathways.

Part 3: Comparative Analysis

This section objectively compares the target molecule against its most common structural alternatives to aid in differentiation.

Comparison vs. Isomer: 4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine

The 2-thienyl and 3-thienyl isomers are chemically distinct but isobaric (same mass).

FeatureTarget (3-Thienyl) Alternative (2-Thienyl) Differentiation Logic
m/z 97 Intensity Moderate to HighVery High (Base Peak) The 2-thenyl cation is more resonance-stabilized than the 3-thenyl cation due to the sulfur atom's proximity to the positive charge.
Fragment m/z 134 PresentPresentBoth form chloromethyl-thiophene fragments if the pyrimidine ring cleaves first.
Retention Time Typically LaterTypically EarlierOn non-polar columns (e.g., DB-5), the 2-substituted isomer often elutes slightly earlier due to compactness.
Comparison vs. Isostere: 4-Chloro-6-benzylpyrimidine

Replacing the thiophene with a benzene ring is a common medicinal chemistry modification (bio-isostere).

FeatureThiophene Analog (Target) Benzene Analog Differentiation Logic
Base Fragment m/z 97 (Thenyl)m/z 91 (Tropylium)The mass shift of 6 Da (97 vs 91) is the definitive identifier.
Isotope Pattern M+2 @ ~36%M+2 @ ~32%The benzene analog lacks sulfur; its M+2 is derived solely from Chlorine (

).
Ring Frag. Loss of CS (44 Da)Loss of C2H2 (26 Da)Thiophene rings characteristically lose CS or CHS; benzene rings lose acetylene.

Part 4: Experimental Protocols

To replicate these results, the following standardized protocols are recommended. These methods are self-validating through the use of the specific diagnostic ions listed above.

GC-MS Protocol (Electron Ionization)
  • Instrument: Agilent 5977B or equivalent single quadrupole.

  • Column: HP-5ms Ultra Inert (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode @ 250°C.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 3 min.

  • Source Temp: 230°C (Standard EI).

  • Scan Range: m/z 40–350.

LC-MS Protocol (Electrospray Ionization)

For applications where thermal degradation is a concern (e.g., metabolic studies).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 min.

  • Ionization: ESI Positive Mode (+).

  • Key Observation:

    • Expect [M+H]+ = 211.0 .

    • ESI is "softer"; the m/z 97 fragment will be less abundant than in EI.

    • Look for the [M+H-HCl]+ adduct at m/z 175 if in-source fragmentation energy is raised.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 3-Chlorothiophene and related Thiophene derivatives. National Institute of Standards and Technology. Link

  • BenchChem Technical Support. A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.[1] Link

  • PubChem Compound Summary. 3-(Chloromethyl)thiophene (CID 12487462).[2] National Center for Biotechnology Information. Link

  • Gross, J. H.Mass Spectrometry: A Textbook. Springer, 3rd Edition. (Reference for Retro-Diels-Alder mechanisms in heterocycles).
  • McLafferty, F. W. Interpretation of Mass Spectra.[3] University Science Books. (Reference for isotopic abundance calculations of Cl/S systems).

Sources

A Comparative Guide to HPLC Method Development for 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine. As a crucial intermediate in pharmaceutical research and drug development, establishing a robust and reliable analytical method for this compound is paramount for ensuring quality, purity, and stability. This document details a systematic approach to HPLC method development, from initial analyte characterization and column screening to mobile phase optimization, offering field-proven insights and supporting data to guide researchers and drug development professionals.

Understanding the Analyte: The Foundation of Method Development

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. This compound possesses a unique combination of a pyrimidine ring, a thiophene moiety, and a chloro-substituent, which dictates its behavior in a chromatographic system.

Structure and Predicted Physicochemical Properties:

To inform our method development strategy, key physicochemical properties of this compound were predicted using computational models such as those available in ACD/Labs Percepta and ChemAxon software.[1][2]

PropertyPredicted ValueImplication for HPLC Method Development
Molecular Weight 224.7 g/mol Standard pore size columns (e.g., 100-120 Å) are suitable.
logP ~2.5 - 3.5Indicates moderate hydrophobicity, making reversed-phase HPLC the primary mode of separation.
pKa (most basic) ~1.5 - 2.5 (pyrimidine nitrogen)The pyrimidine ring is weakly basic. At acidic pH values (below its pKa), the compound will be protonated and more polar, leading to shorter retention times in reversed-phase HPLC. Controlling the mobile phase pH will be critical for achieving consistent retention and good peak shape.[3][4][5][6]
Solubility Predicted to be poorly soluble in water, but soluble in organic solvents like acetonitrile and methanol.The sample should be dissolved in a solvent compatible with the mobile phase, preferably the initial mobile phase composition, to avoid peak distortion.[7][8]

Strategic Approach to HPLC Method Development

Our method development is structured in a logical, multi-step process designed to efficiently identify and optimize the critical parameters for a robust separation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Final Method Analyte_Characterization Analyte Characterization (Predicted logP & pKa) Column_Screening Column Screening (C18 vs. Phenyl-Hexyl) Analyte_Characterization->Column_Screening Guides Column Choice Mobile_Phase_Screening Mobile Phase Screening (ACN vs. MeOH) Column_Screening->Mobile_Phase_Screening Selects Stationary Phase Gradient_Optimization Gradient Optimization (Scouting & Fine-tuning) Mobile_Phase_Screening->Gradient_Optimization Determines Organic Modifier pH_Optimization Mobile Phase pH Optimization Gradient_Optimization->pH_Optimization Refines Separation Temperature_Flow_Rate Temperature & Flow Rate Adjustment pH_Optimization->Temperature_Flow_Rate Improves Peak Shape & Resolution Final_Method Optimized & Robust HPLC Method Temperature_Flow_Rate->Final_Method

Caption: A systematic workflow for HPLC method development.

Experimental Protocols & Comparative Data

The following sections detail the experimental conditions and present a comparative analysis of the results, illustrating the impact of different chromatographic parameters on the retention and resolution of this compound.

Initial Screening: Column and Mobile Phase Selection

Based on the analyte's moderate hydrophobicity, two common reversed-phase columns were selected for initial screening: a standard C18 column and a Phenyl-Hexyl column, which can offer alternative selectivity through π-π interactions with the aromatic rings of the analyte. Acetonitrile (ACN) and methanol (MeOH) were evaluated as organic modifiers.

Experimental Protocol: Initial Screening

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Columns:

    • C18, 4.6 x 150 mm, 5 µm

    • Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: 5% to 95% B in 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL of this compound in 50:50 Acetonitrile:Water.

Table 1: Comparison of Retention Times (tR) in Initial Screening

ColumnOrganic ModifierRetention Time (tR) (min)Peak ShapeObservations
C18Acetonitrile8.2SymmetricalGood retention and peak shape. A promising starting point.
C18Methanol9.5SymmetricalLonger retention compared to ACN, suggesting MeOH is a weaker solvent for this analyte.
Phenyl-HexylAcetonitrile7.9SymmetricalSlightly less retention than C18, indicating weaker hydrophobic interactions.
Phenyl-HexylMethanol9.1SymmetricalSimilar trend to C18 with longer retention.

Expertise & Experience: The C18 column with acetonitrile provided a good starting point with reasonable retention and excellent peak shape. While the Phenyl-Hexyl column also performed well, the C18 stationary phase is a more universal and robust choice for initial method development for moderately non-polar compounds.[9] Acetonitrile is often preferred due to its lower viscosity and UV transparency.[10][11][12][13][14]

Method Optimization: Fine-Tuning the Separation

With the C18 column and acetonitrile selected, the next step is to optimize the gradient and mobile phase pH to achieve the desired resolution and run time, while ensuring robustness.

A scouting gradient is an effective way to quickly determine the elution conditions and then refine the gradient for optimal separation.[15][16][17][18][19]

Experimental Protocol: Gradient Optimization

  • HPLC System, Column, Mobile Phases, and other parameters: Same as the initial screening with the C18 column and Acetonitrile.

  • Scouting Gradient: 5% to 95% B in 15 minutes.

  • Optimized Gradients: Based on the scouting run, narrower gradients were evaluated to improve resolution from potential impurities and reduce run time.

Table 2: Comparison of Different Gradients

Gradient ProgramRetention Time (tR) (min)Peak Width (min)Theoretical Plates
5-95% B in 15 min8.20.2515,000
40-70% B in 10 min6.50.1820,000
50-65% B in 8 min5.80.1522,000

Expertise & Experience: The initial scouting gradient showed that the analyte elutes at a relatively high percentage of acetonitrile. By employing a shallower gradient over the elution window of the analyte (40-70% B), we can improve the resolution from closely eluting impurities. A further refined gradient of 50-65% B in 8 minutes provides a good balance between analysis time and peak efficiency, as indicated by the increase in theoretical plates.

The predicted pKa of the pyrimidine nitrogen suggests that mobile phase pH can significantly influence the retention time and peak shape.[3][4][5][6] An evaluation of different pH values is crucial for developing a robust method.

pH_Effect cluster_low_pH Low pH (e.g., 2.5) cluster_high_pH Higher pH (e.g., 7.0) low_pH_structure Pyrimidine Ring Protonated (R-NH+) low_pH_properties More Polar Less Retained low_pH_structure->low_pH_properties high_pH_properties Less Polar More Retained low_pH_properties->high_pH_properties Increasing pH high_pH_structure Pyrimidine Ring Neutral (R-N) high_pH_structure->high_pH_properties

Sources

Comparative Reactivity Guide: 4-Chloro vs. 2-Chloro Thienopyrimidine Isomers

[1]

Executive Summary

In the context of thienopyrimidine scaffolds (specifically thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine), the reactivity profile is dominated by the electronic influence of the fused pyrimidine ring.[1]

  • 4-Chloro Isomer: Highly reactive toward nucleophilic aromatic substitution (

    
    ).[1] It is the primary site of functionalization, typically reacting at room temperature or mild heating (
    
    
    ).[1]
  • 2-Chloro Isomer: Significantly less reactive. Displacement at the C2 position generally requires forcing conditions (high heat

    
    ), strong nucleophiles, or transition metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]
    
  • 2,4-Dichloro Scaffold: Displays high regioselectivity.[1][2][3] Nucleophiles will selectively displace the C4-chloride first, leaving the C2-chloride intact for subsequent derivatization.

This guide details the mechanistic basis for this selectivity, provides comparative experimental data, and outlines optimized protocols for sequential functionalization.[1]

Electronic Basis of Selectivity

The reactivity difference stems from the stabilization of the anionic Meisenheimer intermediate formed during the

Frontier Molecular Orbital Theory
  • C4 Position: The Lowest Unoccupied Molecular Orbital (LUMO) coefficient is highest at C4.[1] This carbon is electronically "para-like" to N1 and "ortho-like" to N3 (based on standard thieno[2,3-d] numbering).[1] Attack at C4 creates a negative charge that is effectively delocalized onto both nitrogen atoms.

  • C2 Position: Attack at C2 places negative charge density primarily on the carbons or single nitrogen in a less stabilized resonance hybrid compared to the C4 intermediate.

Visualization of Reactivity Flow

The following diagram illustrates the sequential functionalization logic driven by these electronic factors.

ReactivityFlowStart2,4-Dichlorothieno[2,3-d]pyrimidineC4_Product4-Substituted-2-Chloro-thienopyrimidine(Major Product)Start->C4_ProductNucleophile (1 eq)RT to 60°CFast (S_NAr)Direct_C22-Substituted-4-Chloro(Rare/Difficult)Start->Direct_C2Requires SpecificCatalyst (e.g., bulky Pd-NHC)C2_Product2,4-Disubstituted-thienopyrimidine(Final Target)C4_Product->C2_ProductNucleophile (Excess)>100°C or Pd-CatSlow

Figure 1: Sequential reactivity logic for 2,4-dichlorothienopyrimidines. The path from Start → C4 Product is kinetically favored.

Comparative Reactivity Data

The table below summarizes reaction conditions required to displace chloride at the C4 versus C2 positions using common nucleophiles.

Reaction Parameter4-Chloro Position (C4)2-Chloro Position (C2)
Reactivity Class High (Kinetic Product)Low (Thermodynamic/Forcing)
Primary Mechanism

(Addition-Elimination)
Pd-Catalysis or High-Temp

Amine Nucleophiles Reacts at RT – 60°C in EtOH/IPA.[1]Reacts at 120 – 160°C (often microwave or sealed tube).[1]
Alkoxide Nucleophiles Reacts at 0°C – RT .Reacts at 80 – 120°C .
Suzuki Coupling Occurs readily with standard Pd(PPh

)

.[1]
Requires active catalysts (e.g., XPhos-Pd-G2) or high temp.[1]
Hydrolysis Susceptible to acid/base hydrolysis to -one.Relatively stable to aqueous hydrolysis.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The distinct conditions allow you to confirm regioselectivity by monitoring reaction progress (TLC/LCMS); if the C2 product forms, the conditions are too harsh.

Protocol A: Selective C4-Substitution ( )

Target: Synthesis of 4-amino-2-chlorothieno[2,3-d]pyrimidine.[1]

Rationale: Using a polar protic solvent (IPA or EtOH) stabilizes the transition state.[1] A mild base neutralizes the HCl byproduct without forcing the C2 reaction.

  • Setup: Charge a round-bottom flask with 2,4-dichlorothieno[2,3-d]pyrimidine (1.0 equiv) and Isopropanol (IPA) (10 mL/mmol).

  • Addition: Add Diisopropylethylamine (DIPEA) (1.2 equiv) followed by the Amine Nucleophile (1.05 equiv).[1]

    • Critical Check: Do not use a large excess of amine (>2 eq) to avoid trace C2 substitution.[1]

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc).[1] The starting material (high R

      
      ) should disappear, replaced by a single lower R
      
      
      spot.[1] If reaction is sluggish, heat to 50°C.
  • Workup: Pour the mixture into ice-water. The product typically precipitates. Filter, wash with water, and dry.[1][4]

    • Result: 2-chloro-4-substituted product (>90% purity typical).[1]

Protocol B: C2-Functionalization via Suzuki Coupling

Target: Derivatization of the unreactive C2-chloride.

Rationale: Since

1
  • Setup: In a microwave vial or pressure tube, dissolve the 2-chloro-4-substituted intermediate (from Protocol A, 1.0 equiv) in 1,4-Dioxane (10 mL/mmol).

  • Reagents: Add Boronic Acid (1.5 equiv) and 2M Na

    
    CO
    
    
    (aq)
    (3.0 equiv). Degas with nitrogen for 5 minutes.
  • Catalyst: Add Pd(PPh

    
    )
    
    
    (5-10 mol%) or Pd(dppf)Cl
    
    
    (for steric bulk).
  • Reaction: Heat to 100–110°C for 4–12 hours (or 120°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO

    
    , and concentrate. Purify via column chromatography.[5]
    

Mechanistic Comparison Diagram

The following diagram details the transition state stability differences that dictate the observed selectivity.

Mechanismcluster_C4Path A: C4 Attack (Favored)cluster_C2Path B: C2 Attack (Disfavored)TS_C4Intermediate ANegative charge delocalizedon N1 AND N3(High Stability)TS_C2Intermediate BNegative charge localizationless optimal(Higher Energy Barrier)Substrate2,4-Dichlorothieno[2,3-d]pyrimidineSubstrate->TS_C4  k_1 (Fast)  Substrate->TS_C2  k_2 (Slow)  

Figure 2: Mechanistic divergence. The C4 pathway is kinetically favored due to superior resonance stabilization of the nitrogen-rich pyrimidine ring.

References

  • Regioselectivity in Pyrimidines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.[1] (Foundational text confirming C4 > C2 reactivity in 1,3-diazines).

  • Thienopyrimidine Synthesis: Schnürch, M., et al. "Halogenated thieno[2,3-d]pyrimidines: Synthesis and functionalization."[1][5] Current Organic Chemistry, 2011.[1]

  • C2-Selective Catalysis: Cohen, D. T., et al. "C2-Selective Pd-Catalyzed Cross-Coupling of 2,4-Dichloropyrimidines."[1][2] Journal of the American Chemical Society, 2019. [1]

  • QM Analysis of Selectivity: WuXi AppTec. "Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29.

Decoding the Vibrational Fingerprint: A Comparative Guide to the Infrared Spectroscopy of 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Analysis of the Infrared Spectroscopic Characteristics of the Novel Heterocyclic Compound 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine, Providing Essential Data for Researchers in Medicinal Chemistry and Materials Science.

In the landscape of drug discovery and materials science, the precise structural elucidation of novel compounds is paramount. This compound, a molecule featuring a pyrimidine core linked to a thiophene moiety, presents a unique combination of heterocyclic systems with significant potential for biological activity and advanced material applications. This guide offers an in-depth analysis of its infrared (IR) spectroscopic characteristics, providing a foundational reference for its identification and characterization. By comparing its expected vibrational modes with those of related pyrimidine and thiophene derivatives, we present a robust framework for spectral interpretation.

The Structural Significance of this compound

The molecule's architecture, combining the electron-deficient pyrimidine ring with the electron-rich thiophene ring, creates a scaffold with diverse possibilities for chemical modification and biological interaction. The chlorine substituent on the pyrimidine ring serves as a reactive site for further functionalization, a common strategy in the synthesis of targeted therapeutic agents.[1][2] Understanding the vibrational characteristics of this parent molecule is a critical first step in the development of its derivatives.

Predicted Infrared Absorption Bands

While a definitive experimental spectrum for this compound is not yet publicly available, a detailed prediction of its characteristic IR absorption bands can be formulated based on extensive data from analogous structures.[3][4] The following table summarizes the expected vibrational modes, their anticipated frequency ranges, and assignments based on the constituent functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Structural Assignment Supporting Evidence and Comparative Analysis
Aromatic C-H Stretch3120 - 3050Thiophene C-HThiophene and its derivatives typically exhibit C-H stretching vibrations in this region.[4]
Aromatic C-H Stretch3100 - 3000Pyrimidine C-HHeteroaromatic compounds like pyrimidine show C-H stretching bands in this range.[5]
Aliphatic C-H Stretch2978 - 2920Methylene (-CH₂-) bridgeAliphatic C-H stretching bands are consistently observed in this region for various organic molecules.[6]
C=N & C=C Ring Stretch1600 - 1525Pyrimidine ringPyrimidine derivatives consistently show characteristic C=N and C=C stretching vibrations within this range.[3][6]
C=C Ring Stretch1566 - 1400Thiophene ringThiophene rings display characteristic C=C stretching bands in this spectral window.[5][7]
C-H In-plane Bending1300 - 1000Thiophene & PyrimidineAromatic C-H in-plane bending vibrations for both ring systems are expected in this region.[8][9]
C-S Stretch852 - 647Thiophene ringThe C-S stretching mode in thiophene derivatives is a key diagnostic band.[8]
C-Cl Stretch~700Pyrimidine C-ClThe C-Cl stretching vibration for chloro-substituted pyrimidines is typically found in this region.[6]
C-H Out-of-plane Bending900 - 650Thiophene & PyrimidineOut-of-plane C-H bending vibrations are characteristic of substituted aromatic and heteroaromatic rings.[4]

Comparative Analysis with Structurally Related Compounds

To substantiate these predictions, a comparative analysis with experimentally determined IR data for pyrimidine and thiophene derivatives is crucial.

  • Pyrimidine Derivatives : A comprehensive review of pyrimidine derivatives highlights that aromatic C-H stretching bands typically appear around 2800–3100 cm⁻¹.[3] The C=N ring stretch is commonly observed between 1600–1650 cm⁻¹.[3][10] For halogenated pyrimidines, a C-Cl stretching band is expected around 700 cm⁻¹.[6]

  • Thiophene Derivatives : Studies on thiophene derivatives confirm the ring C-H stretching vibrations to be around 3100 cm⁻¹.[4] The ring stretching frequencies are also well-documented.[4][5] Furthermore, the C-S stretching modes have been identified between 710 and 687 cm⁻¹.[8]

The predicted spectrum of this compound is therefore a composite of these characteristic group frequencies, with minor shifts anticipated due to the electronic effects of the substituents on each other.

Experimental Protocol for Infrared Spectroscopy

To empirically validate the predicted spectral data, the following protocol for Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended for a solid sample of this compound.

Objective: To obtain a high-resolution infrared spectrum of solid this compound.

Materials and Equipment:

  • This compound (solid sample)

  • FT-IR Spectrometer with an ATR accessory (e.g., Pike Miracle Ge ATR)[11]

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol or ethanol and allow it to dry completely.

    • Record a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application:

    • Place a small, representative amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. A typical measurement would involve co-adding 32 or 64 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[7]

  • Data Processing and Analysis:

    • The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Label the significant absorption bands and compare their positions and relative intensities to the predicted values and literature data for related compounds.

  • Cleaning:

    • Release the pressure clamp and carefully remove the sample from the ATR crystal using a spatula and a lint-free wipe.

    • Clean the crystal surface thoroughly with a solvent-dampened wipe as in step 2.

Visualizing the Molecular Structure

To provide a clear visual representation of the molecule and the relationship between its constituent parts, the following diagram illustrates the structure of this compound.

Caption: Molecular structure of this compound.

Conclusion

This guide provides a comprehensive, data-supported overview of the expected infrared spectroscopic features of this compound. By synthesizing information from the broader classes of pyrimidine and thiophene derivatives, we have established a reliable predictive framework for the characteristic vibrational bands of this molecule. The provided experimental protocol offers a clear pathway for the empirical verification of these predictions. This foundational knowledge is indispensable for researchers engaged in the synthesis, characterization, and application of this and related heterocyclic compounds, ultimately accelerating the pace of innovation in medicinal chemistry and materials science.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5.[3]

  • Sice, A. M. (2010). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences, 8(2), 93-100.[4]

  • Patel, D., et al. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate.[6]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo.[10]

  • Al-Amiery, A. A., et al. (n.d.). FT-IR data of pyrimidine derivatives compounds. ResearchGate.[12]

  • Uno, T., et al. (1966). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. CHEMICAL & PHARMACEUTICAL BULLETIN, 14(7), 756-765.[13]

  • Mary, Y. S., & Sajan, D. (2015). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry, 8(1), 50-59.[8]

  • Hassan, A. M. (2017). Vibrational, Electronic and Nuclear Magnetic Resonance Spectra of 2-carbaldehyde oxime- 5-Nitrothiophene Molecule by Density Functional Theory. International Journal of Pharmaceutical Sciences Review and Research, 46(1), 126-133.[5]

  • Prajapati, K., et al. (2025). Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, toxicity, and biological screening. Moroccan Journal of Chemistry, 13(2), 702-722.

  • Arjunan, V., et al. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Journal of Chemical and Pharmaceutical Sciences, 10(1), 220-226.[9]

  • Kim, K.-H., et al. (2020). Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique. Polymers, 12(10), 2235.[7]

  • El-Faham, A., et al. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923.[11]

  • Abdel-Aziz, M., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Scientific Reports, 13(1), 18884.[14]

  • BenchChem. (2025). An In-depth Technical Guide to 4-Chloro-6-(3-iodophenyl)pyrimidine: Synthesis, Properties, and Potential Applications. BenchChem.[1]

  • Matiychuk, V., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1256.[15]

  • El-Faham, A., et al. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate.[16]

  • Trujillo-Lagunas, M. L., et al. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synthesis, 51(1), 1-10.[2]

  • Bloino, J., et al. (2016). Experimental and theoretical IR spectra of thiophene. ResearchGate.[17]

Sources

Structural Insights & Solid-State Comparative Analysis: 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine (hereafter 3-TMP ) represents a critical heterocyclic scaffold in medicinal chemistry, distinct from its direct-linked biaryl analogues due to the introduction of a methylene (


) bridge. This linker introduces rotational freedom that significantly alters solid-state packing, solubility, and kinase binding pocket adaptability compared to rigid congeners.

This guide provides a technical comparison of 3-TMP against its primary structural isomers and analogues. It establishes the crystallographic baselines required to validate synthesis regioselectivity and evaluate solid-state stability.

The Comparison Matrix

We evaluate 3-TMP against two critical alternatives often encountered during synthesis optimization:

  • Alternative A (Regioisomer): 4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine (2-TMP ).

  • Alternative B (Rigid Analogue): 4-Chloro-6-(thiophen-3-yl)pyrimidine (Direct-Link ).

Structural Logic & Isomer Differentiation

The primary challenge in synthesizing 3-TMP is ensuring the correct thiophene connectivity (3-yl vs 2-yl) and maintaining the integrity of the methylene bridge. X-ray crystallography is the gold standard for distinguishing these isomers when NMR signals are ambiguous due to overlapping methylene protons.

Decision Pathway: Structural Validation

The following diagram outlines the logical flow for differentiating 3-TMP from its alternatives using crystallographic parameters.

StructuralLogic Start Crude Product Isolation XRD Single Crystal X-Ray Diffraction Start->XRD CheckLinker Check Linker Length (C_pyr - C_thio distance) XRD->CheckLinker Direct Distance ~1.46 Å (Direct Bond) CheckLinker->Direct Rigid Linker Distance ~2.50 Å (Methylene Bridge) CheckLinker->Linker Flexible CheckThio Check Thiophene S-Position (Relative to Bridge) Linker->CheckThio Isomer2 S is Ortho to Linker (2-TMP) CheckThio->Isomer2 Regioisomer A Isomer3 S is Meta to Linker (3-TMP - Target) CheckThio->Isomer3 Confirmed Target

Caption: Logic flow for distinguishing the target 3-TMP from rigid and regio-isomeric impurities using bond metrics.

Comparative Crystallographic Data

The following data represents reference standards derived from Cambridge Structural Database (CSD) averages for analogous chloropyrimidine and thiophene fragments. Use these values to validate your experimental .cif data.

Table 1: Geometric Parameters (Target vs. Alternatives)
Parameter3-TMP (Target) 2-TMP (Alt A) Direct-Link (Alt B) Significance
Linker Methylene (

)
Methylene (

)
None (Direct bond)Determines conformational entropy.
C(pyr)-C(link) Bond



Shorter bond in Alt B indicates conjugation.
Torsion Angle (

)
Variable (

)
Variable (

)
Planar (

)
3-TMP adopts a "twisted" gauche conformation; Alt B is planar.
C-Cl Bond Length



Critical for

reactivity. Elongation >1.76 Å suggests lability.
Space Group (Typ.)

or


or


Flexible linkers often reduce symmetry compared to rigid analogues.
Table 2: Intermolecular Interactions & Packing
Interaction Type3-TMP Performance Direct-Link Performance Implication

Stacking
Weak / Offset. The methylene kink disrupts perfect face-to-face stacking.Strong. Planar molecules stack efficiently (3.3–3.4 Å separation).3-TMP will likely have a lower melting point and higher solubility in organic solvents.
Cl...S Contacts Rare. Steric bulk of the linker prevents close halogen-chalcogen contact.Possible. Planarity allows halogen bonding networks.Affects crystal density and stability.
Lattice Energy Moderate (dominated by Van der Waals).High (dominated by

-stacking).
3-TMP is easier to dissolve for downstream coupling reactions.

Experimental Protocols

To generate the data required for the comparison above, follow this standardized workflow.

Protocol A: Crystallization Screening for 3-TMP

Because of the flexible methylene linker, 3-TMP is prone to oiling out. Vapor diffusion is superior to evaporation for this scaffold.

  • Preparation: Dissolve 20 mg of pure 3-TMP in 0.5 mL of a "Good Solvent" (Dichloromethane or THF).

  • Setup: Place in an inner vial.

  • Diffusion: Place the inner vial inside a larger jar containing 2 mL of "Anti-Solvent" (Hexane or Pentane).

  • Incubation: Seal tightly and store at

    
     in the dark.
    
    • Note: Avoid Ethanol/Methanol if possible, as the chloride is labile and can undergo slow solvolysis over weeks.

  • Observation: Inspect for prisms (preferred) or needles after 48-72 hours.

Protocol B: Data Collection Strategy
  • Temperature: Collect at 100 K . Room temperature collection will result in high thermal ellipsoids for the thiophene ring due to the flexible linker "wagging."

  • Resolution: Aim for

    
     or better to resolve the electron density of the thiophene sulfur clearly against the carbon backbone.
    
  • Refinement: If the thiophene ring appears disordered (common in 3-substituted thiophenes), apply a PART instruction in SHELXL to model the two flip-orientations of the sulfur atom.

Synthesis & Characterization Workflow

The following diagram illustrates the experimental path from synthesis to validated structure.

Workflow Synth Suzuki/Negishi Coupling (4,6-dichloropyrimidine + Thiophen-3-ylmethyl zinc halide) Purify Column Chromatography (Hex/EtOAc) Synth->Purify Cryst Vapor Diffusion (DCM / Pentane) Purify->Cryst DataColl XRD Data Collection (Mo-Kalpha, 100K) Cryst->DataColl Validation Check Bond Lengths: C-S (1.70 A) C-Cl (1.74 A) DataColl->Validation

Caption: Step-by-step workflow from cross-coupling to structural validation.

References & Authority

The comparative data and protocols above are grounded in standard crystallographic methodologies for heterocyclic systems.

  • Cambridge Structural Database (CSD). Geometric statistics for chloropyrimidine and thiophene fragments. CCDC. [Link]

  • Müller, P. (2009). Crystal structure refinement: A crystallographer's guide to SHELXL. Oxford University Press. (Standard for handling thiophene disorder).

  • Acta Crystallographica Section E. Structure Reports Online. (Primary source for analogous pyrimidine crystal data). [Link]

  • Nangia, A. (2008).[1] Conformational polymorphism in organic crystals. Accounts of Chemical Research. (Context for linker flexibility). [Link]

Sources

A Senior Application Scientist's Guide to Purity Validation of 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Drug Discovery

4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine belongs to the pyrimidine class of heterocyclic compounds, a scaffold of immense importance in medicinal chemistry due to its presence in numerous biologically active molecules and pharmaceuticals.[1][2] As a versatile intermediate, its purity is not merely a quality metric; it is the foundation upon which the validity of subsequent research and development rests. Even trace impurities can lead to misleading biological data, introduce toxicity, or complicate reaction pathways.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this task, offering a powerful combination of high-resolution separation (LC) and definitive identification (MS).[3] This guide presents a comprehensive framework for developing and validating a robust LC-MS method, ensuring that the analytical procedure is fit for its intended purpose.[4]

Part 1: Foundational Principles – Rational LC-MS Method Design

The selection of analytical parameters is not arbitrary. Each choice is a deliberate step to tailor the method to the specific physicochemical properties of this compound and potential impurities.

Analyte Characteristics:

  • Molecular Formula: C₉H₇ClN₂S

  • Molecular Weight: 210.69 g/mol

  • Key Structural Features: A moderately polar molecule featuring a basic pyrimidine core (readily protonated), a nonpolar thiophene ring, and a reactive chloro-substituent. The presence of chlorine and sulfur will produce a characteristic isotopic pattern in the mass spectrum, aiding in identification.

The Liquid Chromatography (LC) System: The Science of Separation

The goal is to achieve baseline separation of the main compound from all potential process-related impurities and degradation products.

  • Column Chemistry: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is the logical starting point. The C18 stationary phase provides the necessary hydrophobic interaction with the thiophene and pyrimidine rings. The smaller particle size (1.8 µm) enhances peak efficiency and resolution, which is critical for separating structurally similar impurities.

  • Mobile Phase Composition:

    • Aqueous Phase (A): 0.1% Formic Acid in Water. The addition of formic acid is crucial for two reasons: 1) It acidifies the mobile phase, ensuring that the nitrogen atoms on the pyrimidine ring are consistently protonated, which leads to sharper, more symmetrical peaks. 2) It provides a source of protons, significantly enhancing ionization efficiency for positive-mode ESI-MS.

    • Organic Phase (B): 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency, but more importantly, its strong elution strength in reversed-phase chromatography allows for efficient elution of the analyte.

  • Elution Mode: A gradient elution is superior to an isocratic method for purity analysis. It provides the resolving power to separate early-eluting polar impurities while ensuring that late-eluting, more hydrophobic impurities are eluted from the column in a reasonable time, preventing carryover into subsequent runs.

The Mass Spectrometry (MS) System: The Science of Detection
  • Ionization Technique: Positive-mode Electrospray Ionization (ESI+) is the ideal choice. The basic nitrogens on the pyrimidine ring are readily protonated in the acidic mobile phase, forming a stable [M+H]⁺ ion (expected at m/z 211.01).

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is highly recommended. HRMS provides accurate mass measurements (<5 ppm), which allows for the determination of the elemental composition of the parent ion and its fragments, offering a high degree of confidence in peak identification.

  • Anticipated Fragmentation: Understanding fragmentation is key to structural confirmation. For this compound, the primary fragmentation pathways in MS/MS (Collision-Induced Dissociation) are expected to involve the cleavage of the bond between the pyrimidine ring and the thiophen-3-ylmethyl group. Characteristic fragment ions would confirm the identity of the molecule.[5][6]

Part 2: The Self-Validating System – System Suitability Testing (SST)

Before analyzing any samples, the LC-MS system's performance must be verified. The System Suitability Test (SST) is a non-negotiable part of any validated method, providing confidence that the system is operating correctly.[7][8] An SST solution (a dilute standard of the main compound) is injected before the analytical sequence and periodically throughout.

Table 1: System Suitability Test (SST) Criteria

Parameter Acceptance Criterion Rationale
Retention Time (RT) Precision RSD ≤ 1.0% (for ≥5 injections) Ensures the stability and reproducibility of the pump and chromatography system.
Peak Area Precision RSD ≤ 2.0% (for ≥5 injections) Demonstrates the precision of the autosampler injection volume and the stability of the MS detector response.
Peak Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5 Measures peak symmetry. Values outside this range indicate potential issues with the column or mobile phase interactions.

| Mass Accuracy | ≤ 5 ppm | Confirms the calibration and performance of the mass spectrometer, crucial for accurate identification.[9] |

If the SST fails, all sample analysis must halt until the system performance issues are resolved and the SST passes.[10]

Part 3: Experimental Protocol – A Step-by-Step Workflow

This protocol outlines the practical steps for sample preparation and data acquisition.

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: LC-MS Analysis cluster_data Phase 3: Data Processing prep_standard 1. Prepare Stock Standard (1 mg/mL in Acetonitrile) prep_sst 2. Prepare SST Solution (e.g., 5 µg/mL from Stock) prep_standard->prep_sst prep_sample 3. Prepare Test Sample (e.g., 100 µg/mL in Acetonitrile) run_sst 4. Inject SST Solution (5 replicates) prep_sst->run_sst check_sst 5. Evaluate SST Results run_sst->check_sst run_samples 6. Inject Blank, then Test Sample check_sst->run_samples Pass troubleshoot Troubleshoot System check_sst->troubleshoot Fail reinject_sst 7. Inject SST (Bracketing) run_samples->reinject_sst process_data 8. Integrate Chromatograms reinject_sst->process_data identify_peaks 9. Identify Impurities (Mass Accuracy & Fragmentation) process_data->identify_peaks calculate_purity 10. Calculate Purity (% Area Normalization) identify_peaks->calculate_purity final_report 11. Generate Final Report calculate_purity->final_report troubleshoot->run_sst

Caption: LC-MS Purity Validation Workflow.

Reagents and Materials
  • This compound reference standard and test sample.

  • LC-MS grade Acetonitrile.

  • LC-MS grade Water.

  • Formic Acid (≥99%).

Sample Preparation
  • Stock Solution: Accurately weigh and dissolve the reference standard in acetonitrile to prepare a 1.0 mg/mL stock solution.

  • SST Solution: Dilute the stock solution with acetonitrile to a final concentration of 5.0 µg/mL.

  • Test Sample Solution: Accurately weigh and dissolve the test sample in acetonitrile to a final concentration of 100 µg/mL. Note: This concentration may need optimization to ensure the main peak does not saturate the detector while allowing for detection of low-level impurities.

LC-MS Parameters

Table 2: Recommended LC-MS Method Parameters

Parameter Setting
LC System UPLC/UHPLC System
Column C18, 100 x 2.1 mm, 1.8 µm
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Gradient 10% B to 95% B over 10 min, hold for 2 min, return to 10% B and equilibrate for 3 min.
MS System HRMS (Q-TOF or Orbitrap)
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 400 °C
Scan Range (m/z) 50 - 500

| Acquisition Mode | Full Scan MS and Data-Dependent MS/MS |

Part 4: Method Validation According to ICH Q2(R2) Guidelines

A fully validated method provides documented evidence that the procedure is suitable for its intended purpose.[11] The following parameters must be assessed.

Table 3: Summary of ICH Q2(R2) Validation Parameters and Typical Acceptance Criteria

Validation Parameter Purpose Typical Experiment & Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte. Analyze blank, placebo, and spiked samples. Peak for the analyte must be free from interference at its RT and m/z.
Linearity To demonstrate a proportional response to concentration. Analyze ≥5 concentrations across the desired range (e.g., LOQ to 150% of test concentration). Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness to the true value. Analyze samples spiked with known amounts of analyte at ≥3 levels (e.g., 50%, 100%, 150%). Recovery should be 98.0% - 102.0%.
Precision (Repeatability) To assess variability with repeated measurements on the same day. Analyze ≥6 replicates at 100% concentration or ≥3 replicates at 3 concentrations. RSD ≤ 1.0%.
Precision (Intermediate) To assess variability across different days, analysts, or instruments. Repeat precision experiment under varied conditions. RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified reliably. Determined by signal-to-noise ratio (S/N ≥ 10) with acceptable precision (RSD ≤ 10%). Crucial for impurity reporting.

| Robustness | To measure the method's resistance to small, deliberate changes. | Vary parameters like column temperature (±5°C), mobile phase pH (±0.2), and flow rate (±10%). SST criteria should still be met. |

Part 5: Data Analysis and Interpretation

  • Peak Integration: Integrate all peaks in the chromatogram of the test sample, typically excluding those below the LOQ.

  • Impurity Identification: For any peak other than the main compound, verify its identity. Use the accurate mass data to propose an elemental formula. Compare the MS/MS fragmentation pattern to that of the main peak and known standards to hypothesize its structure (e.g., a hydrolyzed version where -Cl is replaced by -OH).

  • Purity Calculation: Purity is typically calculated using area percent normalization, assuming the response factor of the impurities is the same as the main compound.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Table 4: Example Purity Analysis Data

Peak No. Retention Time (min) Measured m/z [M+H]⁺ Proposed Identity Area %
1 3.52 193.05 Hydrolysis Product (-Cl, +OH) 0.08
2 6.89 211.01 This compound 99.85
3 8.15 225.03 Unknown Impurity 0.07

| Total | | | | 100.00 |

Part 6: Comparison with Alternative Methods

  • HPLC-UV: While a common technique, it lacks the specificity of mass spectrometry. Co-eluting impurities with similar UV chromophores can be easily missed, leading to an overestimation of purity. It provides no structural information about unknown impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Unsuitable for this analyte. The relatively high molecular weight and polarity of the compound would likely require derivatization to make it volatile enough for GC analysis, adding complexity and potential sources of error.

  • Nuclear Magnetic Resonance (NMR): Quantitative NMR (qNMR) is a powerful tool for purity assessment without needing a reference standard for every impurity. However, it lacks the sensitivity of LC-MS and is not suitable for detecting impurities below the ~0.1% level.

Conclusion

This guide establishes a robust, reliable, and scientifically sound framework for the purity validation of this compound using LC-MS. By grounding our experimental design in the physicochemical properties of the analyte, implementing a self-validating system through rigorous System Suitability Testing, and adhering to the validation principles of ICH Q2(R2), we can generate data of the highest integrity. This meticulous approach is indispensable for professionals in drug discovery and development, ensuring confidence in the quality of critical chemical intermediates and the data derived from them.

References

  • Meyer, S.W., et al. (n.d.). System suitability testing of LC-IMS-HRMS for metabolomics applications. Bruker Daltonics. Available at: [Link]

  • LabRulez LCMS. (n.d.). Small Molecule System Suitability (Evaluation) Test for LC-MS/MS. Available at: [Link]

  • Van der Heijden, F., et al. (2007). System suitability in bioanalytical LC/MS/MS. PubMed. Available at: [Link]

  • AACC. (2018). Using System Suitability Tests to Create a Robust Clinical Mass Spectrometry Service. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Diamantopoulou, E., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Chem-Impex. (n.d.). 4-Chloro-6-methyl-2-(methylthio)pyrimidine. Available at: [Link]

  • Wikipedia. (n.d.). Pyrimidine. Available at: [Link]

  • Salem, M.A.I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]

  • Bowie, J.H., et al. (1967). Studies in mass spectrometry. Part IV. Mass spectra of hydroxythiophens and thiolactones. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

Sources

A Researcher's Guide to the Structural Confirmation of 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine versus Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis of novel chemical entities, particularly within drug development, the unambiguous structural confirmation of a target molecule is a cornerstone of scientific rigor. The synthesis of substituted heterocycles, such as pyrimidines, often presents the challenge of controlling regioselectivity.[1][2][3] This guide provides an in-depth, practical comparison of analytical methodologies crucial for distinguishing the desired product, 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine, from its potential regioisomers, primarily 4-Chloro-5-(thiophen-3-ylmethyl)pyrimidine.

The substitution pattern on the pyrimidine ring can profoundly influence a molecule's physicochemical properties and biological activity. Therefore, relying on a single analytical technique is often insufficient. Here, we will explore a multi-faceted approach, centered around Nuclear Magnetic Resonance (NMR) spectroscopy and supported by Mass Spectrometry (MS), to provide unequivocal structural evidence.

The Challenge: Regioisomerism

The reaction of a thiophen-3-ylmethyl precursor with a chloropyrimidine core can potentially yield multiple isomers. While the 6-substituted product is often desired, the formation of the 5-substituted isomer is a common synthetic hurdle. Our objective is to definitively prove the connectivity at the C6 position of the pyrimidine ring.

Figure 1: Target Compound and Key Regioisomer

G cluster_0 cluster_1 Target Isomer

Structures of the target molecule and its primary regioisomer.

Part 1: The Power of 2D NMR Spectroscopy

While 1D ¹H and ¹³C NMR provide initial fingerprints of a molecule, 2D NMR techniques are indispensable for mapping the precise connectivity of atoms.[4][5] For distinguishing these regioisomers, the Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are paramount.[6][7]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent choice is appropriate for dissolving the sample and does not have signals that overlap with key resonances.[8]

  • Data Acquisition: Record standard ¹H and ¹³C{¹H} spectra to identify all proton and carbon environments.

  • 2D NMR Acquisition:

    • HMBC: Acquire a gradient-selected ¹H-¹³C HMBC spectrum. This experiment detects correlations between protons and carbons that are typically 2 to 3 bonds apart. This is the key experiment for establishing the C-C and C-N framework.[9]

    • NOESY: Acquire a ¹H-¹H NOESY spectrum. This experiment detects protons that are close in space (< 5 Å), providing through-space correlations that are invaluable for confirming regiochemistry.[6]

Causality in Experimental Choice:

The HMBC experiment is chosen because it can directly reveal the crucial bond correlation between the methylene protons (-CH₂-) of the thiophene substituent and the carbons of the pyrimidine ring. The specific carbon atom that shows this correlation definitively identifies the point of attachment. The NOESY experiment provides complementary, through-space evidence. The proximity of the methylene protons to a specific proton on the pyrimidine ring can confirm the substitution pattern.

Data Interpretation and Visualization

The key to differentiating the isomers lies in identifying specific long-range correlations.

  • For the target this compound: We expect a 3-bond correlation (³JCH) in the HMBC spectrum between the methylene protons (-CH₂-) and both the C6 and C5 carbons of the pyrimidine ring. Crucially, a NOESY correlation should be observed between the methylene protons and the H5 proton of the pyrimidine ring.

  • For the 4-Chloro-5-(thiophen-3-ylmethyl)pyrimidine regioisomer: The methylene protons would show HMBC correlations to C5, C4, and C6 of the pyrimidine ring. The definitive NOESY correlation would be between the methylene protons and the H6 proton.

G cluster_0 Diagnostic Correlations for this compound H_methylene Methylene Protons (-CH₂-) H5_pyrimidine H5 of Pyrimidine H_methylene->H5_pyrimidine NOESY (Through-space) C5_pyrimidine C5 of Pyrimidine H_methylene->C5_pyrimidine HMBC (³J) C6_pyrimidine C6 of Pyrimidine H_methylene->C6_pyrimidine HMBC (²J)

Key NMR correlations confirming the 6-substituted isomer.

Comparative NMR Data Summary

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the key structural fragments. Actual values may vary based on solvent and concentration, but the relative positions and coupling patterns are diagnostic.[10][11][12]

Assignment This compound (Expected) 4-Chloro-5-(thiophen-3-ylmethyl)pyrimidine (Expected) Rationale for Differentiation
Pyrimidine H5 ~7.3 ppm (s)N/AThe proton at position 5 will be a singlet and will show a NOESY correlation to the methylene protons.
Pyrimidine H6 N/A~8.9 ppm (s)The proton at position 6 is more deshielded and will show a NOESY correlation to the methylene protons in this isomer.
Pyrimidine H2 ~8.8 ppm (s)~8.8 ppm (s)Less informative for regiochemistry.
Methylene (-CH₂-) ~4.1 ppm (s)~4.0 ppm (s)The key is not its shift, but its 2D correlations.
Pyrimidine C5 ~118 ppm~130 ppm (Substituted)Shows a crucial HMBC correlation from the methylene protons in the 6-isomer.
Pyrimidine C6 ~165 ppm (Substituted)~162 ppmShows a crucial HMBC correlation from the methylene protons in the 5-isomer.

Part 2: Corroborative Evidence from Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition, but standard mass spectrometry can also provide structural clues through fragmentation patterns.[13][14][15]

Experimental Protocol: MS Analysis
  • Sample Infusion: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • HRMS Acquisition: Analyze using an ESI-TOF or Orbitrap mass spectrometer to obtain a high-resolution mass and confirm the molecular formula (e.g., for C₉H₇ClN₂S).

  • MS/MS Fragmentation: Select the molecular ion (M+H)⁺ and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.[14]

Interpreting Fragmentation

While both regioisomers will have the same molecular weight, their fragmentation patterns may differ due to the stability of the resulting fragments.

  • For the 6-substituted isomer , a likely fragmentation pathway involves the loss of the thiophene-3-methyl radical, leading to a stable 4-chloro-6-methylenepyrimidinium cation. Another key fragmentation would be a McLafferty-type rearrangement if applicable, or cleavage at the benzylic-like position.[14]

  • For the 5-substituted isomer , the fragmentation may be less distinct, but differences in the relative abundances of key fragments can be expected compared to the 6-isomer.

Analysis Expected Result for C₉H₇ClN₂S Purpose
HRMS (ESI+) Calculated m/z for [M+H]⁺: 211.0091Confirms elemental composition and rules out other molecular formulas.
MS/MS Fragmentation Key fragments corresponding to the loss of Cl, C₄H₃S (thienyl), or CH₂C₄H₃S (thiophenemethyl).Provides structural information based on the stability of fragment ions, which can differ between isomers.[16]

Conclusion: A Self-Validating System

For the unequivocal structural confirmation of this compound, a single piece of data is insufficient. The most robust and trustworthy approach relies on the synergy between different NMR experiments, corroborated by mass spectrometry.

The definitive evidence is the 3-bond HMBC correlation from the methylene protons to C5 of the pyrimidine ring, combined with a clear NOESY correlation between the same methylene protons and the H5 proton. This combination creates a self-validating data set that logically and unambiguously confirms the connectivity at the C6 position, effectively ruling out the 5-substituted regioisomer and others. This rigorous analytical workflow is essential for ensuring the scientific integrity of research and development in the chemical and pharmaceutical sciences.

References

  • Guan, Y., et al. (2022). NMR Characterization of RNA Small Molecule Interactions. PMC, NIH. Retrieved from [Link]

  • Bloom, S., et al. (2021). A deconstruction–reconstruction strategy for pyrimidine diversification. PMC. Retrieved from [Link]

  • General experimental procedures for NMR and MS are widely documented. For an example of supporting information, see: Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. (n.d.). AWS. Retrieved from [Link]

  • Standard NMR experimental protocols are described in numerous sources. For an example, see: Supporting Information. (n.d.). ScienceOpen. Retrieved from [Link]

  • Claridge, T. D. W., et al. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, Volume 50. Retrieved from [Link]

  • Ahmad, S., et al. (2013). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC. Retrieved from [Link]

  • Ahmad, O. K., Hill, M. D., & Movassaghi, M. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. Organic Chemistry Portal. Retrieved from [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]

  • Smith, S. G., & Goodman, J. M. (2010). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols. Retrieved from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Journal of the Chinese Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

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Safety Operating Guide

Comprehensive Disposal & Safety Protocol: 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine Proper Disposal Procedures Audience: Researchers, Scientists, Drug Development Professionals Role: Senior Application Scientist

Executive Summary

Immediate Action Required: Treat this compound as a High-Hazard Halogenated and Sulfur-Bearing Organic .

Due to the electrophilic nature of the 4-chloropyrimidine moiety, this compound is moisture-sensitive and potentially corrosive upon hydrolysis (releasing HCl). The thiophene ring introduces sulfur, necessitating specific incineration protocols to manage SOx emissions. Do not dispose of via municipal drains or standard trash.

Chemical Profile & Hazard Identification

Understanding the molecule is the first step to safe disposal. The structure dictates the hazard.

FeatureChemical MoietyOperational HazardDisposal Implication
Electrophile 4-ChloropyrimidineReactive/Corrosive: Susceptible to nucleophilic attack (hydrolysis) releasing Hydrochloric Acid (HCl).Must be segregated from aqueous bases and oxidizers. Waste containers must be rated for corrosives.
Heterocycle Thiophene RingToxic/Combustible: Sulfur-containing; potential for toxic vapors if burned uncontrolled.Requires High-Temperature Incineration with scrubber systems (Halogen/Sulfur stream).
Physical State Crystalline SolidInhalation Risk: Fine dust can irritate respiratory mucosa.Use HEPA-filtered local exhaust (fume hood) during handling.

Structure-Activity Relationship (SAR) Warning: Unlike simple aryl chlorides, the nitrogen atoms in the pyrimidine ring pull electron density, activating the C-Cl bond. This makes the compound significantly more reactive toward water and biological nucleophiles (DNA/Proteins) than a standard benzene derivative.

Pre-Disposal Logistics: The "Self-Validating" Storage System

Before the waste leaves your bench, it must be stabilized.

A. Segregation Rules
  • Incompatible: Strong Oxidizers (e.g., Nitric Acid, Peroxides), Strong Bases (uncontrolled exotherm), Water (slow hydrolysis).

  • Compatible: Halogenated organic solvents (DCM, Chloroform), Non-halogenated organics (Ethyl Acetate, Toluene).

B. Waste Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers due to potential HCl generation.

  • Labeling: Must explicitly state: "Hazardous Waste - Halogenated Organic - High Sulfur Content."

Disposal Workflows
Scenario A: Solid Waste (Pure Compound/Expired Vials)

Direct disposal is preferred to minimize handling risks.

  • Containment: Keep the substance in its original primary container (vial/bottle).

  • Secondary Packaging: Place the primary container inside a clear, sealable bag (e.g., Ziploc) to contain any leakage or external contamination.

  • Stream Assignment: Place in the Solid Hazardous Waste drum designated for "Toxic/Halogenated Solids."

  • Documentation: Log the mass and CAS # (898546-96-8) on the waste tag.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Most common in synthesis workflows.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the Halogenated Waste stream.

  • pH Check: If the reaction mixture was acidic, neutralize to pH 6-8 using Sodium Bicarbonate (NaHCO₃) before adding to the waste carboy to prevent gas evolution in the drum.

  • Transfer: Pour into the Halogenated Organic Solvent waste carboy.

    • Critical: Do not overfill. Leave 10% headspace.

  • Cap & Tag: Secure the cap immediately. Mark the tag with "Contains Sulfur/Chlorine."

Scenario C: Chemical Deactivation (Spill Cleanup/Quenching)

Use this protocol only if you must neutralize the compound before disposal (e.g., large spill).

Reaction Logic: Controlled hydrolysis converts the reactive Chloride to a hydroxyl group (4-hydroxypyrimidine derivative), which is less electrophilic.

SpillResponse Start Spill / Deactivation Event Isolate 1. Isolate Area & Ventilate (Don PPE: Nitrile + Butyl Gloves) Start->Isolate SolidSpill Is it a Solid? Isolate->SolidSpill Absorb 2. Absorb Liquid (Vermiculite/Sand) Collect 3. Collect into HDPE Pail Absorb->Collect SolidSpill->Absorb No (Solution) Sweep 2. Wet Sweep (Avoid Dust) SolidSpill->Sweep Yes Sweep->Collect Deactivate 4. Optional: Deactivate Add 5% NaOH or Na2CO3 solution Collect->Deactivate If required by EHS Label 5. Label: 'Hazardous Waste: Halogenated/Sulfur Debris' Collect->Label Deactivate->Label

Caption: Operational workflow for spill response and optional chemical deactivation.

Waste Profiling for Haulers

To ensure your external waste contractor accepts the material, use these classifications.

ParameterClassificationNotes
EPA/RCRA Code D003 (Reactive) or Not Listed Conservative approach: Classify as D003 if potential for HCl gas generation exists. Otherwise, treat as "Non-RCRA Regulated Hazardous Waste" (unless characteristic D001 applies to solvent).
DOT Shipping Name Toxic solids, organic, n.o.s. Technical name: (this compound)
Hazard Class 6.1 (Toxic) Packing Group III (typically).
Incineration Req. Halogen & Sulfur Capable The facility must have scrubbers for HCl and SOx gases.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24848665, 4,6-Dichloro-2-(methylthio)pyrimidine (Analogous Reactivity). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Personal protective equipment for handling 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment & Scientific Rationale

The Core Directive: Do not treat 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine (CAS: 898546-96-8) as a generic organic solid. Its safety profile is dictated by its electrophilic "warhead" —the chlorine atom at the 4-position of the pyrimidine ring.

The Mechanism of Hazard (Why You Need Protection)

Unlike inert intermediates, chloropyrimidines are prone to Nucleophilic Aromatic Substitution (SNAr) .

  • Biological Reactivity: The pyrimidine ring is electron-deficient. The chlorine is a good leaving group. Upon contact with skin or mucous membranes, this molecule can react with biological nucleophiles (amines in proteins, DNA bases), potentially leading to chemical burns (corrosivity) , irreversible eye damage , or sensitization .

  • Thiophene Moiety: The thiophene ring adds lipophilicity, facilitating skin absorption. Metabolic activation of thiophenes can also generate reactive sulfoxides.

Inferred Hazard Matrix (Based on Structural Analogs): Note: Specific toxicological data is limited. We apply the Precautionary Principle based on analogs like 4,6-dichloropyrimidine.

Hazard ClassLikely ClassificationOperational Implication
Skin Corrosion/Irritation Cat 1B (Corrosive) or Cat 2Treat direct contact as a chemical burn risk.
Eye Damage Cat 1 (Irreversible) Standard safety glasses are insufficient for solution handling.
Acute Toxicity Cat 3 or 4 (Oral/Dermal) Harmful if swallowed or absorbed.
Sensitization Skin Sensitizer Repeated exposure may trigger allergic dermatitis.

Personal Protective Equipment (PPE) Specifications

This protocol moves beyond "standard PPE" to a task-based risk mitigation strategy.

A. Hand Protection: The "Solvent Effect"

Standard nitrile gloves are often insufficient when this compound is dissolved in organic synthesis solvents (e.g., Dichloromethane, DMF).

Protocol:

  • Solid Handling: Double-glove Nitrile (minimum 5 mil outer, 4 mil inner).

  • Solution Handling (DCM/DMF/THF): You must use a Laminate Liner (e.g., Silver Shield/Ansell Barrier) under a Nitrile outer glove. Nitrile degrades rapidly in chlorinated solvents, exposing skin to the dissolved chloropyrimidine.

B. Respiratory Protection

The dust of chloropyrimidines is highly irritating to the upper respiratory tract.

  • Primary Control: All handling must occur inside a certified Chemical Fume Hood.

  • Secondary PPE: If working outside a hood (e.g., weighing balance cleaning), use a P100 (HEPA) half-face respirator . Simple N95s do not provide a face seal against corrosive dusts.

C. Eye & Body Defense[1][2][3]
  • Eyes: Chemical Splash Goggles (indirect vented) are mandatory. Face shields are required during scale-up (>5g) or when heating.

  • Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.

Operational Workflows & Logic

Workflow 1: Glove Selection Logic

This decision tree ensures you select the correct barrier based on the solvent matrix, preventing permeation breakthrough.

GloveSelection Start Handling Task State Physical State? Start->State Solid Dry Solid State->Solid Liquid Solution/Liquid State->Liquid Rec1 Standard Nitrile (Double Gloved) Solid->Rec1 Dust Risk SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous / Alcohol SolventCheck->Aqueous Aggressive DCM / DMF / THF SolventCheck->Aggressive Aqueous->Rec1 Rec2 Laminate Liner + Nitrile Outer Aggressive->Rec2 Prevent Permeation

Caption: Decision logic for glove selection. Note that aggressive solvents require laminate liners to prevent the "carrier effect" of the toxicant.

Workflow 2: Spill Response Protocol

A self-validating loop for managing accidental release.

SpillResponse Spill Spill Detected Assess Assess State Spill->Assess SolidSpill Solid Powder Assess->SolidSpill LiquidSpill Solution Assess->LiquidSpill ActionSolid Cover with wet pad (Avoid Dust) Scoop to waste SolidSpill->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Pad LiquidSpill->ActionLiquid Decon Decontaminate Surface (10% Bleach or Soap) ActionSolid->Decon ActionLiquid->Decon Disposal Dispose as Halogenated Waste Decon->Disposal

Caption: Step-by-step spill response. Emphasizes "wetting" solids to prevent inhalation and proper waste segregation.

Disposal & Deactivation

The Challenge: The thiophene ring and chlorine substituent classify this as Halogenated Organic Waste . It must not enter aqueous waste streams due to aquatic toxicity potential.[1]

Disposal Protocol:

  • Segregation: Collect in "Halogenated Organic" waste containers (Red Label).

  • Quenching (Reaction Mixtures): If the compound is in a reactive mixture (e.g., with strong bases), quench carefully with water/ice before placing in waste drums to prevent exotherms.

  • Container Prep: Triple rinse empty reagent bottles with a compatible solvent (Acetone/Ethanol) and add rinsate to the halogenated waste stream. Deface the label before discarding the glass.

References

  • Fisher Scientific. (2025). Safety Data Sheet: Thiophene. Retrieved from

  • DC Fine Chemicals. (n.d.). Safety Data Sheet: 4,6-Dichloropyrimidine. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 2-Amino-4-chloropyrimidine. Retrieved from

  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from

  • ECHEMI. (n.d.). 4-chloropyrimidine-2-carbonitrile Safety Data Sheet. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.